molecular formula C6H4BrNO3 B183087 2-Bromo-4-nitrophenol CAS No. 5847-59-6

2-Bromo-4-nitrophenol

Cat. No.: B183087
CAS No.: 5847-59-6
M. Wt: 218 g/mol
InChI Key: DCIPFSYBGTWYCR-UHFFFAOYSA-N
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Description

2-Bromo-4-nitrophenol is a useful research compound. Its molecular formula is C6H4BrNO3 and its molecular weight is 218 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212120. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-nitrophenol
Source PubChem
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InChI

InChI=1S/C6H4BrNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIPFSYBGTWYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207164
Record name Phenol, 2-bromo-4-nitro- (8CI)(9CI)
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Molecular Weight

218.00 g/mol
Source PubChem
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CAS No.

5847-59-6
Record name 2-Bromo-4-nitrophenol
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Record name Phenol, 2-bromo-4-nitro-
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Record name 5847-59-6
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Record name Phenol, 2-bromo-4-nitro- (8CI)(9CI)
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Record name 2-Bromo-4-nitrophenol
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-nitrophenol (CAS: 5847-59-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-nitrophenol is a highly functionalized aromatic organic compound with the CAS number 5847-59-6. Characterized by a phenolic ring substituted with both a bromine atom and a nitro group, this compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules.[1] Its chemical structure, featuring a reactive halogen, an electron-withdrawing nitro group, and an acidic hydroxyl group, makes it a valuable building block in the production of pharmaceuticals, dyes, and agrochemicals.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and applications, with a particular focus on its emerging role in drug discovery and development.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₆H₄BrNO₃[2]
Molecular Weight 218.00 g/mol []
Appearance White to yellow powder or crystal[4]
Melting Point 111-115 °C[]
Boiling Point 298.1 °C at 760 mmHg (Predicted)[]
Density 1.881 g/cm³ (Predicted)[]
Solubility Soluble in Methanol.[4]
pKa 5.36 ± 0.22 (Predicted)[4]
InChI Key DCIPFSYBGTWYCR-UHFFFAOYSA-N[5]
SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])Br)O[2]
Table 2: Spectroscopic Data
TechniqueKey Data PointsReference(s)
¹H NMR (250 MHz, CDCl₃) δ 8.45 (1H, d, J 2.7 Hz), 8.16 (1H, dd, J 9.0 Hz and 2.6 Hz), 7.13 (1H, d, J 9.1 Hz), and 6.18 (1H, s)[5]
λmax 404nm (in NaOH)[1]
IR Spectra Available through various databases.[2]
Mass Spectrometry (GC-MS) Data available in spectral databases.[2]

Synthesis of this compound

The primary and most cited method for the synthesis of this compound is the direct bromination of 4-nitrophenol. An alternative synthetic route starting from 2-methoxy-5-nitroaniline has also been described.

Experimental Protocol: Bromination of 4-Nitrophenol

This protocol is based on a well-established method for the synthesis of this compound.[5]

Materials:

  • 4-nitrophenol

  • Glacial acetic acid

  • Bromine

  • Dichloromethane

Procedure:

  • Dissolve 4-nitrophenol (75 g, 0.54 mol) in glacial acetic acid (700 ml) in a suitable reaction vessel.

  • To this solution, add bromine (40 ml) dropwise at room temperature.

  • Stir the solution under a nitrogen atmosphere for 24 hours at room temperature.

  • After 24 hours, evaporate the solvent under reduced pressure.

  • Recrystallize the resulting residue from dichloromethane to obtain the purified this compound.

Expected Outcome: The procedure yields this compound as a solid. The provided ¹H NMR data can be used to confirm the structure of the product.[5]

Alternative Synthesis from 2-Methoxy-5-nitroaniline

A novel synthesis method has been reported starting from 2-methoxy-5-nitroaniline. This process involves a diazotization reaction followed by a Sandmeyer reaction to produce 2-bromo-4-nitroanisole. The anisole derivative is then treated with sodium hydroxide to yield this compound after acidification.[4] This method is reported to be simple, efficient, and suitable for commercial production, with a target product yield of 55.8%.[4]

Synthesis Workflow Diagram

G Synthesis of this compound cluster_main Primary Synthesis Route cluster_alt Alternative Synthesis Route 4-Nitrophenol 4-Nitrophenol Reaction Bromination in Glacial Acetic Acid 4-Nitrophenol->Reaction Bromine Bromine Bromine->Reaction This compound This compound Reaction->this compound 2-Methoxy-5-nitroaniline 2-Methoxy-5-nitroaniline Diazotization_Sandmeyer Diazotization & Sandmeyer Reaction 2-Methoxy-5-nitroaniline->Diazotization_Sandmeyer 2-Bromo-4-nitroanisole 2-Bromo-4-nitroanisole Diazotization_Sandmeyer->2-Bromo-4-nitroanisole Nucleophilic_Substitution Nucleophilic Substitution (NaOH, then Acidification) 2-Bromo-4-nitroanisole->Nucleophilic_Substitution 2-Bromo-4-nitrophenol_alt This compound Nucleophilic_Substitution->2-Bromo-4-nitrophenol_alt

Caption: Synthetic routes to this compound.

Applications in Drug Development and Organic Synthesis

This compound is a key starting material for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the ability to selectively modify its functional groups. For instance, the nitro group can be reduced to an amine, the phenolic hydroxyl group can be alkylated or acylated, and the bromine atom can participate in cross-coupling reactions.

Intermediate in PROTAC Synthesis

A notable application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging class of therapeutics designed to induce the degradation of specific proteins.

Example: Synthesis of BMS-986365 Intermediate

In the synthesis of the PROTAC degrader BMS-986365, this compound serves as a starting material. The synthesis of a key intermediate involves the following step:

  • Reaction: this compound is reacted with 1,2-dibromoethane. This is a nucleophilic substitution reaction where the phenolic hydroxyl group displaces one of the bromine atoms of 1,2-dibromoethane to form an ether linkage.

This resulting intermediate is then further elaborated to construct the final PROTAC molecule.

Workflow for PROTAC Intermediate Synthesis

G Use of this compound in PROTAC Synthesis This compound This compound Reaction Nucleophilic Substitution This compound->Reaction 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction Intermediate PROTAC Intermediate Reaction->Intermediate Further_Synthesis Further Synthetic Steps Intermediate->Further_Synthesis PROTAC Final PROTAC Molecule (e.g., BMS-986365) Further_Synthesis->PROTAC

Caption: Role of this compound in PROTAC synthesis.

Precursor for Bioactive Heterocycles

The structural motifs present in this compound make it an ideal precursor for the synthesis of various bioactive heterocyclic compounds. The ortho-positioning of the hydroxyl and nitro groups in its derivatives allows for cyclization reactions to form heterocycles such as benzoxazoles and phenoxazines, which are important scaffolds in medicinal chemistry. The reduction of the nitro group to an amine is a key transformation that opens up numerous possibilities for building these complex ring systems.

Safety and Handling

This compound is classified as harmful if swallowed and is very toxic to aquatic life.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[2] It should be stored in a well-ventilated area, away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Table 3: GHS Hazard Information

| Hazard Class | Category | |---|---| | Acute Toxicity, Oral | Category 4 | | Hazardous to the aquatic environment, acute hazard | Category 1 |

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H400: Very toxic to aquatic life.[2]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P273: Avoid release to the environment.[2]

  • P301 + P317: IF SWALLOWED: Get medical help.[2]

  • P330: Rinse mouth.[2]

  • P391: Collect spillage.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in organic synthesis and a growing importance in the field of drug discovery. Its well-defined physicochemical properties and reactivity profile make it a reliable building block for the construction of complex molecules, including novel therapeutics like PROTACs. The detailed synthetic protocols and safety information provided in this guide are intended to support researchers and drug development professionals in the effective and safe utilization of this compound in their work. As the demand for new and innovative therapeutic agents continues to grow, the role of key intermediates like this compound in advancing medicinal chemistry is expected to expand.

References

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2-Bromo-4-nitrophenol, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details its chemical and physical properties, spectroscopic data, and a validated synthesis protocol.

Core Molecular Identity

This compound is a substituted aromatic compound with the chemical formula C₆H₄BrNO₃.[1] It is also known by its synonym, 4-Hydroxy-3-bromonitrobenzene.[2] The molecule consists of a phenol ring substituted with a bromine atom at position 2 and a nitro group at position 4.

IdentifierValue
Chemical Formula C₆H₄BrNO₃[1]
Molecular Weight 218.00 g/mol [2]
CAS Number 5847-59-6[1]
Physical Form White to Yellow powder to crystal[3]
Melting Point 111-115 °C

Spectroscopic Characterization

The structural elucidation of this compound is supported by various spectroscopic techniques, providing a detailed fingerprint of its molecular architecture.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides precise information about the proton environment in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.45d2.7H-3
8.16dd9.0, 2.6H-5
7.13d9.1H-6
6.18s--OH

Solvent: CDCl₃, Frequency: 250 MHz[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The following are predicted chemical shifts based on computational models and data from similar substituted phenols.

Chemical Shift (δ) ppm (Predicted)Assignment
160-165C-1 (C-OH)
140-145C-4 (C-NO₂)
125-130C-5
115-120C-6
110-115C-3
105-110C-2 (C-Br)
Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in this compound. Spectra are available in public databases such as the NIST/EPA Gas-Phase Infrared Database.[1][5] Key vibrational modes are assigned as follows:

Wavenumber (cm⁻¹)Vibrational Mode
~3400 (broad)O-H stretch
~3100Aromatic C-H stretch
~1580, ~1470Aromatic C=C stretch
~1520, ~1340Asymmetric and symmetric NO₂ stretch
~1280C-O stretch
~830C-H out-of-plane bend
~650C-Br stretch
Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Mass spectra are available in databases like the Wiley Registry of Mass Spectral Data.[6] The fragmentation of this compound under electron ionization is initiated by the formation of the molecular ion.[7] Due to the presence of bromine, a characteristic M+2 isotope peak is observed with a relative intensity of approximately 98% of the molecular ion peak.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the direct bromination of 4-nitrophenol.

Experimental Protocol

Materials:

  • 4-nitrophenol

  • Glacial acetic acid

  • Bromine

  • Dichloromethane

Procedure:

  • Dissolve 4-nitrophenol (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the 4-nitrophenol solution at room temperature with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8][9][10][11][12]

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from dichloromethane to yield this compound as a crystalline solid.[4]

Synthesis_Workflow 4-Nitrophenol 4-Nitrophenol Reaction_Mixture Reaction Mixture (24h, RT) 4-Nitrophenol->Reaction_Mixture Bromine Bromine Bromine->Reaction_Mixture Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reaction_Mixture Evaporation Solvent Evaporation Reaction_Mixture->Evaporation Recrystallization Recrystallization (Dichloromethane) Evaporation->Recrystallization This compound This compound (Product) Recrystallization->this compound

Synthesis workflow for this compound.

Logical Relationship of Spectroscopic Data

The interpretation of spectroscopic data follows a logical workflow to elucidate the molecular structure.

Spectroscopy_Workflow Unknown_Compound Unknown Compound (this compound) Mass_Spec Mass Spectrometry (Molecular Weight & Formula) Unknown_Compound->Mass_Spec IR_Spec IR Spectroscopy (Functional Groups) Unknown_Compound->IR_Spec NMR_Spec NMR Spectroscopy (¹H & ¹³C Connectivity) Unknown_Compound->NMR_Spec Structure_Elucidation Structure Elucidation Mass_Spec->Structure_Elucidation IR_Spec->Structure_Elucidation NMR_Spec->Structure_Elucidation

Workflow for spectroscopic structure elucidation.

References

Technical Guide: Physicochemical Properties of 2-Bromo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Bromo-4-nitrophenol, a key intermediate in various chemical syntheses. This document outlines the experimentally determined and predicted values for these fundamental physical properties and details the standardized methodologies for their determination.

Physicochemical Data Summary

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical substances. The data for this compound are summarized below.

PropertyValueData Type
Melting Point111-115 °CExperimental Range
112 °C[1]Experimental
Boiling Point298.1 ± 25.0 °CPredicted

Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound characterization. The following sections describe standard laboratory protocols for these measurements.

Melting Point Determination: Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely used technique for this determination.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device) or a Thiele tube setup

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Heating oil (for Thiele tube method)

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end, achieving a sample height of 2-3 mm.

  • Apparatus Setup (Digital Apparatus): The packed capillary tube is inserted into the heating block of the melting point apparatus.

  • Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a Thiele tube containing heating oil, with the oil level below the point of attachment.

  • Heating and Observation:

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.

Boiling Point Determination: Siwoloboff Method (Micro Boiling Point)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample quantities, the Siwoloboff method is a suitable technique.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating bath (e.g., Thiele tube with heating oil or a programmable heating block)

  • Rubber band or other means of attachment

Procedure:

  • Sample Preparation: A small amount of the liquid to be tested is placed in the fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the liquid.

  • Apparatus Assembly: The fusion tube is attached to a thermometer. This assembly is then immersed in a heating bath.

  • Heating: The heating bath is heated gently. Initially, air trapped in the capillary tube will expand and be expelled.

  • Observation: As the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the open end of the capillary tube. Heating is then discontinued.

  • Boiling Point Determination: The bath is allowed to cool. The temperature at which the bubbling ceases and the liquid is drawn into the capillary tube is recorded as the boiling point.

Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the melting and boiling points of a chemical compound like this compound.

G Experimental Workflow for Physicochemical Property Determination cluster_0 Melting Point Determination cluster_1 Boiling Point Determination (Siwoloboff) cluster_2 Experimental Workflow for Physicochemical Property Determination cluster_3 Data Analysis A Sample Preparation (Dry and Powdered) B Pack Capillary Tube A->B C Insert into Apparatus (Digital or Thiele Tube) B->C D Controlled Heating C->D E Observe and Record Melting Range D->E L 111-115 °C E->L Melting Point Data F Place Sample in Fusion Tube G Insert Inverted Capillary Tube F->G H Assemble with Thermometer and Heat in Bath G->H I Observe Continuous Bubbling H->I J Cool and Record Temperature at Liquid Ingress I->J M Predicted: 298.1 ± 25.0 °C J->M Boiling Point Data K Compound: This compound K->A K->F

Caption: Workflow for determining the melting and boiling points.

References

In-Depth Technical Guide to Electrophilic Aromatic Substitution in Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of electrophilic aromatic substitution (EAS) reactions on nitrophenol substrates. It details the underlying principles governing reactivity and regioselectivity, provides experimental protocols for key transformations, and presents quantitative data to inform synthetic strategies.

Core Principles: The Interplay of Directing Groups

The reactivity and orientation of electrophilic attack on a nitrophenol ring are governed by the competing electronic effects of the hydroxyl (-OH) and nitro (-NO₂) groups.

  • Hydroxyl Group (-OH): The -OH group is a potent activating group and an ortho, para-director. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance (+M effect), stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack. This effect is most pronounced at the ortho and para positions.

  • Nitro Group (-NO₂): Conversely, the -NO₂ group is a strong deactivating group and a meta-director.[1] It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, destabilizing the arenium ion intermediate. This deactivation is strongest at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.[1]

The interplay of these two groups dictates the outcome of EAS reactions on nitrophenols. The powerful activating effect of the -OH group generally dominates, making the ring more susceptible to electrophilic attack than nitrobenzene, but less so than phenol. The regioselectivity is a nuanced consequence of the relative positions of the -OH and -NO₂ groups.

Logical Relationship of Directing Effects in Nitrophenols

G Directing Effects in Electrophilic Aromatic Substitution of Nitrophenols Nitrophenol Nitrophenol OH_Group Hydroxyl Group (-OH) Nitrophenol->OH_Group NO2_Group Nitro Group (-NO2) Nitrophenol->NO2_Group Reactivity Overall Ring Reactivity OH_Group->Reactivity Activating (+M > -I) Regioselectivity Position of Substitution OH_Group->Regioselectivity Ortho, Para-Directing NO2_Group->Reactivity Deactivating (-M, -I) NO2_Group->Regioselectivity Meta-Directing Reactivity->Regioselectivity

Caption: Interplay of activating and deactivating groups in nitrophenols.

Electrophilic Aromatic Substitution Reactions of Nitrophenol Isomers

Nitration

Further nitration of mononitrophenols is a common route to dinitrophenols. The incoming electrophile (NO₂⁺) is directed by the existing substituents.

Nitration of o-Nitrophenol and p-Nitrophenol

G Nitration of o- and p-Nitrophenol o_Nitrophenol o-Nitrophenol Nitrating_Mixture HNO3 / H2SO4 o_Nitrophenol->Nitrating_Mixture Electrophilic Attack at C4 & C6 p_Nitrophenol p-Nitrophenol p_Nitrophenol->Nitrating_Mixture Electrophilic Attack at C2 & C6 Dinitrophenol_24 2,4-Dinitrophenol Nitrating_Mixture->Dinitrophenol_24 From o- and p-isomers Dinitrophenol_26 2,6-Dinitrophenol Nitrating_Mixture->Dinitrophenol_26 From o-isomer

Caption: Pathways for the synthesis of dinitrophenols.

  • o-Nitrophenol: The -OH group directs ortho (C6) and para (C4) to itself. The -NO₂ group directs meta (C4, C6) to itself. Both groups reinforce substitution at the C4 and C6 positions.

  • m-Nitrophenol: The -OH group directs to C2, C4, and C6. The -NO₂ group directs to C5. The powerful activating effect of the -OH group typically leads to substitution at the positions it directs.

  • p-Nitrophenol: The -OH group directs ortho (C2, C6) to itself. The -NO₂ group directs meta (C2, C6) to itself. Both groups direct the incoming electrophile to the C2 and C6 positions. The formation rate and yield of 2,4-dinitrophenol are reported to be slightly higher when starting from 2-nitrophenol compared to 4-nitrophenol.[2]

Starting MaterialProduct(s)Reagents & ConditionsYieldReference
Phenol2,4-DinitrophenolNitric acid in an aqueous-alcoholic medium, boiling80%[3]
o-Nitrophenol2,4-Dinitrophenol, 2,6-DinitrophenolPhotolysis and photooxidation of NO₂⁻/HONO-[2][4]
p-Nitrophenol2,4-DinitrophenolPhotolysis and photooxidation of NO₂⁻/HONO-[2][4]
Halogenation

The halogenation of nitrophenols is a feasible process, with the regioselectivity again being a product of the directing effects of the existing substituents.

  • p-Nitrophenol: Bromination of p-nitrophenol in glacial acetic acid yields 2,6-dibromo-4-nitrophenol.[5] The -OH group directs the incoming bromine atoms to the positions ortho to it (C2 and C6).

Starting MaterialProductReagents & ConditionsYieldReference
p-Nitrophenol2,6-Dibromo-4-nitrophenolBromine in glacial acetic acid, room temperature then 85°C-[5]
Sulfonation

Sulfonation of nitrophenols is possible, though the strongly deactivating nitro group can make the reaction conditions more forcing than for phenol itself. The incoming electrophile is SO₃ or a protonated form.

  • General Considerations: The sulfonation of nitroaromatic compounds can be achieved using sulfur trioxide. To minimize the formation of sulfone byproducts, the reaction is typically carried out by adding gaseous sulfur trioxide to the nitroaromatic compound at a temperature below 40°C, followed by heating to at least 130°C to complete the reaction.[6] While specific protocols for nitrophenols are not abundant in the readily available literature, this general procedure for nitroaromatics provides a starting point. The -OH group will strongly direct the sulfonation to its ortho and para positions.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with strongly deactivated aromatic rings.[7][8] The presence of the electron-withdrawing nitro group, and the tendency of the phenolic -OH group to complex with the Lewis acid catalyst, severely limits the applicability of these reactions to nitrophenols.[7][8]

  • Limitations:

    • Ring Deactivation: The nitro group deactivates the ring towards electrophilic attack by the carbocation or acylium ion.

    • Catalyst Complexation: The lone pairs on the oxygen of the hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring and inhibiting the reaction.[8]

    • Rearrangements (Alkylation): Even if the reaction were to proceed, Friedel-Crafts alkylation is prone to carbocation rearrangements.[7]

While there is a report of Friedel-Crafts acylation of o-nitrophenol with acyl chlorides in the presence of aluminum chloride using nitrobenzene as a solvent, the yields of the desired hydroxy ketone are modest, with significant recovery of the starting nitrophenol.[9] This suggests that while not entirely impossible, the reaction is challenging and inefficient.

Experimental Protocols

Dibromination of p-Nitrophenol[5]

Workflow for the Dibromination of p-Nitrophenol

G Synthesis of 2,6-Dibromo-4-nitrophenol Start Dissolve p-nitrophenol in glacial acetic acid Add_Br2 Add Br2 in glacial acetic acid dropwise over 3 hours at RT Start->Add_Br2 Stir_Warm Stir for 30 min, then warm to 85°C for 1 hour Add_Br2->Stir_Warm Remove_Br2 Remove excess Br2 with a stream of air Stir_Warm->Remove_Br2 Precipitate Add cold water and stir until cool Remove_Br2->Precipitate Isolate Collect product by filtration, wash with 50% acetic acid and water Precipitate->Isolate Dry Dry the product Isolate->Dry Product 2,6-Dibromo-4-nitrophenol Dry->Product

References

An In-depth Technical Guide to the Reaction Mechanism of Nitrophenol Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism governing the bromination of nitrophenols. It delves into the underlying principles of electrophilic aromatic substitution as applied to this specific class of compounds, detailing the intricate interplay of activating and deactivating substituent effects that dictate reaction outcomes. The guide further presents kinetic data, detailed experimental protocols, and visual representations of reaction pathways and workflows to support advanced research and development in chemical synthesis.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of nitrophenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this mechanism involves the attack of an electrophile, in this case, a polarized bromine species (Br⁺), on the electron-rich benzene ring. The reactivity and regioselectivity of this substitution are profoundly influenced by the electronic properties of the substituents already present on the ring: the hydroxyl (-OH) group and the nitro (-NO₂) group.

  • Hydroxyl (-OH) Group Effect : The -OH group is a potent activating group.[1][2] Through its lone pairs of electrons, it donates electron density into the aromatic ring via resonance, significantly increasing the ring's nucleophilicity and making it more susceptible to electrophilic attack.[1][2] This activating effect is most pronounced at the positions ortho and para to the hydroxyl group, making it an ortho, para-director.[1][3]

  • Nitro (-NO₂) Group Effect : Conversely, the -NO₂ group is a strong deactivating group.[3] Due to the high electronegativity of the nitrogen and oxygen atoms, it withdraws electron density from the ring through both inductive and resonance effects. This reduction in electron density makes the ring less reactive towards electrophiles. The deactivating effect is strongest at the ortho and para positions, which renders the meta position the least deactivated and thus the preferred site of attack for an incoming electrophile. The nitro group is therefore a meta-director.[3]

The final substitution pattern on a nitrophenol molecule is a result of the competition and/or reinforcement of these two directing effects.

G

Bromination of p-Nitrophenol

In 4-nitrophenol, the powerful activating and ortho, para-directing hydroxyl group dictates the position of substitution. Since the para position is already occupied by the nitro group, the incoming electrophile is directed to the two equivalent ortho positions (C2 and C6). The deactivating nitro group also disfavors substitution at these positions, but the activating effect of the hydroxyl group is overwhelmingly dominant. This typically leads to di-bromination if a sufficient amount of the brominating agent is used.

pnp [label=<

p-Nitrophenol HOC CC || CC O₂NC

];

transition_state [label=<

Arenium Ion Intermediate (Sigma Complex) HOCH Br (+)CC || CC O₂NC

];

product [label=<

2-Bromo-4-nitrophenol HOCBr CC || CC O₂NC

];

pnp -> transition_state [label="+ Br₂"]; transition_state -> product [label="- HBr"]; } mend Figure 2: Reaction mechanism for the mono-bromination of p-nitrophenol.

Bromination of o-Nitrophenol

For 2-nitrophenol, the directing effects are more complex. The -OH group directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. The -NO₂ group deactivates the ring, particularly at C1, C3, and C5, and directs to these same positions (meta to itself). The powerful activation of the hydroxyl group still dominates, favoring substitution at C4 and C6. Steric hindrance from the adjacent nitro group can slightly disfavor substitution at the C6 position, often leading to a mixture of products with 4-bromo-2-nitrophenol being a major component.

onp [label=<

o-Nitrophenol HOCNO₂ CC || CC C

];

transition_state_4 [label=<

Arenium Ion (C4 Attack) HOCNO₂ (+)CC || H BrCC C

];

product_4 [label=<

4-Bromo-2-nitrophenol HOCNO₂ CC || BrCC C

];

transition_state_6 [label=<

Arenium Ion (C6 Attack) HOCNO₂ CC || CC H BrC(+)

];

product_6 [label=<

6-Bromo-2-nitrophenol HOCNO₂ CC || CC BrC

];

onp -> transition_state_4 [label="+ Br₂"]; transition_state_4 -> product_4 [label="- HBr"]; onp -> transition_state_6 [label="+ Br₂"]; transition_state_6 -> product_6 [label="- HBr"]; } mend Figure 3: Competing pathways for the bromination of o-nitrophenol.

Bromination of m-Nitrophenol

In 3-nitrophenol, the directing effects of the hydroxyl and nitro groups are synergistic. The -OH group directs substitution to the C2, C4, and C6 positions. The -NO₂ group directs to these same positions (all are meta to the nitro group). The C2 position is sterically hindered by two adjacent bulky groups. Therefore, substitution occurs preferentially at the C4 and C6 positions, which are both ortho and para to the hydroxyl group and meta to the nitro group.

mnp [label=<

m-Nitrophenol HOC CC NO₂|| CC C

];

transition_state [label=<

Arenium Ion (C4 Attack) HOC (+)CC NO₂|| H BrCC C

];

product [label=<

4-Bromo-3-nitrophenol HOC CC NO₂|| BrCC C

];

mnp -> transition_state [label="+ Br₂"]; transition_state -> product [label="- HBr"]; } mend Figure 4: Reinforced directing effects in the bromination of m-nitrophenol.

Reaction Kinetics

The kinetics of nitrophenol bromination can be complex and are highly dependent on the reaction conditions, such as the solvent and the nature of the brominating agent.

For the bromination of p-nitrophenol with molecular bromine in acetic acid, variable orders in both bromine and p-nitrophenol have been observed.[4][5] This complexity suggests that multiple reaction pathways are operative. A proposed rate expression that conforms to the observations is:

Rate = k[ArH][Br₂] + k'[ArH][Br₂]² + k''[ArH]²[Br₂] [4][5]

This rate law implies that the rate-determining step can involve different electrophiles depending on the reactant concentrations, including a bromine molecule, a substrate-bromine complex, or solvent molecules.[4][5] At higher reactant concentrations, the overall order of the reaction is three, while at lower concentrations, it is less than three.[4]

Studies using N-bromosuccinimide (NBS) as the brominating agent in an acetic acid/sodium acetate mixture have shown that phenols with electron-withdrawing groups, such as nitrophenols, exhibit a fractional dependence on the substrate concentration.

More direct measurements in aqueous solution at pH 7 have determined the specific second-order reaction rates for the bromination of nitrophenol isomers.[6]

Data Presentation

The following tables summarize the available quantitative data for the bromination of nitrophenols.

Table 1: Kinetic Data for Nitrophenol Bromination

Nitrophenol IsomerBrominating AgentSolventTemperature (°C)Specific Reaction Rate (k)Citation
o-NitrophenolMolecular Bromine (Br₂)Aqueous (pH 7)26.07294 M⁻¹s⁻¹[6]
m-NitrophenolMolecular Bromine (Br₂)Aqueous (pH 7)26.06147 M⁻¹s⁻¹[6]
p-NitrophenolMolecular Bromine (Br₂)Aqueous (pH 7)26.09286 M⁻¹s⁻¹[6]
p-NitrophenolMolecular Bromine (Br₂)Acetic Acid30.0Complex kinetics, variable order[4][5]
o-NitrophenolN-Bromosuccinimide (NBS)Acetic Acid35.0Fractional order in substrate
p-NitrophenolN-Bromosuccinimide (NBS)Acetic Acid35.0Fractional order in substrate

Table 2: Product Yields for Nitrophenol Bromination

ReactantProductBrominating AgentSolventYield (%)Citation
p-Nitrophenol2,6-Dibromo-4-nitrophenolBromine (Br₂)Glacial Acetic Acid96-98[7]
2-Amino-3-nitrophenol2-Bromo-3-nitrophenolHBr, NaNO₂, CuBrWater/Dioxane45[8]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible results in synthetic chemistry. Below are representative procedures for the bromination of nitrophenols.

This protocol is adapted from a procedure published in Organic Syntheses for the preparation of 2,6-dibromo-4-nitrophenol.[7]

Materials:

  • p-Nitrophenol (278 g, 2.0 moles)

  • Glacial Acetic Acid (1530 cc total)

  • Bromine (750 g, 240 cc, 4.7 moles)

  • Water

Apparatus:

  • 5-L round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Gas trap

Procedure:

  • Dissolution: In the 5-L flask, dissolve 278 g (2.0 moles) of p-nitrophenol in 830 cc of glacial acetic acid.

  • Bromine Addition: Prepare a solution of 750 g (4.7 moles) of bromine in 700 cc of glacial acetic acid. Add this solution dropwise to the stirred p-nitrophenol solution at room temperature over a period of three hours. The evolved hydrogen bromide should be directed to a gas trap.

  • Heating: After the addition is complete, continue stirring for 30 minutes. Then, warm the mixture on a steam bath to an internal temperature of approximately 85°C for one hour to drive off excess bromine.

  • Workup: Pass a stream of air through the reaction mixture to remove the last traces of bromine. Treat the resulting yellow or brown mixture with 1.1 L of cold water.

  • Crystallization: Stir the mixture until cool and allow it to stand overnight in an ice bath to complete crystallization.

  • Isolation and Purification: Collect the pale yellow crystalline product by suction filtration on a Büchner funnel. Wash the crystals first with 500 cc of 50% aqueous acetic acid, followed by a thorough washing with water.

  • Drying: Dry the product in an oven at 40–60°C. The expected yield is 570–583 g (96–98%) of 2,6-dibromo-4-nitrophenol.[7]

G

This is a general protocol for the regioselective bromination of activated phenols, which can be adapted for nitrophenols.[9]

Materials:

  • Substituted Phenol (e.g., nitrophenol) (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent (e.g., Acetonitrile or Dichloromethane)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the nitrophenol (1.0 eq) and the chosen solvent.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • NBS Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes while stirring. Slow addition is critical to maintain regioselectivity.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted NBS.

  • Workup: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane. Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired brominated nitrophenol.

Conclusion

The bromination of nitrophenols is a fundamentally important reaction in organic synthesis, governed by the principles of electrophilic aromatic substitution. The regiochemical outcome is a predictable consequence of the powerful ortho, para-directing hydroxyl group and the deactivating, meta-directing nitro group. While the reaction mechanisms are well-understood qualitatively, the kinetics can be complex, indicating multiple competing pathways under certain conditions. For synthetic applications, the choice of brominating agent, solvent, and temperature are critical parameters that must be carefully controlled to achieve high yields and desired regioselectivity. The protocols and data presented in this guide serve as a valuable resource for chemists engaged in the synthesis and development of nitrophenol-based compounds.

References

The Biological Nexus of Brominated Nitrophenols: A Technical Guide to Their Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated nitrophenols represent a compelling class of organic compounds that have garnered significant attention in the scientific community for their diverse and potent biological activities. The unique chemical architecture, characterized by the presence of one or more bromine atoms and a nitro group on a phenol scaffold, imparts distinct physicochemical properties that translate into a spectrum of biological effects. This technical guide provides an in-depth exploration of the biological activities of brominated nitrophenols, with a focus on their antimicrobial, anticancer, and enzyme inhibitory properties. We will delve into the quantitative data from various studies, present detailed experimental protocols for key assays, and visualize the intricate signaling pathways modulated by these compounds. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Antimicrobial Activity

Brominated nitrophenols have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. The presence of both bromine and nitro functional groups on the phenolic ring is believed to contribute synergistically to their antimicrobial action. The mechanism of action is often attributed to the disruption of cellular processes, including membrane integrity, enzyme function, and DNA replication.

Quantitative Antimicrobial Data

The antimicrobial potency of brominated nitrophenols is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of various brominated nitrophenols and related compounds against different microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
5′-bromo-2′-hydroxy-3′-nitrochalconeE. coli ATCC 25922- (Inhibited growth at 0.05% and 0.1%)[1]
6-bromo-8-nitroflavoneE. faecalis ATCC 19433- (Inhibited growth at 0.1%)[2]
6-bromo-8-nitroflavoneS. aureus ATCC 29213- (Inhibited growth at 0.05% and 0.1%)[2]
6-bromo-8-nitroflavoneE. coli ATCC 25922- (Inhibited growth at 0.05% and 0.1%)[2]
6-bromo-8-nitroflavoneC. albicans ATCC 10231- (Inhibited growth at 0.05% and 0.1%)[2]
Di-bromo substituted nitrovinylfuranS. aureus (MRSA)< 4[3]

Note: Some studies reported inhibition at a certain percentage concentration rather than a specific MIC value.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compound (brominated nitrophenol) stock solution

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (medium with inoculum)

  • Negative control (medium only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Prepare the microbial inoculum by suspending colonies from a fresh agar plate into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted inoculum to each well containing the test compound dilutions, as well as to the positive control wells. Add 200 µL of sterile broth to the negative control wells.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity. Alternatively, the absorbance can be read using a microplate reader.

Anticancer Activity

A significant area of research for brominated nitrophenols is their potential as anticancer agents. Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines through mechanisms that include the induction of apoptosis (programmed cell death) and cell cycle arrest. The generation of reactive oxygen species (ROS) is often a key event in the initiation of these cytotoxic effects.

Quantitative Anticancer Data

The anticancer activity of brominated nitrophenols is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth or viability. The table below presents IC50 values for several brominated nitrophenol derivatives against different human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Brominated Chalcone Derivative (H72)MGC803 (Gastric Cancer)3.57[4]
Brominated Chalcone Derivative (H72)HGC27 (Gastric Cancer)4.89[4]
Brominated Chalcone Derivative (H72)SGC7901 (Gastric Cancer)5.61[4]
Bromophenol Hybrid (17a)A549 (Lung Cancer)- (Induces apoptosis at 5, 10, and 20 µg/mL)[1][5]
Brominated Plastoquinone Analog (BrPQ5)Leukemia1.55 - 4.41[6]
Brominated Plastoquinone Analog (BrPQ5)Non-Small Cell Lung Cancer1.55 - 4.41[6]
Brominated Plastoquinone Analog (BrPQ5)Colon Cancer1.55 - 4.41[6]
Brominated Plastoquinone Analog (BrPQ5)Melanoma1.55 - 4.41[6]
Brominated Plastoquinone Analog (BrPQ5)Ovarian Cancer1.55 - 4.41[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well tissue culture plates

  • Test compound (brominated nitrophenol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium and add 100 µL of each dilution to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways in Anticancer Activity

The anticancer effects of many brominated compounds are mediated through the induction of oxidative stress and subsequent apoptosis. The generation of ROS disrupts the cellular redox balance, leading to mitochondrial dysfunction and the activation of apoptotic signaling cascades.

ROS_Mediated_Apoptosis cluster_cell Cancer Cell BNP Brominated Nitrophenol ROS Increased ROS BNP->ROS Induces Mitochondrion Mitochondrion ROS->Mitochondrion Damages Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ROS->Bax Activates CytC Cytochrome c (released) Mitochondrion->CytC Releases Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Casp9 Caspase-9 (activated) CytC->Casp9 Activates Casp3 Caspase-3 (activated) Casp9->Casp3 Activates PARP PARP (cleaved) Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes Western_Blot_Workflow start 1. Cell Treatment (with Brominated Nitrophenol) lysis 2. Cell Lysis & Protein Extraction start->lysis quant 3. Protein Quantification (e.g., BCA assay) lysis->quant sds 4. SDS-PAGE (Protein Separation) quant->sds transfer 5. Protein Transfer (to PVDF membrane) sds->transfer blocking 6. Blocking (prevents non-specific binding) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-Caspase-3, anti-PARP) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis Synthesis_Workflow start Starting Material (e.g., p-Bromophenol) reaction Reaction (e.g., Nitration with HNO₃/H₂SO₄) start->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Final Product (e.g., 4-Bromo-2-nitrophenol) characterization->final_product

References

2-Bromo-4-nitrophenol: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-nitrophenol is a valuable chemical intermediate characterized by its trifunctional nature, incorporating a hydroxyl group, a bromine atom, and a nitro group on a benzene ring. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility is highlighted in the synthesis of targeted therapies, where precise molecular architectures are paramount for efficacy and selectivity. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound as a chemical intermediate, with a focus on its role in the development of advanced therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key data is summarized in the table below.

PropertyValueReference
CAS Number 5847-59-6[1]
Molecular Formula C₆H₄BrNO₃[1]
Molecular Weight 218.01 g/mol [1]
Appearance Light yellow crystalline solid
Melting Point 111-115 °C
Boiling Point 298.1 °C at 760 mmHg
Density 1.881 g/cm³
Solubility Soluble in common organic solvents such as acetone, ethanol, and dichloromethane.
¹H NMR (CDCl₃, 250 MHz) δ 8.45 (d, J=2.7 Hz, 1H), 8.16 (dd, J=9.0, 2.6 Hz, 1H), 7.13 (d, J=9.1 Hz, 1H), 6.18 (s, 1H)[2]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the direct bromination of 4-nitrophenol. The experimental protocol below provides a detailed procedure.

Experimental Protocol: Bromination of 4-Nitrophenol

Objective: To synthesize this compound from 4-nitrophenol.

Materials:

  • 4-Nitrophenol

  • Glacial Acetic Acid

  • Bromine

  • Dichloromethane

  • Nitrogen gas

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-nitrophenol (75 g, 0.54 mol) in glacial acetic acid (700 ml).

  • Stir the solution at room temperature under a nitrogen atmosphere.

  • Slowly add bromine (40 ml) to the solution using a dropping funnel.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • After 24 hours, evaporate the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting residue from dichloromethane to obtain the pure this compound.[2]

Yield: Quantitative data for this specific reaction yield is not consistently reported in publicly available literature, as it can be highly dependent on the specific reaction scale and purification methods.

Application in the Synthesis of Pharmaceutical Intermediates

This compound serves as a key starting material in the synthesis of various pharmaceutical agents. Its functional groups provide handles for a range of chemical modifications, including etherification, nucleophilic aromatic substitution, and reduction of the nitro group.

Synthesis of an Intermediate for the PROTAC Degrader BMS-986365

A notable application of this compound is in the synthesis of a key intermediate for BMS-986365, a potent dual androgen receptor (AR) ligand-directed degrader and antagonist.[3][4][5] The initial step involves the etherification of this compound with 1,2-dibromoethane.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Reflux Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Chromatography Chromatography Solvent Evaporation->Chromatography 2-bromo-1-(2-bromoethoxy)-4-nitrobenzene 2-bromo-1-(2-bromoethoxy)-4-nitrobenzene Chromatography->2-bromo-1-(2-bromoethoxy)-4-nitrobenzene

Caption: General workflow for the etherification of this compound.

Objective: To synthesize 2-bromo-1-(2-bromoethoxy)-4-nitrobenzene, an intermediate for BMS-986365.

Materials:

  • This compound

  • 1,2-Dibromoethane

  • Potassium Carbonate (anhydrous)

  • Acetone

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure (based on a general method for similar transformations): [6]

  • To a solution of this compound in acetone in a round-bottom flask, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for approximately 10 minutes.

  • Add an excess of 1,2-dibromoethane to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-bromo-1-(2-bromoethoxy)-4-nitrobenzene.

Quantitative Data: Specific yield and reaction times for this particular synthesis are proprietary and not detailed in the available literature. However, for a similar mono-alkylation of a phenol with 1,2-dibromoethane, a yield of around 40% has been reported.[6]

Signaling Pathways of End-Product Pharmaceuticals

The intermediates synthesized from this compound are used to create drugs that target specific biological pathways. Understanding these pathways is crucial for drug development professionals.

Androgen Receptor (AR) Signaling Pathway and BMS-986365

BMS-986365 is a PROTAC (Proteolysis Targeting Chimera) that targets the Androgen Receptor (AR). The AR signaling pathway is a key driver in prostate cancer.[1][7] BMS-986365 functions as both an antagonist, blocking the receptor's activity, and as a degrader, marking the AR protein for destruction by the cell's proteasome system.[4][5]

AR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binding HSP Heat Shock Proteins (HSP) AR->HSP Bound & Inactive CRBN Cereblon (CRBN) E3 Ligase Complex AR->CRBN Ternary Complex Formation (induced by BMS-986365) Proteasome Proteasome AR->Proteasome Degradation AR_dimer AR Dimer AR->AR_dimer Dimerization & HSP Dissociation BMS986365 BMS-986365 BMS986365->AR Antagonism BMS986365->CRBN Binding CRBN->AR Ubiquitination Ub Ubiquitin ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Target Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Activation

Caption: Androgen Receptor signaling and the dual mechanism of BMS-986365.

Thrombopoietin Receptor (TPO-R) Signaling Pathway

While a direct, detailed synthetic route from this compound to Eltrombopag is not prominently featured in the reviewed literature, understanding the target pathway of related compounds is still valuable. Eltrombopag is a small molecule agonist of the thrombopoietin receptor (TPO-R), also known as c-Mpl.[8] Activation of this receptor stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[9][10][11]

TPO_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPO Thrombopoietin (TPO) TPOR TPO Receptor (TPO-R) TPO->TPOR Binding & Dimerization JAK2_inactive JAK2 (inactive) TPOR->JAK2_inactive Association JAK2_active JAK2 (active) TPOR->JAK2_active Activation STAT STAT JAK2_active->STAT Phosphorylation PI3K PI3K JAK2_active->PI3K Activation MAPK_pathway MAPK Pathway JAK2_active->MAPK_pathway Activation STAT_p STAT (phosphorylated) STAT_p->STAT_p Gene_Expression Gene Expression (Megakaryocyte Proliferation & Differentiation) STAT_p->Gene_Expression Nuclear Translocation AKT AKT PI3K->AKT Activation AKT->Gene_Expression MAPK_pathway->Gene_Expression

Caption: Simplified Thrombopoietin Receptor (TPO-R) signaling pathway.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant applications in the synthesis of complex pharmaceutical molecules. Its utility in the construction of the PROTAC degrader BMS-986365 underscores its importance in the development of next-generation therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and scientists engaged in drug discovery and development, facilitating the strategic use of this valuable building block in the creation of novel and effective medicines. Further exploration of its reactivity will undoubtedly lead to its incorporation into the synthesis of a wider array of bioactive compounds.

References

An In-depth Technical Guide to the Historical Synthesis of 2-Bromo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the historical methods for the synthesis of 2-Bromo-4-nitrophenol, a significant intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at established experimental protocols, comparative data, and reaction pathways.

Introduction

This compound is a substituted aromatic compound of interest in the synthesis of various organic molecules. Historically, its preparation has been approached through several key synthetic strategies. The most prominent and direct method involves the electrophilic bromination of 4-nitrophenol. An alternative, multi-step approach utilizes the Sandmeyer reaction, starting from a substituted aniline. This guide will delve into the core methodologies of these historical syntheses, presenting detailed experimental procedures and associated data.

Core Synthesis Methodologies

Two primary historical routes for the synthesis of this compound are detailed below:

  • Direct Bromination of 4-Nitrophenol: This is a classical and straightforward approach where 4-nitrophenol undergoes electrophilic aromatic substitution with bromine. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The regioselectivity of the bromination is therefore directed to the position ortho to the hydroxyl group.

  • Sandmeyer Reaction of 2-Methoxy-5-nitroaniline: This method involves the diazotization of an amino group on a precursor molecule, followed by a copper-catalyzed bromide substitution (the Sandmeyer reaction). A subsequent demethylation step is required to yield the final phenolic product.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from the historical synthesis methods described.

Synthesis MethodStarting MaterialKey ReagentsSolventReaction TimeYield (%)Reference
Direct Bromination4-NitrophenolBromineGlacial Acetic Acid24 hoursNot explicitly stated for mono-bromo product[2]
Sandmeyer Reaction2-Methoxy-5-nitroanilineNaNO₂, HBr, CuBr, NaOH-Not specified55.8[1]

Note: The yield for the direct bromination to 2,6-dibromo-4-nitrophenol from 4-nitrophenol is reported to be very high (96-98%), suggesting that controlling the reaction to achieve mono-bromination might require careful control of stoichiometry and reaction conditions.[3]

Experimental Protocols

Method 1: Direct Bromination of 4-Nitrophenol

This protocol is based on the general method for the bromination of nitrophenols.

Materials:

  • 4-Nitrophenol

  • Bromine

  • Glacial Acetic Acid

  • Dichloromethane (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Apparatus for solvent evaporation under reduced pressure

Procedure:

  • In a round-bottom flask, dissolve 4-nitrophenol (75 g, 0.54 mol) in glacial acetic acid (700 ml).[2]

  • With stirring, add bromine (40 ml) to the solution at room temperature.[2]

  • Stir the reaction mixture under a nitrogen atmosphere for 24 hours.[2]

  • After the reaction is complete, evaporate the solvent under reduced pressure.[2]

  • Recrystallize the resulting residue from dichloromethane to obtain the purified this compound.[2]

Method 2: Synthesis via Sandmeyer Reaction

This protocol outlines the synthesis starting from 2-methoxy-5-nitroaniline.

Materials:

  • 2-Methoxy-5-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware for diazotization and substitution reactions.

Procedure:

  • Diazotization: Dissolve 2-methoxy-5-nitroaniline in an appropriate acidic solution (e.g., HBr) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will be evolved. This reaction results in the formation of 2-bromo-4-nitroanisole.[1]

  • Nucleophilic Substitution (Demethylation): Treat the 2-bromo-4-nitroanisole with sodium hydroxide to achieve a nucleophilic substitution reaction, cleaving the methyl ether to form the sodium salt of this compound.[1]

  • Acidification: Acidify the reaction mixture with hydrochloric acid to precipitate the final product, this compound.[1]

  • The product can then be collected by filtration and purified by recrystallization. The overall yield for this multi-step process is reported to be 55.8%.[1]

Reaction Pathway Visualization

The following diagrams illustrate the logical flow of the described synthesis methods.

G start 4-Nitrophenol product This compound start->product Electrophilic Aromatic Substitution reagent Bromine (Br2) Glacial Acetic Acid reagent->product

Caption: Direct Bromination of 4-Nitrophenol.

G start 2-Methoxy-5-nitroaniline diazotization Diazotization (NaNO2, HBr) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuBr) diazonium_salt->sandmeyer anisole_intermediate 2-Bromo-4-nitroanisole sandmeyer->anisole_intermediate demethylation Demethylation (NaOH) anisole_intermediate->demethylation acidification Acidification (HCl) demethylation->acidification product This compound acidification->product

Caption: Synthesis via Sandmeyer Reaction.

References

An In-depth Technical Guide to 2-Bromo-4-nitrophenol: Discovery and Initial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-nitrophenol is a versatile chemical intermediate that has found utility in a range of synthetic applications, from foundational organic chemistry to the development of complex modern pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and initial studies of this compound, with a focus on its synthesis, physicochemical properties, and early applications. Detailed experimental protocols are provided for key synthetic methods, and quantitative data are presented in a clear, tabular format. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a substituted aromatic compound characterized by the presence of a hydroxyl group, a bromine atom, and a nitro group on a benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the halogen substituent influence the acidity of the phenolic proton and the reactivity of the aromatic ring, allowing for selective chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 5847-59-6[1][2]
Molecular Formula C₆H₄BrNO₃[1]
Molecular Weight 218.00 g/mol [1][2]
Melting Point 111-115 °C[2]
Appearance White to yellow powder/crystalTCI
XLogP3 2.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
GHS Hazard Statements H302 (Harmful if swallowed), H400 (Very toxic to aquatic life)[1]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the direct bromination of 4-nitrophenol. An alternative approach involves a multi-step synthesis starting from 2-methoxy-5-nitroaniline.

Bromination of 4-Nitrophenol

This method involves the electrophilic aromatic substitution of 4-nitrophenol with bromine in a suitable solvent, typically glacial acetic acid. The hydroxyl group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. In 4-nitrophenol, the strong activating effect of the hydroxyl group directs the incoming electrophile (bromine) to the positions ortho to it.

Materials:

  • 4-Nitrophenol

  • Bromine

  • Glacial Acetic Acid

  • Dichloromethane (for recrystallization)

Procedure:

  • Dissolve 4-nitrophenol in glacial acetic acid in a reaction flask equipped with a stirrer and under a nitrogen atmosphere.

  • Slowly add bromine to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Recrystallize the resulting residue from dichloromethane to obtain pure this compound.

Characterization (¹H NMR):

  • ¹H NMR (250 MHz, CDCl₃) δ: 8.45 (1H, d, J=2.7 Hz), 8.16 (1H, dd, J=9.0 Hz and 2.6 Hz), 7.13 (1H, d, J=9.1 Hz), and 6.18 (1H, s).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Nitrophenol 4-Nitrophenol Mixing Mixing 4-Nitrophenol->Mixing Bromine Bromine Bromine->Mixing Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Mixing Stirring (24h, RT) Stirring (24h, RT) Mixing->Stirring (24h, RT) Evaporation Evaporation Stirring (24h, RT)->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization This compound This compound Recrystallization->this compound

Synthesis of this compound via Bromination.
Alternative Synthesis from 2-Methoxy-5-nitroaniline

A novel synthesis route has been reported starting from 2-methoxy-5-nitroaniline. This method involves a diazotization reaction followed by a Sandmeyer reaction to introduce the bromine atom, and subsequent demethylation to yield the final product.

Alternative_Synthesis 2-Methoxy-5-nitroaniline 2-Methoxy-5-nitroaniline Diazotization Diazotization 2-Methoxy-5-nitroaniline->Diazotization NaNO₂, H⁺ Sandmeyer Reaction Sandmeyer Reaction Diazotization->Sandmeyer Reaction CuBr 2-Bromo-4-nitroanisole 2-Bromo-4-nitroanisole Sandmeyer Reaction->2-Bromo-4-nitroanisole Nucleophilic Substitution Nucleophilic Substitution 2-Bromo-4-nitroanisole->Nucleophilic Substitution NaOH Acidification Acidification Nucleophilic Substitution->Acidification HCl This compound This compound Acidification->this compound

Alternative synthesis route for this compound.

Initial Studies and Applications

Historically, this compound has been primarily utilized as a versatile intermediate in organic synthesis. The presence of three distinct functional groups—a phenolic hydroxyl, a nitro group, and a bromine atom—provides multiple reaction sites for further chemical modifications.

Early applications likely centered around the synthesis of dyes and other fine chemicals, leveraging the reactivity of the aromatic ring and the potential to modify the nitro and hydroxyl groups. The nitro group can be readily reduced to an amine, which then serves as a handle for the construction of more complex nitrogen-containing compounds. The bromine atom can participate in nucleophilic aromatic substitution reactions or, in more modern chemistry, in metal-catalyzed cross-coupling reactions. The phenolic hydroxyl group can be alkylated or acylated.

While specific, dated examples of its early use are not extensively documented in readily accessible modern literature, its utility as a precursor for various substituted anilines and phenols is a logical application within the context of early 20th-century organic chemistry.

More recent studies have highlighted its role as a key starting material in the synthesis of complex molecules with significant biological activity. For instance, it has been used in the synthesis of luciferin analogues for bioluminescence imaging and as a component in the construction of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich history of application in organic synthesis. Its straightforward preparation and the presence of multiple reactive functional groups have made it a useful building block for the creation of a wide array of more complex molecules. While its initial discovery and early applications are not as prominently documented as some other chemical compounds, its continued use in modern synthetic chemistry, including in the development of advanced therapeutic modalities, underscores its lasting importance. This guide provides a foundational understanding of this compound for researchers and professionals, facilitating its effective utilization in their scientific endeavors.

References

An In-depth Technical Guide to the Theoretical Properties of Substituted Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitrophenols are a significant class of organic compounds characterized by a phenol ring bearing one or more nitro groups. The presence and position of the electron-withdrawing nitro group(s) dramatically influence the electronic structure, reactivity, and physicochemical properties of the phenol moiety. This guide provides a comprehensive overview of the theoretical properties of substituted nitrophenols, offering insights relevant to their application in drug discovery, materials science, and environmental chemistry. We will delve into their synthesis, electronic properties, acidity, and spectroscopic characteristics, supported by detailed experimental protocols and computational data.

Synthesis of Substituted Nitrophenols

The synthesis of substituted nitrophenols is primarily achieved through the electrophilic nitration of phenol or its derivatives. The reaction conditions can be tuned to favor the formation of specific isomers.

General Experimental Workflow for Synthesis

The synthesis of substituted nitrophenols typically follows a multi-step process involving reaction, workup, and purification.

Synthesis_Workflow General Synthesis Workflow for Substituted Nitrophenols Reactants Phenol Derivative + Nitrating Agent Reaction Electrophilic Aromatic Substitution Reactants->Reaction Workup Quenching, Extraction, and Washing Reaction->Workup Purification Crystallization or Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Final_Product Pure Substituted Nitrophenol Characterization->Final_Product

Caption: A generalized workflow for the synthesis and purification of substituted nitrophenols.

Experimental Protocol: Synthesis of o- and p-Nitrophenol

This protocol describes the direct nitration of phenol to yield a mixture of ortho- and para-nitrophenols, followed by their separation.

Materials:

  • Phenol

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Dichloromethane

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

Procedure:

  • Nitration: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to a stirred solution of phenol in a suitable solvent. To this mixture, add a solution of concentrated nitric acid dropwise, maintaining the temperature below 20°C.

  • Reaction Quenching: After the addition is complete, continue stirring for a specified time, then pour the reaction mixture onto crushed ice.

  • Extraction: Extract the product mixture with dichloromethane.

  • Washing: Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to remove any remaining acid.

  • Drying: Dry the organic layer over anhydrous sodium sulfate and filter.

  • Solvent Removal: Remove the dichloromethane under reduced pressure to obtain the crude product mixture.

  • Separation: Separate the o- and p-isomers using column chromatography on silica gel. o-Nitrophenol is less polar and will elute first.

Electronic Properties and Acidity

The nitro group is a strong electron-withdrawing group, which significantly impacts the electron density distribution in the phenol ring and the acidity of the hydroxyl proton.

Inductive and Resonance Effects

The nitro group exerts a strong -I (inductive) and -R (resonance) effect. These effects are most pronounced when the nitro group is at the ortho or para position relative to the hydroxyl group, leading to increased stabilization of the corresponding phenoxide ion.

Acidity and pKa Values

The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, resulting in a lower pKa value compared to phenol (pKa ≈ 10). The more nitro groups present and the closer they are to the hydroxyl group (ortho/para positions), the stronger the acid.

CompoundSubstituent(s)pKa
Phenol-9.98
2-Nitrophenol2-NO₂7.23
3-Nitrophenol3-NO₂8.35
4-Nitrophenol4-NO₂7.15
2,4-Dinitrophenol2,4-(NO₂)₂4.11
2,6-Dinitrophenol2,6-(NO₂)₂3.71
2,4,6-Trinitrophenol (Picric Acid)2,4,6-(NO₂)₃0.38
Experimental Protocol: Spectrophotometric Determination of pKa

This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the nitrophenol.

Materials:

  • Substituted nitrophenol of interest

  • Buffer solutions of varying known pH

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the nitrophenol in a suitable solvent (e.g., ethanol or water).

  • Prepare a series of solutions with the same concentration of the nitrophenol in different buffer solutions covering a pH range around the expected pKa.

  • Record the UV-Vis spectrum for each solution, including a fully protonated form (in acidic solution) and a fully deprotonated form (in basic solution).

  • Determine the wavelength of maximum absorbance (λmax) for the deprotonated species.

  • Measure the absorbance of all buffered solutions at this λmax.

  • Calculate the pKa using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log((A_max - A) / (A - A_min)) where A is the absorbance of the sample at a given pH, A_max is the absorbance of the fully deprotonated form, and A_min is the absorbance of the fully protonated form.

  • Plot pH versus log((A_max - A) / (A - A_min)) . The y-intercept of the resulting line will be the pKa.

Spectroscopic Properties

The substitution pattern of nitrophenols gives rise to distinct spectroscopic signatures.

UV-Visible Spectroscopy

Substituted nitrophenols exhibit characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the substitution pattern and the pH of the solution. The deprotonated phenoxide form typically shows a bathochromic (red) shift compared to the protonated form.

Compoundλmax (Acidic, nm)λmax (Basic, nm)
2-Nitrophenol~350~415
3-Nitrophenol~330~390
4-Nitrophenol~317~400
2,4-Dinitrophenol~360~375
Experimental Protocol: UV-Vis Spectroscopy

Procedure:

  • Sample Preparation: Dissolve the nitrophenol sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water) to a known concentration.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-500 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of substituted nitrophenols. The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the nitro and hydroxyl groups.

General ¹H NMR Features:

  • Aromatic protons typically resonate in the range of 6.5-8.5 ppm.

  • Protons ortho and para to the electron-withdrawing nitro group are shifted downfield.

  • The phenolic proton signal can be broad and its chemical shift is dependent on concentration and solvent.

General ¹³C NMR Features:

  • Aromatic carbons resonate in the range of 110-160 ppm.

  • The carbon bearing the hydroxyl group (C-OH) is typically found around 150-160 ppm.

  • The carbon bearing the nitro group (C-NO₂) is also shifted downfield.

Experimental Protocol: NMR Spectroscopy

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified nitrophenol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the signals in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

Computational Chemistry Insights

Density Functional Theory (DFT) calculations provide valuable theoretical data on the electronic structure and properties of substituted nitrophenols.

Dipole Moments, HOMO-LUMO Energies, and Electrostatic Potential

Computational methods can predict key molecular properties that correlate with reactivity and intermolecular interactions.

CompoundDipole Moment (Debye)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2-Nitrophenol~3.1-6.9-2.14.8
3-Nitrophenol~3.9-7.1-2.34.8
4-Nitrophenol~4.3-7.0-2.44.6
2,4-Dinitrophenol~3.6-7.8-3.54.3

Note: These are representative values and can vary depending on the computational method and basis set used.

Experimental Protocol: DFT Calculation Workflow

This protocol outlines a general workflow for performing DFT calculations on substituted nitrophenols.

DFT_Workflow General DFT Calculation Workflow Build_Molecule Build 3D Structure of Nitrophenol Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Build_Molecule->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirm Minimum Energy Structure) Geometry_Optimization->Frequency_Calculation Property_Calculation Single-Point Energy and Property Calculation (e.g., Dipole Moment, Orbitals) Frequency_Calculation->Property_Calculation ESP_Calculation Electrostatic Potential Calculation Property_Calculation->ESP_Calculation Data_Analysis Analyze Output and Visualize Results ESP_Calculation->Data_Analysis

Caption: A typical workflow for performing DFT calculations on substituted nitrophenols.

Procedure:

  • Structure Building: Construct the 3D structure of the desired substituted nitrophenol using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common method is the B3LYP functional with a 6-31G* basis set.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to ensure it is a true minimum (no imaginary frequencies).

  • Property Calculation: Perform a single-point energy calculation using a higher level of theory if desired, and request the calculation of properties such as dipole moment, molecular orbitals (HOMO, LUMO), and Mulliken charges.

  • Electrostatic Potential: Calculate the electrostatic potential and map it onto the electron density surface to visualize regions of positive and negative potential.

  • Analysis: Analyze the output files to extract the desired quantitative data and visualize the molecular orbitals and electrostatic potential maps.

Biological Activity: Uncoupling of Oxidative Phosphorylation

Certain substituted nitrophenols, most notably 2,4-dinitrophenol (DNP), are known to act as uncouplers of oxidative phosphorylation in mitochondria. This property has implications for their use in drug development and their toxicological profiles.

Mechanism of Action

DNP is a lipophilic weak acid that can readily diffuse across the inner mitochondrial membrane. It can pick up a proton in the intermembrane space (where the proton concentration is high) and release it in the mitochondrial matrix (where the proton concentration is low), thus dissipating the proton gradient that is essential for ATP synthesis.

Caption: The mechanism of action of 2,4-dinitrophenol (DNP) as an uncoupler of oxidative phosphorylation.

Conclusion

The theoretical properties of substituted nitrophenols are a direct consequence of the powerful electronic effects of the nitro group. Understanding these properties is crucial for researchers in various fields. This guide has provided a foundational overview of their synthesis, acidity, spectroscopic characteristics, and computational analysis, along with detailed experimental protocols. The ability to predict and understand the behavior of these molecules through both experimental and theoretical approaches is essential for their rational design and application in drug development and other scientific disciplines.

Methodological & Application

detailed experimental procedure for 2-Bromo-4-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2-Bromo-4-nitrophenol

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a valuable substituted phenol derivative used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its synthesis is typically achieved through the electrophilic aromatic substitution (bromination) of 4-nitrophenol. The electron-withdrawing nitro group at the para position directs the incoming electrophile (bromine) to the ortho position relative to the strongly activating hydroxyl group. This document provides a detailed experimental protocol for the synthesis of this compound via the bromination of 4-nitrophenol in glacial acetic acid.

Experimental Protocol

This protocol details the synthesis of this compound from 4-nitrophenol.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mol)Mass / VolumeRole
4-Nitrophenol139.110.5475 gStarting Material
Bromine (Br₂)159.81~0.8240 mLBrominating Agent
Glacial Acetic Acid60.05-700 mLSolvent
Dichloromethane84.93-As neededRecrystallization Solvent

Equipment:

  • Round-bottom flask (appropriate size for 700 mL solvent)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen gas inlet and outlet (or drying tube)

  • Rotary evaporator

  • Recrystallization apparatus (Erlenmeyer flask, heating mantle/hot plate)

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 75 g (0.54 mol) of 4-nitrophenol in 700 mL of glacial acetic acid.[1]

    • Fit the flask with a dropping funnel and establish an inert atmosphere by flushing with nitrogen gas.[1]

  • Addition of Bromine:

    • Carefully add 40 mL of bromine to the dropping funnel.

    • Add the bromine dropwise to the stirred solution of 4-nitrophenol at room temperature.[1]

  • Reaction:

    • Once the addition is complete, stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.[1]

  • Work-up and Isolation:

    • After 24 hours, remove the solvent (glacial acetic acid) by evaporation under reduced pressure using a rotary evaporator.[1]

  • Purification:

    • Recrystallize the resulting solid residue from dichloromethane to yield the pure this compound.[1]

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Dry the product, weigh it, and calculate the yield.

Characterization: The structure of the final product can be confirmed by spectroscopic methods. The reported 1H NMR spectrum shows the following signals: 1H NMR (250 MHz, CDCl3) δ 8.45 (1H, d, J 2.7 Hz), 8.16 (1H, dd, J 9.0 Hz and 2.6 Hz), 7.13 (1H, d, J 9.1 Hz), and 6.18 (1H, s).[1] The reported melting point is 112 °C.[2]

Safety Precautions:

  • Bromine is highly toxic, corrosive, and volatile. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • Always follow standard laboratory safety procedures.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_product Final Product A Dissolve 4-Nitrophenol in Glacial Acetic Acid B Add Bromine Dropwise at Room Temperature A->B C Stir Under N2 for 24 hours B->C D Evaporate Solvent (Reduced Pressure) C->D E Recrystallize Residue from Dichloromethane D->E F Collect and Dry This compound E->F

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

While a detailed quantum mechanical pathway is complex, a simplified logical flow of the electrophilic substitution can be visualized.

Reaction_Mechanism Reactants 4-Nitrophenol + Br₂ Electrophile_Attack Electrophilic attack by Br⁺ at ortho position to -OH group Reactants->Electrophile_Attack Carbocation Resonance-Stabilized Carbocation Intermediate (Sigma Complex) Electrophile_Attack->Carbocation Deprotonation Deprotonation to restore aromaticity Carbocation->Deprotonation Product This compound + HBr Deprotonation->Product

Caption: Simplified mechanism for the bromination of 4-nitrophenol.

References

Applications of 2-Bromo-4-nitrophenol in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-nitrophenol is a versatile and highly functionalized aromatic compound that serves as a valuable starting material and intermediate in a wide array of organic syntheses. Its chemical structure, featuring a phenolic hydroxyl group, a bromine atom, and a nitro group, offers multiple reactive sites for strategic chemical modifications. This unique combination of functional groups allows for its application in the synthesis of a diverse range of molecules, including pharmaceuticals, agrochemicals, dyes, and complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Key Applications

The strategic positioning of the hydroxyl, bromo, and nitro functionalities on the benzene ring allows for a variety of selective reactions, making this compound a key building block in multi-step syntheses. The primary applications include:

  • Ether Synthesis: The phenolic hydroxyl group can be readily alkylated to form a wide range of aryl ethers through reactions like the Williamson ether synthesis.

  • Carbon-Carbon Bond Formation: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl, heteroaryl, or vinyl substituents.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding 2-amino-4-bromophenol. This transformation is crucial for the subsequent synthesis of various nitrogen-containing heterocycles and as a precursor for diazotization reactions.

  • Synthesis of Heterocyclic Compounds: The reduced form, 2-amino-4-bromophenol, is a key precursor for the synthesis of important heterocyclic structures like benzoxazines.

  • Synthesis of Azo Dyes: Both this compound (as a coupling partner) and its reduced amino derivative (after diazotization) can be utilized in the synthesis of azo dyes.

  • Agrochemical Synthesis: Derivatives of this compound have shown potential as active ingredients in herbicides and fungicides.

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound and its derivatives, providing a comparative overview of reaction conditions and yields.

Reaction Starting Material Reagents and Conditions Product Yield (%) Reference
Synthesis2-methoxy-5-nitroaniline1. Diazotization 2. Sandmeyer Reaction 3. NaOH, then HClThis compound55.8
Ether Synthesis (Williamson)This compound, Alkyl halideK₂CO₃, Acetonitrile, RT, 6h2-Bromo-4-nitrophenyl ether50-95 (General)[1]
Suzuki-Miyaura CouplingThis compound, Arylboronic acidPd catalyst, Base, Solvent, Heat2-Aryl-4-nitrophenolVaries[2]
Nitro Group ReductionThis compoundFe/NH₄Cl, Ethanol/Water, Reflux2-Amino-4-bromophenolHigh[3]
Benzoxazine Synthesis2-Amino-4-bromophenol, Paraformaldehyde, Primary amineSolvent, HeatSubstituted BenzoxazineVaries[4]
Azo Dye Synthesis (Coupling)Diazonium salt, this compoundNaOH, 0-5 °CAzo DyeVaries[5][6]
Agrochemical Synthesis4-methoxyphenylacetic acidBromine, Acetic acid2-(3-Bromo-4-methoxyphenyl)acetic acid84[7]

Experimental Protocols

Synthesis of this compound from 2-methoxy-5-nitroaniline[1]

This method provides a route to this compound from a commercially available aniline derivative.

Materials:

  • 2-methoxy-5-nitroaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Cuprous bromide

  • Sodium hydroxide

  • Ethanol

Procedure:

  • Diazotization: Dissolve 2-methoxy-5-nitroaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, dissolve cuprous bromide in hydrobromic acid. To this solution, add the freshly prepared diazonium salt solution slowly. Stir the reaction mixture at room temperature for 1-2 hours, then heat to 60 °C for 30 minutes to ensure complete reaction.

  • Hydrolysis: Cool the reaction mixture and extract the product, 2-bromo-4-nitroanisole, with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude product.

  • Demethylation: Reflux the crude 2-bromo-4-nitroanisole with a solution of sodium hydroxide in aqueous ethanol for several hours.

  • Acidification: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product, this compound.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Expected Yield: 55.8%

Williamson Ether Synthesis of 2-Bromo-4-nitrophenyl Ethers[2][9]

This protocol describes the O-alkylation of this compound to form the corresponding ethers.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in acetonitrile (10 volumes), add potassium carbonate (2.0 eq.).

  • Add the alkyl halide (1.1 eq.) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-4-nitrophenyl ether.

Expected Yield: 50-95% (highly dependent on the alkyl halide used).

Suzuki-Miyaura Coupling of this compound[3]

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/Water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to yield the 2-aryl-4-nitrophenol.

Catalytic Reduction of this compound to 2-Amino-4-bromophenol[4]

This procedure describes the selective reduction of the nitro group to an amine.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • To a solution of this compound (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1), add iron powder (3.0 eq.) and ammonium chloride (1.0 eq.).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-amino-4-bromophenol, which can be further purified by crystallization or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_applications Synthetic Applications s1 2-methoxy-5-nitroaniline s2 Diazonium Salt s1->s2 NaNO2, HCl s3 2-Bromo-4-nitroanisole s2->s3 CuBr s4 This compound s3->s4 NaOH, then H+ a1 Ether Synthesis s4->a1 Alkyl Halide, Base a2 Suzuki Coupling s4->a2 ArB(OH)2, Pd catalyst a3 Nitro Reduction s4->a3 Fe, NH4Cl a4 Heterocycle Synthesis a3->a4 e.g., Formaldehyde, Amine suzuki_cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)L2-Br pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L2-Ar' oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_complex Ar-Ar' trans_complex->product_complex start Ar-Br (this compound) start->oa_complex boronic Ar'B(OH)2 boronic->oa_complex base Base base->oa_complex functional_group_transformations start This compound -OH, -Br, -NO2 ether 2-Bromo-4-nitrophenyl Ether -OR, -Br, -NO2 start->ether Williamson Ether Synthesis suzuki 2-Aryl-4-nitrophenol -OH, -Aryl, -NO2 start->suzuki Suzuki-Miyaura Coupling amine 2-Amino-4-bromophenol -OH, -Br, -NH2 start->amine Nitro Reduction heterocycle Benzoxazine Derivative amine->heterocycle Cyclization

References

Application Notes and Protocols for 2-Bromo-4-nitrophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Bromo-4-nitrophenol as a versatile building block in the synthesis of medicinally relevant compounds. This document outlines its application in the development of a targeted protein degrader and explores its potential in the synthesis of other bioactive molecules, supported by detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways.

Introduction

This compound is a valuable starting material in medicinal chemistry due to its trifunctional nature, possessing hydroxyl, nitro, and bromo groups. This unique combination of reactive sites allows for a variety of chemical transformations, making it an ideal scaffold for the synthesis of complex molecules. The electron-withdrawing nitro group enhances the acidity of the phenolic hydroxyl and activates the aromatic ring towards nucleophilic substitution, while the bromo group provides a handle for cross-coupling reactions. These characteristics have been exploited in the synthesis of targeted therapeutics, including PROTAC (Proteolysis Targeting Chimera) degraders.

Application 1: Synthesis of an Androgen Receptor (AR) PROTAC Degrader Intermediate

This compound serves as a key starting material in the synthesis of BMS-986365, an orally active and selective androgen receptor (AR) PROTAC degrader.[1][2][3][4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. BMS-986365 has demonstrated potent degradation of both wild-type and mutant forms of the androgen receptor, a key driver in prostate cancer.[1][2][4]

Quantitative Biological Data for BMS-986365
CompoundTargetCell LineDC50 (nM)IC50 (nM)Reference
BMS-986365Androgen ReceptorVarious10 - 4010 - 120 (AR-dependent proliferation)[1][2][3][4]
Experimental Protocol: Synthesis of 2-bromo-1-(2-bromoethoxy)-4-nitrobenzene

This protocol details the initial Williamson ether synthesis step in the construction of the linker for BMS-986365, starting from this compound.

Materials:

  • This compound

  • 1,2-Dibromoethane

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ice water

Procedure: [5]

  • To a solution of this compound (1 equivalent) in DMF, add 1,2-dibromoethane (1.2 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 80°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Stir the mixture and extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with water (5x), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-bromo-1-(2-bromoethoxy)-4-nitrobenzene.

Expected Yield: ~81%[5]

Signaling Pathway: Androgen Receptor Degradation by BMS-986365

The following diagram illustrates the mechanism of action for BMS-986365, a PROTAC that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the Androgen Receptor (AR), leading to its ubiquitination and subsequent degradation by the proteasome.

AR_PROTAC_Pathway cluster_cell Tumor Cell BMS986365 BMS-986365 TernaryComplex AR-BMS986365-CRBN Ternary Complex BMS986365->TernaryComplex Binds to AR & CRBN AR Androgen Receptor (AR) AR->TernaryComplex Proliferation Cell Proliferation & Survival AR->Proliferation Promotes CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->TernaryComplex Ub_AR Ubiquitinated AR TernaryComplex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Targeting Ub_AR->Proliferation Inhibits Degradation Degraded AR (Peptide Fragments) Proteasome->Degradation Degradation

Caption: Mechanism of Androgen Receptor degradation by BMS-986365.

Application 2: Synthesis of Bioactive Benzoxazine Derivatives

The structural motif of this compound is also a precursor for the synthesis of benzoxazine derivatives. Benzoxazines are a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] The synthesis typically involves the reaction of a phenol with an amine and formaldehyde. By using a derivative of this compound, novel benzoxazines with potential therapeutic applications can be generated.

Quantitative Biological Data for Benzoxazine Sulfonamide Derivatives

While a direct synthesis from this compound is not explicitly detailed in the cited literature, the following data for related benzoxazine sulfonamides highlight the antimicrobial potential of this compound class.[7]

Compound ClassTarget OrganismsMIC (µg/mL)Reference
Benzoxazine SulfonamidesGram-positive bacteria, Gram-negative bacteria, Fungi31.25 - 62.5[7]
Experimental Protocol: General Synthesis of 1,4-Benzoxazine Derivatives

This protocol describes a general method for the synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls, which can be adapted for precursors derived from this compound.[8]

Materials:

  • Substituted 2-aminophenol (derived from this compound via reduction of the nitro group)

  • α-haloketone

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., Ethanol)

Procedure:

  • Dissolve the substituted 2-aminophenol (1 equivalent) and the α-haloketone (1.1 equivalents) in ethanol.

  • Add the base (2 equivalents) to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by column chromatography to obtain the desired benzoxazine derivative.

Experimental Workflow: Synthesis of Benzoxazine Derivatives

The diagram below outlines a typical workflow for the synthesis of benzoxazine derivatives, which could be initiated from this compound.

Benzoxazine_Synthesis_Workflow Start This compound Reduction Reduction of Nitro Group Start->Reduction Aminophenol 2-Bromo-4-aminophenol Reduction->Aminophenol Cyclization Cyclization with α-haloketone Aminophenol->Cyclization Benzoxazine Substituted Benzoxazine Cyclization->Benzoxazine Purification Purification Benzoxazine->Purification FinalProduct Pure Benzoxazine Derivative Purification->FinalProduct BioAssay Biological Activity Screening FinalProduct->BioAssay

Caption: Synthetic workflow for benzoxazine derivatives.

Analogous Application: Intermediate for Kinase Inhibitor Synthesis

A structurally related compound, 2-bromo-4-fluorophenol, is a key intermediate in the synthesis of Afatinib, a potent irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[9] This highlights the utility of the 2-bromo-4-substituted phenol scaffold in developing targeted cancer therapies. The synthetic strategies employed, such as Suzuki-Miyaura coupling and Williamson ether synthesis, are directly applicable to this compound.[9]

Signaling Pathway: EGFR/HER2 Inhibition

The following diagram illustrates the EGFR/HER2 signaling pathway and its inhibition by small molecule inhibitors like Afatinib, for which derivatives of this compound could be developed.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor Small Molecule Inhibitor (e.g., Afatinib) Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR/HER2 signaling pathway and inhibition.

Conclusion

This compound is a highly versatile and valuable building block in medicinal chemistry. Its application in the synthesis of the potent androgen receptor degrader BMS-986365 showcases its utility in developing novel targeted therapies. Furthermore, the potential to synthesize other bioactive heterocyclic compounds, such as benzoxazines, and its structural analogy to intermediates used in the synthesis of kinase inhibitors, underscores its broad applicability in drug discovery. The provided protocols and data serve as a foundation for researchers to explore and exploit the synthetic potential of this readily available starting material.

References

Application Notes and Protocols: Regioselective Nitration of 2-Bromophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrated 2-bromophenol derivatives are valuable intermediates in the synthesis of a wide range of fine chemicals and pharmaceuticals.[1] The introduction of a nitro group onto the 2-bromophenol scaffold provides a versatile functional handle for further chemical transformations, such as reduction to an amine or nucleophilic aromatic substitution. The primary challenge in the nitration of 2-bromophenol lies in controlling the regioselectivity of the reaction. The hydroxyl group is a strongly activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. This interplay can lead to a mixture of products, primarily 2-bromo-4-nitrophenol and 2-bromo-6-nitrophenol. Careful control of reaction conditions is therefore essential to maximize the yield of the desired isomer.[1][2]

This document provides detailed protocols for the nitration of 2-bromophenol derivatives, focusing on methods to influence and control the regiochemical outcome.

Reaction Scheme and Workflow

The electrophilic nitration of 2-bromophenol typically yields a mixture of 2-bromo-6-nitrophenol and this compound.

G cluster_reactants Reactants cluster_reagents Nitrating Agent cluster_products Products r1 2-Bromophenol p1 2-Bromo-6-nitrophenol (ortho-product) r1->p1 Major/Minor p2 This compound (para-product) r1->p2 Major/Minor reagent HNO₃ / H₂SO₄

Caption: Nitration of 2-bromophenol yields ortho and para isomers.

The general experimental workflow for these nitration reactions involves several key stages, from reaction setup to product purification.

G start Start: Prepare Reactants and Solvent dissolve Dissolve 2-Bromophenol Derivative in Solvent start->dissolve cool Cool Reaction Mixture (e.g., Ice Bath) dissolve->cool add_nitrating_agent Slowly Add Nitrating Agent cool->add_nitrating_agent react Stir at Controlled Temperature add_nitrating_agent->react monitor Monitor Reaction (e.g., TLC, GC) react->monitor quench Quench Reaction (e.g., Pour onto Ice-Water) monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Evaporate Solvent wash->dry purify Purify Product (e.g., Recrystallization, Chromatography) dry->purify end End: Characterize Pure Product purify->end

Caption: General experimental workflow for nitration.

Data Summary

The choice of nitrating agent and reaction conditions significantly impacts the product distribution and yield. The following table summarizes various approaches for the nitration of phenol derivatives.

ProtocolStarting MaterialNitrating Agent/ConditionsKey FeatureTypical YieldRef
12-Bromophenol DerivativeMixed Acid (HNO₃/H₂SO₄) in Chloroform, 40-80°CStandard, strong nitrationHigh[3]
24-NitrophenolBromine in Glacial Acetic Acid, RT, 24hAlternative route to this compoundNot specified[4]
3PhenolDilute HNO₃ (6 wt%), Tetrabutylammonium Bromide (TBAB)Mild, phase-transfer catalysisGood to Excellent[5]
4PhenolNaNO₃, Mg(HSO₄)₂, wet SiO₂, in Dichloromethane, RTMild, heterogeneous conditionsModerate to Excellent[6]
53-Bromophenol1. Oxalyl Chloride; 2. HNO₃/H₂SO₄; 3. HydrolysisHigh para-selectivity via oxalate intermediate~58% (para-isomer)[7]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn at all times.

Protocol 1: General Nitration of a 2-Bromophenol Derivative with Mixed Acid

This protocol is adapted from a method for the nitration of 2-bromo-4-fluorophenol and can be used as a general procedure for forceful nitration.[3]

Materials:

  • 2-Bromophenol derivative

  • Chloroform (CHCl₃)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid to create a nitrating mixture (e.g., a 1:3 to 1:8 ratio of HNO₃:H₂SO₄).[3] Allow the mixture to cool.

  • Reaction Setup: Dissolve the 2-bromophenol derivative in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Nitration: Cool the flask containing the phenol solution in an ice bath. Slowly add the cold nitrating mixture dropwise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, the reaction can be slowly warmed to room temperature or heated to 40-80°C to drive the reaction to completion.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a beaker filled with crushed ice and water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with chloroform.

  • Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to separate the isomers.

Protocol 2: Milder Nitration using a Heterogeneous System

This protocol provides a milder alternative to mixed acid, using a solid acid salt and sodium nitrate, which can improve selectivity and simplify work-up.[6]

Materials:

  • Phenol or 2-bromophenol

  • Sodium Nitrate (NaNO₃)

  • Magnesium bisulfate (Mg(HSO₄)₂) or Sodium bisulfate monohydrate (NaHSO₄·H₂O)

  • Wet SiO₂ (prepared by mixing equal gram amounts of silica gel and water)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the phenol derivative (1 mmol), sodium nitrate (e.g., 3 mmol), Mg(HSO₄)₂ (e.g., 3 mmol), and wet SiO₂ (e.g., 0.2 g).[6][8]

  • Reaction: Add dichloromethane as the solvent and stir the resulting heterogeneous mixture vigorously at room temperature.[6]

  • Monitoring: Monitor the reaction progress by TLC. Reaction times are typically short.

  • Work-up: Upon completion, filter the reaction mixture to remove the solid reagents. Wash the residue with additional dichloromethane (2 x 10 mL).[6]

  • Drying and Concentration: Combine the filtrate and washings. Add anhydrous Na₂SO₄ to the solution and filter after 15 minutes.[6] Remove the solvent by distillation or rotary evaporation.

  • Purification: The resulting residue, a mixture of nitrated isomers, can be purified by column chromatography or selective recrystallization to isolate the desired product.

Protocol 3: Highly Regioselective para-Nitration via a Diphenyl Oxalate Intermediate

This advanced method is designed to achieve high selectivity for the 4-nitro (para) product by protecting the hydroxyl group as an oxalate ester, which then directs nitration to the para position.[7]

Materials:

  • 3-Bromophenol (as an example substrate)

  • Oxalyl chloride

  • Triethylamine

  • Ethyl acetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Methanol

  • Sodium hydroxide solution

Procedure: Part A: Synthesis of bis(3-bromophenyl) oxalate

  • Dissolve 3-bromophenol (2 eq.) and triethylamine (2.2 eq.) in a suitable solvent like ethyl acetate under a nitrogen atmosphere and cool in an ice bath.[7]

  • Slowly add oxalyl chloride (1 eq.) dropwise at 5°C.[7]

  • Allow the mixture to warm to room temperature and stir overnight.

  • Collect the precipitated triethylamine hydrochloride by filtration.

  • Wash, dry, and concentrate the filtrate to obtain the crude bis(3-bromophenyl) oxalate, which can be purified if necessary.[7]

Part B: Nitration and Hydrolysis

  • Add the bis(3-bromophenyl) oxalate (1 eq.) to ice-cooled concentrated sulfuric acid at 5°C.[7]

  • Slowly add a pre-mixed and cooled mixture of concentrated sulfuric acid and nitric acid dropwise at 0°C.[7]

  • After the reaction is complete (monitored by TLC), quench the reaction by pouring it onto ice.

  • Collect the resulting precipitate by filtration.

  • Suspend the precipitate in methanol and stir overnight to effect hydrolysis (solvolysis).[7]

  • Remove the methanol, dissolve the residue in water, and adjust the pH to ~4 with a sodium hydroxide solution to precipitate the crude product.[7]

  • The crude product, enriched in the 4-nitro isomer, can be purified by silica gel column chromatography to yield pure 3-bromo-4-nitrophenol.[7]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-4-nitrophenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three distinct functional groups—a bromine atom, a nitro group, and a phenolic hydroxyl group—that allow for selective and sequential chemical modifications. The protocols outlined herein cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing a foundation for the synthesis of a diverse array of substituted nitrophenols.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds in modern organic synthesis. This compound serves as an excellent substrate for these transformations. The electron-withdrawing nature of the nitro group can influence the reactivity of the aryl bromide, and the phenolic hydroxyl group can be either protected or left free, potentially directing the regioselectivity of the coupling reaction or serving as a handle for further functionalization. The products of these reactions are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These conditions are starting points and may require optimization for specific substrates and scales.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O8012~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃1,4-Dioxane10018~90
33-Thienylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene11024~80

Table 2: Heck Reaction of this compound with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10024~75
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMA12018~80
3AcrylonitrilePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Acetonitrile8012~85

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (5)Et₃NTHF6012~90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (6)DiisopropylamineToluene7016~88
31-HexynePd₂(dba)₃ (1) / XPhos (2)CuI (4)K₂CO₃DMF8024~82

Table 4: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10018~92
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane11024~85
3BenzylaminePd(OAc)₂ (3)RuPhos (6)K₃PO₄t-BuOH9016~88

Experimental Protocols

1. General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio)

    • Schlenk flask or reaction vial

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Seal the flask and evacuate and backfill with an inert gas three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

2. General Procedure for Heck Reaction

This protocol provides a general method for the Heck reaction of this compound with an alkene.

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., styrene, 1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Ligand (e.g., P(o-tol)₃, 4 mol%)

    • Base (e.g., Et₃N, 2.0 equiv)

    • Anhydrous and degassed solvent (e.g., DMF)

    • Schlenk flask or pressure tube

  • Procedure:

    • To a dry Schlenk flask or pressure tube, add this compound, the palladium catalyst, and the ligand.

    • Seal the vessel and evacuate and backfill with an inert gas three times.

    • Add the anhydrous and degassed solvent, followed by the base and the alkene via syringe.

    • Heat the reaction mixture to the desired temperature (typically 100-120 °C) with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

3. General Procedure for Sonogashira Coupling

This protocol outlines a general method for the Sonogashira coupling of this compound with a terminal alkyne.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (e.g., phenylacetylene, 1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

    • Copper(I) iodide (CuI, 5 mol%)

    • Base (e.g., Et₃N, 2.0 equiv)

    • Anhydrous and degassed solvent (e.g., THF)

    • Schlenk flask

  • Procedure:

    • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

    • Seal the flask and evacuate and backfill with an inert gas three times.

    • Add the anhydrous and degassed solvent and the base via syringe.

    • Add the terminal alkyne dropwise with stirring.

    • Heat the reaction mixture to the desired temperature (typically 60-80 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® and wash with the reaction solvent.

    • Concentrate the filtrate and partition the residue between an organic solvent and water.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

4. General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the Buchwald-Hartwig amination of this compound with an amine.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (e.g., morpholine, 1.2 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., BINAP, 4 mol%)

    • Base (e.g., NaOtBu, 1.4 equiv)

    • Anhydrous and degassed solvent (e.g., Toluene)

    • Glovebox or Schlenk line

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

    • Add the anhydrous and degassed solvent, followed by this compound and the amine.

    • Seal the tube and heat the reaction mixture to the desired temperature (typically 90-110 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents This compound Coupling Partner Catalyst & Ligand Base solvent Degassed Solvent reagents->solvent Add heating Heating & Stirring reagents->heating Transfer inert Inert Atmosphere (Ar or N₂) monitoring Monitor Progress (TLC, LC-MS, GC-MS) heating->monitoring quench Quenching monitoring->quench Upon Completion extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Column Chromatography) concentration->purification product Pure Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G pd0 Pd(0)L₂ pdiix Ar-Pd(II)L₂-X pd0->pdiix Oxidative Addition (Ar-X) pdiinu Ar-Pd(II)L₂-Nu pdiix->pdiinu Transmetalation (M-Nu) pdiinu->pd0 Reductive Elimination product Ar-Nu pdiinu->product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Applications in Drug Development

The substituted nitrophenol derivatives synthesized via these cross-coupling reactions are valuable precursors in drug discovery and development. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of pharmacophores. The phenolic hydroxyl group provides a site for etherification or esterification, allowing for the modulation of physicochemical properties such as solubility and lipophilicity. The newly introduced aryl, vinyl, alkynyl, or amino substituents can be designed to interact with specific biological targets. The versatility of these reactions enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the identification of lead compounds.

Disclaimer

These protocols provide general guidance and may require optimization for specific substrates and reaction scales. All reactions should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment. The toxicity and hazards of all reagents should be carefully considered before use.

Application Notes and Protocols: Reduction of the Nitro Group in 2-Bromo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical reduction of 2-bromo-4-nitrophenol to 2-bromo-4-aminophenol, a crucial transformation for the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols described herein focus on common and effective reduction methodologies, including catalytic hydrogenation, metal-acid reductions, and the use of sodium dithionite. Quantitative data from representative procedures are summarized, and detailed step-by-step instructions are provided to ensure reproducibility. Visual diagrams of the experimental workflow and chemical transformation are included to facilitate a clear understanding of the processes.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to the corresponding anilines which are versatile building blocks. 2-Bromo-4-aminophenol, the product of the reduction of this compound, is a key intermediate in the synthesis of various biologically active molecules. The presence of a bromine atom and a hydroxyl group on the aromatic ring makes it a valuable precursor for creating complex molecular architectures. The choice of reducing agent and reaction conditions is critical to achieve high yields and chemoselectivity, avoiding unwanted side reactions such as debromination. This document outlines several reliable methods for this transformation.

Chemical Transformation

chemical_reaction This compound This compound 2-Bromo-4-aminophenol 2-Bromo-4-aminophenol This compound->2-Bromo-4-aminophenol Reduction Reducing_Agent Reducing Agent (e.g., H2/Catalyst, Sn/HCl, Na2S2O4)

Caption: General reaction scheme for the reduction of this compound.

Methods and Protocols

Several methods are commonly employed for the reduction of the nitro group in this compound. The choice of method often depends on the desired scale, available equipment, and the sensitivity of other functional groups in the molecule.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity. Various catalysts can be employed, with Rhodium on carbon (Rh/C) and Palladium on carbon (Pd/C) being common choices.

Experimental Protocol: Reduction using Rh/C [1]

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (e.g., 50.7 g, 233 mmol) in tetrahydrofuran (THF, 500 mL).

  • Catalyst Addition: To the solution, add 5% Rhodium on carbon (Rh/C) catalyst (e.g., 5.00 g).

  • Hydrogenation: Seal the vessel and introduce a hydrogen atmosphere. Stir the reaction mixture vigorously at room temperature for 11 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-bromo-4-aminophenol as a solid.

Experimental Protocol: Reduction using a Modified Raney-Ni Catalyst [2]

  • Catalyst Preparation: Prepare an Fe-Cr modified Raney-Ni catalyst.

  • Reaction Setup: Dissolve 1 mole of 2-nitro-4-bromophenol in 500 mL of methanol.

  • Catalyst Addition: Add 1.2 mol% of the Fe-Cr modified Raney-Ni catalyst to the solution.

  • Hydrogenation: Under normal pressure, introduce hydrogen gas to carry out the hydrogenation reaction. Monitor the reaction until the starting material is consumed.

  • Work-up and Isolation: Filter the reaction mixture to remove the catalyst. The resulting solution is an alcohol solution of 4-bromo-2-aminophenol, which can be further purified by desolventizing and refining.

Method 2: Metal-Acid Reduction (e.g., Sn/HCl)

Reduction using metals such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and robust method for converting nitroarenes to anilines.[3][4]

General Experimental Protocol (Sn/HCl)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add granular tin (Sn) to the suspension, followed by the slow addition of concentrated hydrochloric acid (HCl). The reaction is often exothermic and may require initial cooling.

  • Reaction: Heat the reaction mixture at reflux with stirring until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and carefully neutralize it with a strong base (e.g., concentrated NaOH solution) until the solution is strongly alkaline. This will dissolve the tin salts that precipitate.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-bromo-4-aminophenol can be further purified by recrystallization or column chromatography.

Method 3: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a mild and chemoselective reducing agent, making it suitable for substrates with other reducible functional groups.[5][6] The reaction is typically carried out in a biphasic system or in a mixture of an organic solvent and water.

General Experimental Protocol [5][7]

  • Reaction Setup: Dissolve this compound in a suitable organic solvent such as DMF or a mixture of ethanol and water in a round-bottom flask.

  • Reagent Addition: In a separate flask, prepare a solution of sodium dithionite in water. Add the sodium dithionite solution dropwise to the stirred solution of the nitro compound. The reaction medium is often kept basic (pH 8-9) by the addition of a base like sodium bicarbonate.

  • Reaction: Stir the reaction mixture at an appropriate temperature (e.g., 45 °C) for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic extracts with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purification: Purify the resulting 2-bromo-4-aminophenol by recrystallization or column chromatography.

Data Presentation

MethodReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Catalytic Hydrogenation5% Rh/C, H₂THFRoom Temp.1199[1]
Catalytic HydrogenationFe-Cr modified Raney-Ni, H₂MethanolNot specifiedNot specifiedHigh[2]
Metal-Acid ReductionSn/HClEthanolRefluxVariesTypically GoodGeneral Method
Dithionite ReductionNa₂S₂O₄DMF/Water452476 (for a similar substrate)[7]

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification A Dissolve this compound in Solvent B Add Reducing Agent/ Catalyst A->B C Stir at appropriate Temperature B->C D Quench Reaction/ Filter Catalyst C->D E Neutralize (if acidic/basic) D->E F Extract with Organic Solvent E->F G Dry Organic Layer F->G H Concentrate Solvent G->H I Purify Product (Recrystallization/Chromatography) H->I Final Product:\n2-Bromo-4-aminophenol Final Product: 2-Bromo-4-aminophenol I->Final Product:\n2-Bromo-4-aminophenol

References

Application Notes and Protocols for the O-alkylation of 2-Bromo-4-nitrophenol in Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of ethers via O-alkylation of 2-bromo-4-nitrophenol. The primary method described is the Williamson ether synthesis, a robust and widely used method for forming the ether linkage.

Introduction

The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. This compound is a valuable starting material in the synthesis of various pharmaceutical intermediates and other fine chemicals. The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its removal under basic conditions. The subsequent nucleophilic attack of the resulting phenoxide on an alkyl halide yields the desired ether. This process, known as the Williamson ether synthesis, proceeds via an SN2 mechanism.[1] Careful selection of the base, solvent, and alkylating agent is critical to ensure high yields and minimize side reactions, such as E2 elimination and C-alkylation.[2]

Data Presentation

Phenol DerivativeAlkylating AgentBaseSolventTemperature (°C)Reaction TimeYield (%)
4-Nitrophenol1,2-DibromoethaneK₂CO₃DMF80Not Specified81
4-Nitrophenol1,4-DibromobutaneK₂CO₃DMF20Not Specified96
2-Nitro-4-methylphenolMethyl ChlorideNaOHWaterNot Specified4 hours96.3
o-NitrophenolEthyl ChlorideNaOHWaterNot Specified2 hours95
4-Nitro-3-methylphenolMethyl ChlorideNaOHWaterNot SpecifiedNot Specified93

Experimental Protocols

General Protocol for O-alkylation of this compound

This protocol is a general guideline for the Williamson ether synthesis of this compound and can be adapted for various primary alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, propyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or Dichloromethane for extraction

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Add a suitable solvent such as DMF or acetonitrile (approximately 0.5 M solution).

  • Add anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Slowly add the alkyl halide (1.1-1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 60-80°C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • The filtrate is then diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer successively with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • The crude ether can be purified by column chromatography on silica gel.

Mandatory Visualizations

Reaction Mechanism

The O-alkylation of this compound proceeds via a Williamson ether synthesis, which is an SN2 reaction. The process involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile and attacks the alkyl halide.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Phenol This compound Phenoxide 2-Bromo-4-nitrophenoxide Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) AlkylHalide Alkyl Halide (R-X) Ether 2-Bromo-4-nitrophenyl Ether Phenoxide->Ether + R-X

Caption: Williamson ether synthesis of this compound.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis and purification of 2-bromo-4-nitrophenyl ethers.

G Start Start ReactionSetup Reaction Setup: - this compound - Base (K₂CO₃) - Solvent (DMF) Start->ReactionSetup AlkylHalideAddition Add Alkyl Halide ReactionSetup->AlkylHalideAddition Heating Heat & Stir AlkylHalideAddition->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Workup: - Filter - Extract - Wash Monitoring->Workup Reaction Complete Drying Dry & Concentrate Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product Pure Ether Product Purification->Product

Caption: General workflow for the synthesis of 2-bromo-4-nitrophenyl ethers.

Factors Influencing O- vs. C-Alkylation

The regioselectivity of the alkylation of phenoxides is a critical consideration. While O-alkylation is generally favored, C-alkylation can occur as a competing side reaction. The choice of solvent plays a significant role in determining the outcome.

G Phenoxide Phenoxide Ion O_Alkylation O-Alkylation Product (Ether) Phenoxide->O_Alkylation Favored C_Alkylation C-Alkylation Product (Alkylphenol) Phenoxide->C_Alkylation Possible Side Product Solvent Solvent Choice Aprotic Polar Aprotic (e.g., DMF, Acetonitrile) Solvent->Aprotic Favors Protic Protic (e.g., Water, Ethanol) Solvent->Protic Can Favor Aprotic->O_Alkylation Protic->C_Alkylation

Caption: Influence of solvent on O- versus C-alkylation.

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Bromo-4-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their versatile synthesis, vibrant colors, and diverse physicochemical properties have led to their widespread use in various fields, including textiles, printing, and pharmaceuticals.[1] The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component, such as a phenol or an aniline derivative.

This document provides detailed protocols for the synthesis of novel azo dyes using derivatives of 2-Bromo-4-nitrophenol. Specifically, it focuses on the diazotization of 2-bromo-4-aminophenol (the reduced form of this compound) and its subsequent coupling with various aromatic compounds. The presence of the bromo and nitro groups on the diazonium salt precursor can significantly influence the resulting dye's color, stability, and potential biological activity. Azo compounds have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3]

Synthesis Workflow

The synthesis of azo dyes from 2-bromo-4-aminophenol follows a well-established two-step procedure. The first step is the diazotization of the primary aromatic amine, which must be carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. The second step is the azo coupling, where the freshly prepared diazonium salt is reacted with a suitable coupling component.

SynthesisWorkflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 2-Bromo-4-aminophenol B Dissolution in Acid (e.g., HCl) A->B C Cooling to 0-5 °C B->C D Addition of Sodium Nitrite (NaNO2) C->D E Formation of 2-Bromo-4-hydroxy-5-nitrobenzenediazonium chloride D->E H Addition of Diazonium Salt E->H F Coupling Component (e.g., Phenol, Naphthol, Aniline) G Dissolution in Alkaline or Acidic Medium F->G G->H I Azo Dye Formation H->I J Characterization (UV-Vis, FT-IR, NMR) I->J Purification (Recrystallization)

Caption: General workflow for the synthesis of azo dyes from 2-bromo-4-aminophenol.

Experimental Protocols

Protocol 1: Diazotization of 2-Bromo-4-aminophenol

This protocol describes the formation of the diazonium salt of 2-bromo-4-aminophenol.

Materials:

  • 2-Bromo-4-aminophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Pipettes

  • Ice bath

Procedure:

  • In a 100 mL beaker, suspend 1.04 g (5 mmol) of 2-bromo-4-aminophenol in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of 0.38 g (5.5 mmol) of sodium nitrite in 5 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold 2-bromo-4-aminophenol suspension. It is crucial to maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-20 minutes in the ice bath to ensure the diazotization reaction is complete.

  • The resulting solution contains the 2-bromo-4-hydroxy-5-nitrobenzenediazonium chloride and should be used promptly in the subsequent coupling reaction.

Protocol 2: Azo Coupling with Phenol

This protocol describes the reaction of the freshly prepared diazonium salt with phenol to synthesize a novel azo dye.

Materials:

  • Freshly prepared 2-bromo-4-hydroxy-5-nitrobenzenediazonium chloride solution (from Protocol 1)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL beaker, dissolve 0.47 g (5 mmol) of phenol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly and with continuous stirring, add the cold diazonium salt solution (prepared in Protocol 1) to the alkaline solution of phenol. A colored precipitate of the azo dye is expected to form immediately.

  • Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of 10% sodium hydroxide solution as needed.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold deionized water until the filtrate is neutral.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Diazo ComponentCoupling ComponentSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Yield (%)Reference
4-Aminophenolβ-NaphtholEthanol482Not Reported>85[4]
4-Aminophenol3-NitrophenolNot Specified450Not ReportedGood[5]
2-NitroanilineResorcinolNot Specified430Not ReportedNot Reported[6]
4-Nitro-2-aminophenolResorcinolNot SpecifiedNot ReportedNot ReportedNot Reported[7]

Potential Applications and Signaling Pathways

Azo dyes exhibit a wide range of biological activities, and derivatives of this compound could be of interest to researchers in drug development. The biological activity of azo dyes is often attributed to their ability to interact with biological macromolecules. While specific signaling pathways for azo dyes derived from 2-bromo-4-aminophenol have not been elucidated, related compounds have shown potential in several areas:

  • Antimicrobial Activity: Many azo compounds have been reported to possess antibacterial and antifungal properties.[2][3] The mechanism of action can involve the inhibition of essential enzymes or the disruption of cell membrane integrity.

  • Anticancer Activity: Some azo dyes have been investigated as potential anticancer agents.[2] Their mode of action may involve intercalation with DNA, inhibition of topoisomerases, or the induction of apoptosis.

  • Sensors and Indicators: The chromophoric nature of azo dyes makes them suitable for use as pH indicators and chemosensors for the detection of metal ions.

The logical relationship for the potential development of these azo dyes as therapeutic agents can be visualized as follows:

DrugDev A Synthesis of Novel Azo Dyes (from 2-Bromo-4-aminophenol) B In vitro Screening (e.g., Antimicrobial, Anticancer assays) A->B C Identification of Lead Compounds B->C D Mechanism of Action Studies C->D E Preclinical Development D->E

Caption: Drug development pipeline for novel azo dyes.

Conclusion

The synthesis of novel azo dyes from 2-bromo-4-aminophenol derivatives offers a promising avenue for the development of new colorants and bioactive molecules. The protocols provided herein offer a robust starting point for researchers to synthesize and investigate these compounds. Further studies are warranted to fully characterize the spectroscopic properties and explore the potential biological activities and underlying mechanisms of action of this novel class of azo dyes.

References

Application Notes and Protocols for the Safe Handling of 2-Bromo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions, handling protocols, and emergency procedures for 2-Bromo-4-nitrophenol. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Hazardous to the aquatic environment, acute hazard (Category 1): Very toxic to aquatic life.[1]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H400: Very toxic to aquatic life.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P273: Avoid release to the environment.[1]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

  • P391: Collect spillage.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₆H₄BrNO₃[1]
Molecular Weight 218.00 g/mol [1]
Appearance Powder
Melting Point 111-115 °C
CAS Number 5847-59-6[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended.To prevent skin contact and absorption. Phenolic compounds can penetrate many common glove materials.[3]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause severe eye damage.[2][3]
Skin and Body Protection A lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or splash potential, a chemical-resistant apron is advised.To minimize skin exposure.[2][3]
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary (e.g., N95 type).To prevent inhalation of dust or vapors.[3][4]

Experimental Protocols: Safe Handling Workflow

The following protocol outlines a step-by-step workflow for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Assemble All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve/React in Fume Hood handling_weigh->handling_dissolve handling_transfer Transfer Solutions Carefully handling_dissolve->handling_transfer cleanup_decon Decontaminate Surfaces & Glassware handling_transfer->cleanup_decon cleanup_waste Segregate and Dispose of Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound.

4.1 Preparation

  • Don PPE: Before entering the laboratory area where the compound will be handled, put on all required PPE as detailed in Section 3.0.[3]

  • Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. The work surface should be clean and uncluttered.[3]

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and solvents, and place them inside the fume hood.[3]

4.2 Handling

  • Weighing: Carefully weigh the desired amount of this compound in a tared container within the fume hood to minimize the risk of inhalation of any dust particles.[3]

  • Dissolving and Reaction: If dissolving the compound, add the solvent slowly to the solid to avoid splashing. Perform all reactions within the fume hood.[3]

  • Transferring: When transferring solutions, use appropriate tools such as a pipette or a funnel to prevent spills.[3]

4.3 Cleanup and Disposal

  • Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable cleaning agent, followed by a rinse with water.[3]

  • Waste Segregation: All waste materials, including contaminated gloves, pipette tips, and excess reagents, must be collected in a designated and clearly labeled hazardous waste container.[3]

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3]

Storage and Incompatibility

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Keep away from heat, sparks, and open flames.[5] The storage area should be secure and away from incompatible materials.[6]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency_Procedures Emergency Procedures for this compound Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Event cluster_skin cluster_skin cluster_eye cluster_eye cluster_inhalation cluster_inhalation cluster_ingestion cluster_ingestion skin_flush Immediately flush skin with copious amounts of water for at least 15 minutes. skin_clothing Remove contaminated clothing. skin_flush->skin_clothing skin_medical Seek immediate medical attention. skin_clothing->skin_medical eye_flush Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. eye_medical Seek immediate medical attention. eye_flush->eye_medical inhalation_air Move person to fresh air. inhalation_breathe If not breathing, give artificial respiration. inhalation_air->inhalation_breathe inhalation_medical Seek immediate medical attention. inhalation_breathe->inhalation_medical ingestion_rinse Rinse mouth with water. Do NOT induce vomiting. ingestion_conscious Never give anything by mouth to an unconscious person. ingestion_rinse->ingestion_conscious ingestion_medical Call a doctor or Poison Control Center immediately. ingestion_conscious->ingestion_medical

Caption: First aid measures for exposure to this compound.

6.1 First Aid Measures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3][4] Seek immediate medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Seek immediate medical attention.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[2][3][4] Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2][3][4] Never give anything by mouth to an unconscious person.[2][4] Call a doctor or Poison Control Center immediately.[2]

6.2 Accidental Release Measures

  • Personal Precautions: Evacuate personnel to safe areas.[2][4] Avoid dust formation and breathing vapors, mist, or gas.[2][4] Ensure adequate ventilation.[2][4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains; discharge into the environment must be avoided.[2]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4] Use spark-proof tools and explosion-proof equipment.[2]

Disposal Considerations

  • Waste Disposal: This material and its container must be disposed of as hazardous waste.[8][9] Dispose of contents/container in accordance with local, regional, national, and international regulations.[2][9] Contact a licensed professional waste disposal service to dispose of this material.[4]

  • Contaminated Packaging: Dispose of as unused product.[4]

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All users should consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory safety protocols.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Bromo-4-nitrophenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the direct bromination of 4-nitrophenol.

Issue Potential Cause Recommended Solution
Low Yield of this compound Over-bromination: The primary cause of low yield is often the formation of the di-substituted byproduct, 2,6-dibromo-4-nitrophenol. The starting material, 4-nitrophenol, is highly activated towards electrophilic substitution.Control Stoichiometry: Carefully control the molar ratio of bromine to 4-nitrophenol. Use of a slight excess of 4-nitrophenol may favor mono-bromination. Slow Addition of Bromine: Add the bromine solution dropwise at a controlled rate to maintain a low concentration of bromine in the reaction mixture. Lower Reaction Temperature: Perform the reaction at room temperature or below to decrease the reaction rate and improve selectivity.
Presence of Significant Impurities Di-substituted Byproduct: The main impurity is typically 2,6-dibromo-4-nitrophenol. Unreacted Starting Material: Incomplete reaction can leave unreacted 4-nitrophenol.Purification: Recrystallization is a common method for purification. A solvent system such as dichloromethane or an ethanol/water mixture can be effective.[1] Column chromatography can also be used for more difficult separations.
Reaction is Too Fast or Uncontrolled High Reactivity of Phenol: The hydroxyl group strongly activates the aromatic ring, leading to a vigorous reaction with bromine.Use of a Milder Brominating Agent: Consider using N-bromosuccinimide (NBS) as an alternative to liquid bromine for a more controlled reaction. Solvent Choice: Glacial acetic acid is a common solvent that can help moderate the reaction.[1]
Difficulty in Isolating the Product Product remains in solution: The product may not precipitate effectively from the reaction mixture.Precipitation with Water: After the reaction is complete, pouring the reaction mixture into cold water will often precipitate the crude product.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic routes:

  • Direct Bromination of 4-Nitrophenol: This is the most direct route but can be challenging to control, often leading to the formation of 2,6-dibromo-4-nitrophenol as a significant byproduct.

  • Multi-step Synthesis from 2-methoxy-5-nitroaniline: This route involves a diazotization reaction followed by a Sandmeyer reaction to introduce the bromine, and subsequent ether cleavage to yield the final product. This method can offer better control over regioselectivity.[3]

Q2: How can I minimize the formation of the di-bromo byproduct in the direct bromination of 4-nitrophenol?

A2: Minimizing the formation of 2,6-dibromo-4-nitrophenol is key to improving the yield of the desired product. The formation of the di-bromo byproduct is favored by an excess of bromine and higher temperatures. To improve the selectivity for the mono-bromo product, it is crucial to carefully control the stoichiometry of the reactants, ideally using a slight excess of 4-nitrophenol. Additionally, a slow, dropwise addition of bromine at room temperature or below can help to maintain a low concentration of the brominating agent and favor mono-substitution.

Q3: What is the role of the hydroxyl and nitro groups in the reactivity of 4-nitrophenol?

A3: The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group. This means it increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring more susceptible to electrophilic attack. The nitro (-NO₂) group is a deactivating, meta-directing group. In 4-nitrophenol, the para position is already occupied by the nitro group, so the hydroxyl group directs the incoming electrophile (bromine) to the ortho positions (positions 2 and 6). This is why both this compound and 2,6-dibromo-4-nitrophenol are formed.

Q4: What are the recommended purification methods for this compound?

A4: The most common method for purifying crude this compound is recrystallization.[1] The choice of solvent is critical for effective separation from the di-bromo byproduct and unreacted starting material. Dichloromethane and mixtures of ethanol and water have been reported to be effective. For highly impure samples, column chromatography on silica gel may be necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination of 4-Nitrophenol

This protocol is adapted from general procedures for the bromination of phenols and aims to favor the mono-brominated product.

Materials:

  • 4-Nitrophenol

  • Liquid Bromine

  • Glacial Acetic Acid

  • Dichloromethane (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrophenol (1.0 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from dichloromethane to yield this compound.[1]

Protocol 2: Alternative Synthesis of this compound from 2-methoxy-5-nitroaniline

This route provides better regioselectivity and avoids the formation of di-brominated byproducts, yielding the target product at 55.8%.[3]

Steps:

  • Diazotization: Convert 2-methoxy-5-nitroaniline to its corresponding diazonium salt.

  • Sandmeyer Reaction: React the diazonium salt with a copper(I) bromide solution to introduce the bromine atom, yielding 2-bromo-4-nitroanisole.

  • Ether Cleavage: Treat the 2-bromo-4-nitroanisole with a strong acid (e.g., HBr) or a Lewis acid (e.g., BBr₃) to cleave the methyl ether and form the final product, this compound.

Data Presentation

Synthetic Route Starting Material Key Reagents Reported Yield Primary Byproducts
Direct Bromination 4-NitrophenolBromine, Glacial Acetic AcidVariable, highly dependent on conditions2,6-dibromo-4-nitrophenol
Multi-step Synthesis 2-methoxy-5-nitroanilineNaNO₂, HBr, CuBr, HBr/heat55.8%[3]Byproducts from individual steps

Visualizations

Synthesis_Pathways Synthetic Pathways to this compound cluster_0 Direct Bromination cluster_1 Multi-step Synthesis 4-Nitrophenol 4-Nitrophenol 2-Bromo-4-nitrophenol_1 This compound 4-Nitrophenol->2-Bromo-4-nitrophenol_1 + Br2 (1 eq) Glacial Acetic Acid 2,6-dibromo-4-nitrophenol 2,6-dibromo-4-nitrophenol (Byproduct) 2-Bromo-4-nitrophenol_1->2,6-dibromo-4-nitrophenol + Excess Br2 2-methoxy-5-nitroaniline 2-methoxy-5-nitroaniline Diazonium_Salt Diazonium Salt 2-methoxy-5-nitroaniline->Diazonium_Salt 1. NaNO2, HBr 2-bromo-4-nitroanisole 2-bromo-4-nitroanisole Diazonium_Salt->2-bromo-4-nitroanisole 2. CuBr 2-Bromo-4-nitrophenol_2 This compound 2-bromo-4-nitroanisole->2-Bromo-4-nitrophenol_2 3. HBr, heat

Caption: Overview of synthetic routes to this compound.

Troubleshooting_Yield Troubleshooting Low Yield of this compound Start Low Yield of This compound Check_Purity Analyze crude product (TLC, NMR) Identify major components Start->Check_Purity Dibromo_Present Is 2,6-dibromo-4-nitrophenol the major byproduct? Check_Purity->Dibromo_Present Optimize_Stoichiometry Reduce Br2 to 1.0 eq. or slightly less Dibromo_Present->Optimize_Stoichiometry Yes Unreacted_SM Is unreacted 4-nitrophenol present? Dibromo_Present->Unreacted_SM No Control_Addition Add Br2 solution dropwise at a slow rate Optimize_Stoichiometry->Control_Addition Lower_Temp Maintain reaction temperature at 0-10°C Control_Addition->Lower_Temp End Improved Yield Lower_Temp->End Increase_Time Increase reaction time Unreacted_SM->Increase_Time Yes Purification_Issue Review purification method (recrystallization solvent, etc.) Unreacted_SM->Purification_Issue No Increase_Temp_Slightly Slightly increase reaction temperature (e.g., to room temp) Increase_Time->Increase_Temp_Slightly Increase_Temp_Slightly->End Purification_Issue->End

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Purification of Crude 2-Bromo-4-nitrophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Bromo-4-nitrophenol via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My crude this compound is not dissolving in the hot solvent. What should I do?

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent sequentially until the solid dissolves.[1][2]

  • Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even when hot. Based on its chemical structure, polar organic solvents are expected to be good candidates.[3] If the solid remains insoluble even after adding a significant amount of boiling solvent, a different solvent should be tested.

  • Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent. If a significant portion of your compound has dissolved and a small amount of solid remains, you should proceed to the hot filtration step to remove these impurities.[1]

Q2: No crystals are forming after cooling the solution. What is the problem?

A2: The absence of crystal formation is a common issue, often due to:

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of pure this compound.[2]

  • Too Much Solvent: Using an excessive amount of solvent will keep the compound dissolved even at low temperatures.[4] To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Insufficient Cooling: Ensure the solution has been cooled to a sufficiently low temperature. After cooling to room temperature, placing the flask in an ice bath can promote crystallization.[1]

Q3: The product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the dissolved solid separates as a liquid instead of crystals. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[4] To address this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to prevent premature precipitation.

  • Allow the solution to cool much more slowly to encourage the formation of an ordered crystal lattice.

Q4: The recrystallized crystals are colored, but pure this compound should be white to pale yellow. What happened?

A4: The presence of color indicates that colored impurities are co-crystallizing with your product. To remove these, you can:

  • Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.

  • Perform a second recrystallization of the colored crystals.

Q5: My final yield of pure this compound is very low. What are the possible reasons?

A5: A low yield can be attributed to several factors during the recrystallization process:

  • Using too much solvent: As mentioned, this will result in a significant portion of your product remaining in the mother liquor.[4]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some of the product will crystallize on the filter paper or in the funnel.[1] Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Not allowing enough time or a low enough temperature for crystallization will leave product in the solution.

  • Washing with warm solvent: When washing the final crystals, always use a minimal amount of ice-cold solvent to minimize redissolving the product.

Data Presentation

Solubility of this compound
SolventTemperatureSolubilityReference/Note
Water100 °C22 g/L[5]
MethanolRoom Temp.Soluble[5][6]
Dichloromethane-Recrystallization solvent[7]
Ethanol-Expected to be soluble[3][8]
Acetone-Expected to be soluble[8]
Diethyl Ether-Expected to be soluble[8]
Hexane-Expected to be poorly soluble[8]

Experimental Protocols

Protocol for Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound. The choice of solvent should be determined based on preliminary solubility tests. Dichloromethane, methanol, or a mixture of ethanol and water are good starting points.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., dichloromethane, methanol, ethanol/water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2] Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution containing the dissolved product into the pre-heated flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of large, pure crystals.[1] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the surface.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. The purity of the final product can be assessed by its melting point, which should be sharp and close to the literature value of 111-115 °C.[5]

Visualizations

Troubleshooting Workflow for Recrystallization

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve insoluble Insoluble Material Remains? dissolve->insoluble hot_filtration Perform Hot Filtration insoluble->hot_filtration Yes cool Cool Solution insoluble->cool No hot_filtration->cool oiling_out Product 'Oils Out'? cool->oiling_out crystals_form Crystals Form? induce_crystallization Induce Crystallization (Scratch/Seed) crystals_form->induce_crystallization No reduce_solvent Too Much Solvent? Reduce Volume crystals_form->reduce_solvent Still No filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes induce_crystallization->crystals_form reduce_solvent->cool end Pure Crystals filter_wash->end oiling_out->crystals_form No reheat_cool_slowly Reheat, Add Solvent, Cool Slowly oiling_out->reheat_cool_slowly Yes reheat_cool_slowly->cool G crude Crude this compound (Solid Mixture) dissolution Dissolution crude->dissolution hot_solvent Hot Recrystallization Solvent hot_solvent->dissolution hot_solution Hot Saturated Solution (Product + Soluble Impurities) dissolution->hot_solution insoluble_impurities Insoluble Impurities dissolution->insoluble_impurities filtration Hot Filtration hot_solution->filtration cooling Slow Cooling hot_solution->cooling insoluble_impurities->filtration filtration->hot_solution (filtrate) crystallization Crystallization cooling->crystallization separation Filtration & Washing crystallization->separation pure_crystals Pure this compound (Solid) mother_liquor Mother Liquor (Solvent + Soluble Impurities) separation->pure_crystals separation->mother_liquor

References

Technical Support Center: Bromination of 4-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-nitrophenol.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of 4-nitrophenol, offering potential causes and solutions to help you optimize your reaction.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; lower temperatures may require longer reaction times. - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water).[1][2]
Formation of Polybrominated Side Products (e.g., 2,6-dibromo-4-nitrophenol) - The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.[3][4] - Use of a highly reactive brominating agent (e.g., bromine water).[3][5] - Use of a polar, protic solvent which enhances the reactivity of bromine.[3][5][6]- Use a milder brominating agent such as N-bromosuccinimide (NBS).[3] - Employ a non-polar solvent like carbon disulfide (CS₂) or glacial acetic acid to moderate the reaction.[1][3][5] - Carefully control the stoichiometry, using only one equivalent of the brominating agent for mono-substitution.[3] - Perform the reaction at a lower temperature to control the reaction rate.[3][7]
Presence of Unreacted 4-Nitrophenol - Insufficient amount of brominating agent. - Reaction time is too short.- Ensure the correct stoichiometry of reactants. - Extend the reaction time and monitor for the disappearance of the starting material by TLC.
Product Decomposes Upon Melting Point Determination - Impurities in the final product. - Samples prepared by bromination can be prone to decomposition at their melting temperature.[1]- Purify the product thoroughly, for instance by recrystallization.[1] - Be aware that decomposition at the melting point for brominated phenols can be an inherent property.[1]
Formation of Colored Impurities - Oxidation of the phenol by bromine.- Use a minimal excess of the brominating agent. - After the reaction is complete, quench any remaining bromine with a reducing agent like sodium bisulfite or sodium thiosulfate solution.[8]

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the bromination of 4-nitrophenol?

A1: The primary products are 2-bromo-4-nitrophenol and 2,6-dibromo-4-nitrophenol. The hydroxyl group is an ortho-, para- directing and activating group, while the nitro group is a meta-directing and deactivating group. Since the para position is blocked by the nitro group, substitution occurs at the ortho positions relative to the hydroxyl group.[9]

Q2: How can I selectively synthesize this compound over 2,6-dibromo-4-nitrophenol?

A2: To favor the formation of the mono-brominated product, you should use milder reaction conditions. This includes using a less reactive brominating agent like N-bromosuccinimide (NBS), a non-polar solvent such as carbon disulfide (CS₂) or glacial acetic acid, and maintaining a low reaction temperature.[1][3][7] Precise control over the stoichiometry, using a 1:1 molar ratio of 4-nitrophenol to the brominating agent, is also critical.[3]

Q3: Why is my reaction mixture turning a dark color?

A3: The dark coloration is likely due to the oxidation of the phenolic ring by bromine, which is a known side reaction. To minimize this, avoid using a large excess of bromine and consider performing the reaction under an inert atmosphere.

Q4: What is the best method for purifying the brominated product?

A4: Recrystallization is a common and effective method for purifying the crude product. A mixture of ethanol and water or acetic acid and water is often a suitable solvent system.[1][2] The purity of the final product can be assessed by techniques such as melting point determination and spectroscopy (e.g., NMR, IR).

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dibromo-4-nitrophenol

This protocol is adapted from a literature procedure for the dibromination of p-nitrophenol.[1]

Materials:

  • p-Nitrophenol

  • Glacial acetic acid

  • Bromine

  • Water

Procedure:

  • Dissolve 2 moles of p-nitrophenol in 830 cc of glacial acetic acid in a suitable reaction flask.

  • With stirring, add a solution of 4.7 moles of bromine in 700 cc of glacial acetic acid dropwise over three hours at room temperature.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Warm the reaction mixture on a steam bath to approximately 85°C for one hour to help remove excess bromine.

  • Pass a stream of air through the reaction mixture to remove the last traces of bromine.

  • Add 1.1 L of cold water to the mixture and stir until cool.

  • Allow the mixture to stand in an ice bath overnight to facilitate crystallization.

  • Collect the pale yellow crystalline product by filtration using a Büchner funnel.

  • Wash the crystals first with 500 cc of 50% aqueous acetic acid and then thoroughly with water.

  • Dry the product in an oven at 40–60°C or in a vacuum desiccator over sodium hydroxide.

Visualizations

Reaction_Pathway 4-Nitrophenol 4-Nitrophenol This compound This compound 4-Nitrophenol->this compound + Br2 Side_Products Oxidation & Other Side Products 4-Nitrophenol->Side_Products Excess Br2 2,6-Dibromo-4-nitrophenol 2,6-Dibromo-4-nitrophenol This compound->2,6-Dibromo-4-nitrophenol + Br2

Caption: Reaction pathway for the bromination of 4-nitrophenol.

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_yield Low Yield issue->low_yield Low Yield polybromination Polybromination issue->polybromination Side Products unreacted_sm Unreacted Starting Material issue->unreacted_sm Incomplete solution_ly Check Reaction Time/Temp Optimize Purification low_yield->solution_ly solution_pb Use Milder Reagent Non-polar Solvent Control Stoichiometry Lower Temperature polybromination->solution_pb solution_usm Check Stoichiometry Increase Reaction Time unreacted_sm->solution_usm end Optimized Reaction solution_ly->end solution_pb->end solution_usm->end

Caption: Troubleshooting workflow for bromination of 4-nitrophenol.

References

Technical Support Center: Nitration of Bromophenol Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of bromophenol substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: My nitration of bromophenol resulted in a low yield of the desired product and a significant amount of dark, tarry material. What is the likely cause and how can I fix it?

A1: The formation of dark, tarry substances is a strong indication of oxidation of the phenol substrate.[1] Phenols are highly susceptible to oxidation by strong nitric acid.

Troubleshooting Steps:

  • Lower the reaction temperature: Conduct the reaction at a lower temperature, ideally between 0-5°C, using an ice bath to control heat generated during the addition of the nitrating agent.[1][2]

  • Use a milder nitrating agent: Instead of concentrated nitric acid and sulfuric acid, consider using a milder nitrating system. Options include:

    • Dilute nitric acid at room temperature.[3][4]

    • In situ generation of nitrous acid from sodium nitrite (NaNO₂) in an acidic medium, followed by oxidation.[1]

    • Metal nitrates (e.g., Cu(NO₃)₂) in an organic solvent like acetonitrile.[2]

  • Control the addition of the nitrating agent: Add the nitrating agent dropwise and with vigorous stirring to ensure even distribution and to prevent localized overheating.[2]

Q2: I am observing the formation of multiple nitrated products (mono-, di-, and tri-nitrated). How can I improve the selectivity for mononitration?

A2: Achieving selective mononitration requires precise control over the reaction conditions to prevent over-nitration, which is common with highly activated phenol rings.[1]

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the molar ratio of the nitrating agent to the bromophenol substrate. Use of a slight excess of the nitrating agent (e.g., 1.1 equivalents) is common, but a large excess should be avoided.[2]

  • Milder Conditions: Employing dilute nitric acid at low temperatures is a standard method to favor mononitration.[1][5]

  • Heterogeneous Catalysis: The use of solid acid catalysts, such as silica sulfuric acid or Mg(HSO₄)₂, with a nitrate source can enhance selectivity for mononitration under milder, heterogeneous conditions.[1][6]

  • Phase-Transfer Catalysis: Utilizing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with dilute nitric acid can also improve selectivity for mononitration.[1][7][8]

Q3: The nitration of my p-bromophenol is not proceeding as expected. What is the directing effect of the bromo and hydroxyl groups?

A3: Both the hydroxyl (-OH) and the bromo (-Br) groups are ortho, para-directing. The hydroxyl group is a strong activating group, while the bromo group is a deactivating group.[2][9] For p-bromophenol, the positions ortho to the powerful activating hydroxyl group (C2 and C6) are the most favorable for electrophilic substitution. Therefore, the expected major product of mononitration is 4-bromo-2-nitrophenol.[10][11]

Q4: My reaction with m-bromophenol is giving a mixture of isomers. Which products should I expect?

A4: For m-bromophenol, the directing effects of the hydroxyl and bromo groups are more complex. The hydroxyl group directs to the C2, C4, and C6 positions, while the bromo group directs to the C2, C4, and C6 positions relative to itself. The primary products are typically 3-bromo-4-nitrophenol and 3-bromo-6-nitrophenol, with the potential for dinitrated products under stronger conditions.[12]

Data Presentation

Table 1: Comparison of Nitration Protocols for 4-Bromo-2,3-dimethylphenol [2]

ProtocolNitrating AgentSolventTemperature (°C)Estimated Reaction Time (hours)Estimated Yield (%)
1Nitric Acid / Sulfuric AcidChloroform40-801-380-90
2Metal Nitrate (e.g., Cu(NO₃)₂)Acetonitrile902-470-85
3Ammonium Nitrate / Potassium BisulfateAcetonitrileReflux3-665-80

Experimental Protocols

Protocol 1: General Procedure for Mononitration of Bromophenol using Nitric and Sulfuric Acid [2]

  • Dissolution: Dissolve the bromophenol substrate (1 equivalent) in a suitable solvent (e.g., chloroform, glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents).

  • Addition: Slowly add the nitrating mixture dropwise to the stirred bromophenol solution over 30 minutes, ensuring the temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-80 °C for 1-3 hours, or as determined by reaction monitoring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Extraction: If an organic solvent was used, transfer the mixture to a separatory funnel and separate the organic layer. If a water-miscible solvent was used, extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired nitrobromophenol.

Mandatory Visualizations

Nitration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Bromophenol in Solvent B Cool to 0-5°C A->B D Slowly Add Nitrating Mixture B->D C Prepare Nitrating Mixture (HNO3/H2SO4) C->D E Maintain Low Temperature D->E F Warm to Room Temp & Heat E->F G Monitor by TLC F->G H Quench with Ice Water G->H Reaction Complete I Extract Product H->I J Wash Organic Layer I->J K Dry & Concentrate J->K L Purify Product (Chromatography/Recrystallization) K->L M Characterize Final Product (NMR, MS, etc.) L->M Troubleshooting_Nitration cluster_problem Problem Identification cluster_solution1 Solution for Oxidation cluster_solution2 Solution for Poor Selectivity cluster_solution3 Solution for No/Incomplete Reaction Start Nitration of Bromophenol Fails or Gives Poor Results P1 Low Yield & Tarry Byproducts? Start->P1 P2 Mixture of Nitrated Products? Start->P2 P3 No Reaction or Incomplete? Start->P3 S1a Lower Reaction Temperature (0-5°C) P1->S1a S1b Use Milder Nitrating Agent (e.g., dilute HNO3, metal nitrate) P1->S1b S1c Slow, Dropwise Addition of Nitrating Agent P1->S1c S2a Control Stoichiometry (1.1 eq. Nitrating Agent) P2->S2a S2b Use Milder Conditions (Dilute HNO3, Low Temp) P2->S2b S2c Consider Heterogeneous or Phase-Transfer Catalysis P2->S2c S3a Increase Reaction Time or Temperature P3->S3a S3b Check Purity of Starting Materials P3->S3b S3c Ensure Anhydrous Conditions if Required P3->S3c End Successful Nitration S1a->End S1b->End S1c->End S2a->End S2b->End S2c->End S3a->End S3b->End S3c->End

References

Technical Support Center: Optimization of 2-Bromo-4-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-4-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent method is the direct electrophilic bromination of 4-nitrophenol. In this reaction, 4-nitrophenol is treated with a brominating agent, typically bromine, in a suitable solvent like glacial acetic acid. The hydroxyl group is a strong activating ortho-, para-director, while the nitro group is a deactivating meta-director. Since the para position is already occupied by the nitro group, the bromination selectively occurs at the ortho position (position 2) relative to the hydroxyl group.[1]

Q2: What are the key reaction parameters to control for optimal yield and purity?

A2: Optimizing the synthesis of this compound requires careful control over several parameters:

  • Stoichiometry: The molar ratio of bromine to 4-nitrophenol is critical. An excess of bromine can lead to the formation of di-substituted byproducts like 2,6-dibromo-4-nitrophenol.[2]

  • Temperature: The reaction temperature influences the reaction rate and the formation of impurities. It is often carried out at room temperature, followed by gentle heating to drive the reaction to completion and remove excess bromine.[2]

  • Reaction Time: Sufficient reaction time is necessary for the completion of the bromination. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal duration.

  • Solvent: Glacial acetic acid is a commonly used solvent as it effectively dissolves 4-nitrophenol and facilitates the reaction.[2][3]

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, an alternative method involves a multi-step synthesis starting from 2-methoxy-5-nitroaniline. This process includes a diazotization reaction followed by a Sandmeyer reaction to introduce the bromine atom, yielding 2-bromo-4-nitroanisole. The final step is a nucleophilic substitution reaction using sodium hydroxide to convert the methoxy group to a hydroxyl group, which is then acidified to produce this compound. This route can be advantageous in specific contexts, although it is more complex than direct bromination.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Low or No Product Yield

Problem: The reaction has resulted in a low yield or no desired product.

Possible Cause Suggested Solution
Inactive Brominating Agent Use a fresh bottle of bromine or titrate the existing solution to determine its concentration. Ensure proper storage to prevent degradation.
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC. If the reaction is sluggish, consider increasing the temperature moderately (e.g., to 40-50°C) or extending the reaction time.
Poor Quality Starting Material Verify the purity of the 4-nitrophenol using techniques like melting point determination or spectroscopy. Impurities can interfere with the reaction.
Inappropriate Solvent Ensure the glacial acetic acid is of high purity and anhydrous. Water content can affect the reactivity of bromine.
Formation of Multiple Products (Low Selectivity)

Problem: TLC or NMR analysis indicates the presence of significant amounts of byproducts, such as the di-brominated compound (2,6-dibromo-4-nitrophenol).

Possible Cause Suggested Solution
Excess Bromine Carefully control the stoichiometry. Use a slight excess of 4-nitrophenol or add the bromine solution dropwise to the 4-nitrophenol solution to avoid localized high concentrations of bromine.
High Reaction Temperature Elevated temperatures can favor over-bromination. Maintain a controlled temperature, especially during the addition of bromine.
Difficult Product Purification

Problem: The crude product is difficult to purify, and recrystallization yields are low.

Possible Cause Suggested Solution
Presence of Unreacted Starting Material Improve the reaction conversion by optimizing reaction time and temperature. Consider using a slight excess of the brominating agent if under-bromination is the issue.
Formation of Oily Impurities Phenols can be susceptible to oxidation, leading to colored, oily impurities.[5] Perform the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Inappropriate Recrystallization Solvent Experiment with different solvent systems for recrystallization. A mixture of ethanol and water is often effective for purifying substituted phenols.[5] Column chromatography can be an alternative for separating products with similar polarities.

Experimental Protocols

Direct Bromination of 4-Nitrophenol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 4-Nitrophenol

  • Bromine

  • Glacial Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve 4-nitrophenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Prepare a solution of bromine in glacial acetic acid in a dropping funnel.

  • Add the bromine solution dropwise to the stirred 4-nitrophenol solution over a period of 1-2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data Summary

ParameterValueReference
Starting Material 4-Nitrophenol[3]
Brominating Agent Bromine[3]
Solvent Glacial Acetic Acid[2][3]
Temperature Room Temperature[3]
Reaction Time 24 hours (example)[3]
Yield (alternative synthesis) 55.8%[4]

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve 4-Nitrophenol Dissolve 4-Nitrophenol in Glacial Acetic Acid Start->Dissolve 4-Nitrophenol React Add Bromine Solution Dropwise at Low Temperature Dissolve 4-Nitrophenol->React Prepare Bromine Solution Prepare Bromine Solution in Glacial Acetic Acid Prepare Bromine Solution->React Stir Stir at Room Temperature React->Stir Monitor Monitor with TLC Stir->Monitor Monitor->Stir Incomplete Precipitate Precipitate in Ice Water Monitor->Precipitate Complete Filter Filter and Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize End End Recrystallize->End

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingGuide Start Troubleshooting Start Issue Identify Primary Issue Start->Issue LowYield Low/No Yield Issue->LowYield Yield MultipleProducts Multiple Products Issue->MultipleProducts Selectivity PurificationDifficulty Purification Difficulty Issue->PurificationDifficulty Purity CheckReagents Check Reagent Activity/ Purity LowYield->CheckReagents OptimizeConditions Optimize Time/ Temperature LowYield->OptimizeConditions ControlStoichiometry Adjust Stoichiometry MultipleProducts->ControlStoichiometry ControlTemperature Control Temperature MultipleProducts->ControlTemperature ImproveWorkup Improve Work-up/ Recrystallization PurificationDifficulty->ImproveWorkup ConsiderInertAtmosphere Use Inert Atmosphere PurificationDifficulty->ConsiderInertAtmosphere

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Purification of 2-Bromo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 2-Bromo-4-nitrophenol preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude preparation of this compound?

Common impurities largely depend on the synthetic route. For the bromination of 4-nitrophenol, impurities may include unreacted 4-nitrophenol, the isomeric byproduct 2,6-dibromo-4-nitrophenol, and residual acetic acid from the reaction solvent.[1][2] If the synthesis involves the nitration of 2-bromophenol, unreacted starting material and other nitrated isomers are possible contaminants.[3] Excess bromine from the reaction may also be present.[2]

Q2: What is the most straightforward method for purifying crude this compound?

Recrystallization is a commonly employed and effective method for the purification of this compound.[1] It is particularly useful for removing small amounts of impurities. The choice of solvent is critical for successful recrystallization.

Q3: When is column chromatography recommended for purification?

Column chromatography is recommended when recrystallization fails to provide the desired purity, especially when dealing with significant quantities of impurities or when impurities have very similar solubility profiles to the desired product. This technique is excellent for separating isomeric byproducts and unreacted starting materials.[4][5]

Q4: How can I remove residual bromine from my reaction mixture?

Residual bromine can often be removed by washing the crude product with a solution of sodium bisulfite.[6] Passing a stream of air through the reaction mixture can also help to drive off excess bromine.[2]

Troubleshooting Guides

Recrystallization Issues

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Solution:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • Consider a different solvent system with a lower boiling point.

Q6: No crystals are forming upon cooling my recrystallization solution. What is the problem?

This is a common issue known as supersaturation, where the compound remains dissolved even though the concentration is above its normal saturation point at that temperature.

  • Troubleshooting Steps:

    • Induce crystallization by scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed the solution: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a template for crystallization.

    • Reduce the solvent volume: If too much solvent was used, the solution might not be sufficiently saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Lower the temperature: If crystals do not form at room temperature, try placing the flask in an ice bath to further decrease the solubility.

Column Chromatography Issues

Q7: My compounds are not separating well on the silica gel column. How can I improve the separation?

Poor separation can be due to several factors, including the choice of eluent, column packing, and sample loading.

  • Optimization Strategies:

    • Optimize the eluent system: Use thin-layer chromatography (TLC) to test different solvent systems and ratios to find an eluent that provides good separation of your desired compound from its impurities (aim for a retention factor, Rf, of 0.2-0.4 for the target compound).

    • Improve column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.

    • Proper sample loading: Dissolve the crude sample in a minimal amount of the eluent or a volatile solvent and load it onto the column in a narrow band. Overloading the column with too much sample will lead to poor separation.

Q8: The desired compound is eluting too quickly or too slowly from the column. What adjustments should I make?

The elution speed is controlled by the polarity of the eluent.

  • Adjusting Elution Speed:

    • Eluting too quickly (high Rf): The eluent is too polar. Decrease the proportion of the more polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • Eluting too slowly (low Rf): The eluent is not polar enough. Increase the proportion of the more polar solvent in your mobile phase.

Data Presentation

Table 1: Common Solvents for Purification Techniques

Purification MethodSolvent/Solvent SystemPurpose
RecrystallizationDichloromethanePrimary solvent for dissolving the crude product.[1]
EthanolAlternative primary solvent.[3]
WaterCan be used as a co-solvent or for washing.[2]
Column ChromatographyHexane/Ethyl AcetateCommon eluent system for separating compounds of medium polarity.
Dichloromethane/MethanolAnother common eluent system.
Washing50% Aqueous Acetic AcidTo wash the crude crystalline product.[2]
Saturated Sodium BisulfiteTo remove excess bromine.[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot dichloromethane by gently heating on a hot plate. Add the solvent portion-wise until the solid is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur during this time. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of this compound
  • Prepare the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate) and pour it into the column, allowing the silica to settle into a uniform bed.[5]

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. The elution can be performed by gravity or by applying gentle pressure (flash chromatography).

  • Monitor the Separation: Monitor the separation by collecting small fractions and analyzing them using Thin-Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Troubleshooting_Workflow start Crude this compound recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity (TLC, NMR) recrystallization->check_purity Crystals form troubleshoot_recrystallization Troubleshoot Recrystallization (See Q5 & Q6) recrystallization->troubleshoot_recrystallization Issues Occur pure_product Pure Product check_purity->pure_product Purity Acceptable column_chromatography Perform Column Chromatography check_purity->column_chromatography Purity Unacceptable column_chromatography->check_purity troubleshoot_chromatography Troubleshoot Chromatography (See Q7 & Q8) column_chromatography->troubleshoot_chromatography Issues Occur troubleshoot_recrystallization->recrystallization troubleshoot_chromatography->column_chromatography

Caption: A logical workflow for the purification of this compound.

Recrystallization_Protocol start Start: Crude Product dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve hot_filter 2. Hot Filtration (if needed) dissolve->hot_filter cool 3. Cool Slowly to Form Crystals hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Cold Solvent isolate->wash dry 6. Dry Crystals wash->dry end End: Pure Product dry->end

Caption: The experimental workflow for purification by recrystallization.

References

Technical Support Center: Storage and Handling of 2-Bromo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage of 2-Bromo-4-nitrophenol to prevent its decomposition. Adherence to these guidelines is crucial for ensuring the integrity of experimental results and the longevity of the chemical stock.

Troubleshooting Guide: Decomposition of this compound

This guide addresses common issues related to the decomposition of this compound during storage, providing potential causes and actionable solutions.

Observed Problem Potential Cause Recommended Action
Discoloration of the solid (yellowing to brownish) Oxidation of the phenolic hydroxyl group, potentially accelerated by exposure to air and/or light.1. Visually inspect the material. 2. For critical applications, confirm purity using the HPLC method described in the Experimental Protocols section. 3. If purity is compromised, procure a fresh batch. 4. Ensure future storage is in a tightly sealed, opaque container under an inert atmosphere if possible.
Appearance of new peaks in HPLC or TLC analysis Chemical decomposition due to improper storage conditions (e.g., exposure to heat, light, or incompatible materials).1. Cease use of the current batch for sensitive experiments. 2. Review storage conditions against the recommendations in the FAQs. 3. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Inconsistent experimental results Degradation of the starting material, leading to lower effective concentration and the presence of interfering impurities.1. Verify the purity of the this compound stock using a validated analytical method. 2. If degradation is confirmed, replace the stock. 3. Re-evaluate and stringently follow the recommended storage and handling procedures.
Change in physical form (e.g., clumping) Absorption of moisture due to improper sealing of the container.1. Store the compound in a desiccator. 2. Ensure the container is tightly sealed immediately after use. 3. For long-term storage, consider using a container with a high-integrity seal.

Hypothetical Stability Data

The following table presents hypothetical stability data for this compound under different storage conditions to illustrate the impact of temperature and light on its purity over time.

Storage Condition Initial Purity (%) Purity after 6 months (%) Purity after 12 months (%)
2-8°C, Protected from Light 99.599.298.8
25°C, Protected from Light 99.598.096.5
25°C, Exposed to Ambient Light 99.596.593.0
40°C, Protected from Light 99.595.090.0

Note: This data is illustrative and intended to demonstrate the importance of proper storage conditions.

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to determine the purity of this compound and detect the presence of degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (reagent grade)

  • This compound reference standard and sample

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of this compound, likely around 320 nm.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a suitable working concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • The purity of the sample can be calculated by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram. The presence of additional peaks indicates impurities or degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture ingress and exposure to air.[1][2] For optimal stability, storage at 2-8°C is recommended, and the material should be protected from light by using an opaque container.

Q2: What are the signs of decomposition?

A2: Visual signs of decomposition can include a change in color from a pale yellow to a darker yellow or brown, and a change in the physical texture of the powder. For a definitive assessment of purity, analytical techniques such as HPLC are necessary.

Q3: What are the main decomposition pathways for this compound?

A3: The primary decomposition pathways for this compound are likely to be:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light and heat. This can lead to the formation of colored quinone-type byproducts.

  • Photodegradation: Exposure to UV or ambient light can provide the energy to initiate degradation reactions.

  • Hydrolysis: Although generally stable, under certain pH conditions and in the presence of moisture, hydrolysis may occur over extended periods.

Q4: Is this compound compatible with all common laboratory materials?

A4: No. This compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these materials should be avoided to prevent vigorous reactions and accelerated decomposition.

Q5: How should I handle this compound safely?

A5: Always handle this compound in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust and prevent contact with skin and eyes.

Visual Diagrams

Troubleshooting_Workflow Troubleshooting Workflow for this compound Decomposition start Decomposition Suspected visual_inspection Visual Inspection (Color, Form) start->visual_inspection analytical_check Analytical Check (e.g., HPLC) visual_inspection->analytical_check Decomposition Signs Observed end_ok Material OK visual_inspection->end_ok No Signs quarantine Quarantine Lot analytical_check->quarantine Purity Below Specification analytical_check->end_ok Purity OK storage_review Review Storage Conditions (Temp, Light, Seal) implement_changes Implement Corrective Storage Actions storage_review->implement_changes quarantine->storage_review fresh_stock Use Fresh Stock implement_changes->fresh_stock

Caption: Troubleshooting workflow for suspected decomposition.

Decomposition_Pathways Potential Decomposition Pathways of this compound parent This compound oxidation Oxidation (Air, Light, Heat) parent->oxidation photodegradation Photodegradation (UV/Visible Light) parent->photodegradation hydrolysis Hydrolysis (Moisture) parent->hydrolysis product1 Quinone-type Byproducts oxidation->product1 product2 Debrominated and/or Hydroxylated Species photodegradation->product2 product3 Other Degradants hydrolysis->product3

Caption: Potential decomposition pathways.

References

alternative solvents for the synthesis of 2-Bromo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most widely documented method is the direct bromination of 4-nitrophenol using elemental bromine as the brominating agent and glacial acetic acid as the solvent.[1][2]

Q2: Are there greener or more environmentally friendly solvent alternatives to glacial acetic acid?

A2: Yes, in line with the principles of green chemistry, several strategies can be employed to create a more sustainable synthesis. These include using water as a solvent with in-situ generation of bromine from sources like sodium bromide (NaBr) and an oxidant, or exploring solvent-free reaction conditions.[3][4] While specific protocols for this compound using these methods are less common in literature, they represent a promising area for process optimization.

Q3: What are the primary safety concerns when working with bromine and nitric acid?

A3: Elemental bromine is a corrosive, toxic, and volatile substance that can cause severe burns upon contact and is harmful if inhaled. Nitric acid is a strong oxidizing agent and is also highly corrosive. All manipulations involving these reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: How can I monitor the progress of the bromination reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (4-nitrophenol), the consumption of the starting material and the formation of the product can be tracked over time.

Q5: What is an alternative synthesis route that does not start from 4-nitrophenol?

A5: An alternative route involves a multi-step synthesis starting from 2-methoxy-5-nitroaniline. This pathway proceeds via a diazotization reaction and a Sandmeyer reaction to produce 2-bromo-4-nitroanisole, which is then demethylated to yield this compound.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Formation of byproducts (e.g., dibrominated species). 3. Loss of product during workup or purification.1. Extend the reaction time and continue monitoring by TLC until the starting material is consumed. 2. Control the stoichiometry of bromine carefully. Add the bromine dropwise and maintain the recommended reaction temperature. 3. Optimize the recrystallization solvent and technique to minimize product loss.
Formation of Multiple Isomers The directing effects of the hydroxyl and nitro groups can lead to the formation of other brominated isomers.While the ortho-position to the hydroxyl group is strongly favored, using a non-polar solvent might enhance regioselectivity in some cases.[6] Ensure the reaction temperature is controlled as higher temperatures can sometimes lead to less selective reactions.
Product is Darkly Colored or Impure 1. Presence of residual bromine. 2. Oxidation of the phenol.1. After the reaction, ensure all excess bromine is removed. This can be achieved by warming the reaction mixture or by passing a stream of air through it.[2] 2. Avoid excessive heat and exposure to air during the reaction and workup.
Difficulty in Product Precipitation/Crystallization The product may remain dissolved in the solvent system.1. If using acetic acid, pouring the reaction mixture into cold water should induce precipitation.[2] 2. For recrystallization, ensure the chosen solvent system has a steep solubility curve for the product (i.e., highly soluble at high temperatures and poorly soluble at low temperatures). An ethanol/water mixture is often effective.[6]

Experimental Protocols

Protocol 1: Conventional Synthesis in Glacial Acetic Acid

This protocol is based on established literature procedures.[1][2]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrophenol (e.g., 0.54 mol) in glacial acetic acid (e.g., 700 mL).

  • Bromination: To this solution, slowly add bromine (e.g., 40 mL) dropwise at room temperature while stirring.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Solvent Removal: After the reaction is complete (as monitored by TLC), evaporate the acetic acid under reduced pressure.

  • Purification: Recrystallize the crude residue from a suitable solvent, such as dichloromethane or an ethanol/water mixture, to obtain pure this compound.

Protocol 2: Proposed Greener Synthesis using NaBr in Water

This proposed protocol is adapted from general green bromination methodologies and may require optimization.[3]

  • Preparation: In a round-bottom flask, dissolve 4-nitrophenol and sodium bromide (NaBr) in water.

  • In-situ Bromine Generation: While stirring vigorously, slowly add a mild oxidizing agent (e.g., sodium hypochlorite solution or hydrogen peroxide) to the mixture. The reaction is typically carried out at room temperature.

  • Reaction: Monitor the reaction by TLC. The reaction time may vary and needs to be determined empirically.

  • Workup: Once the reaction is complete, the product may precipitate out of the aqueous solution. If not, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent. Recrystallize the crude product.

Quantitative Data Summary

Parameter Conventional Method (Acetic Acid) Proposed Greener Method (Water with NaBr)
Starting Material 4-Nitrophenol4-Nitrophenol
Brominating Agent Elemental Bromine (Br₂)[1]Sodium Bromide (NaBr) + Oxidant[3]
Solvent Glacial Acetic Acid[1]Water[3]
Reaction Temperature Room Temperature[1]Room Temperature
Reaction Time 24 hours[1]Potentially shorter, requires optimization
Yield High (specific yield depends on scale and purification)Potentially high, requires optimization
Key Advantage Well-established and documentedAvoids hazardous bromine and corrosive acetic acid; uses a green solvent.
Key Disadvantage Uses hazardous and corrosive reagents and solventRequires optimization of reaction conditions (e.g., oxidant, stoichiometry, pH).

Diagrams

experimental_workflow cluster_start Problem Definition cluster_method Method Selection cluster_green_options Greener Solvent/Reagent Options cluster_analysis Analysis & Optimization cluster_end Final Protocol start Synthesize this compound conventional Conventional Method (Br₂ in Acetic Acid) start->conventional alternative Alternative Solvent Screening start->alternative analysis Analyze Yield & Purity (TLC, NMR, etc.) conventional->analysis water Water with in-situ Br₂ generation alternative->water ionic_liquid Ionic Liquids alternative->ionic_liquid solvent_free Solvent-free conditions alternative->solvent_free water->analysis ionic_liquid->analysis solvent_free->analysis optimization Optimize Conditions (Temp, Time, Stoichiometry) analysis->optimization final_protocol Select & Finalize Protocol optimization->final_protocol

Caption: Workflow for selecting an alternative solvent for synthesis.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 2-bromo-4-nitrophenol.

Catalyst Selection and Optimization Workflow

A logical approach to selecting and optimizing a catalyst system for cross-coupling reactions with this compound is crucial for success. The following workflow provides a general guideline for your experimental design.

Catalyst Selection Workflow cluster_start 1. Reaction Planning cluster_catalyst 2. Initial Catalyst & Condition Screening cluster_execution 3. Experimentation & Analysis cluster_optimization 4. Troubleshooting & Optimization Start Define Desired Transformation (e.g., C-C, C-N bond formation) Coupling_Type Select Cross-Coupling Reaction (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) Start->Coupling_Type Catalyst_Screen Choose Initial Catalyst System - Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) - Ligand (e.g., Phosphine, NHC) Coupling_Type->Catalyst_Screen Base_Solvent Select Base and Solvent - Base must be strong enough to deprotonate phenol - Solvent to ensure solubility of all components Catalyst_Screen->Base_Solvent Initial_Conditions Set Initial Reaction Conditions - Temperature (start low, e.g., 80°C) - Time (e.g., 12-24 h) - Atmosphere (Inert: N₂ or Ar) Base_Solvent->Initial_Conditions Run_Reaction Perform Small-Scale Test Reaction Initial_Conditions->Run_Reaction Analysis Analyze Reaction Outcome (TLC, LC-MS, GC-MS) Run_Reaction->Analysis Troubleshoot Consult Troubleshooting Guide Analysis->Troubleshoot Low Yield / No Reaction Scale_Up Scale-Up Optimized Reaction Analysis->Scale_Up High Yield Optimize Optimize Parameters: - Catalyst/Ligand Ratio - Base Stoichiometry - Temperature & Time Troubleshoot->Optimize Optimize->Run_Reaction

Caption: A logical workflow for selecting and optimizing a catalyst system for cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges arise from the phenolic hydroxyl group and the nitro group. The acidic proton of the phenol can react with the base or catalyst, potentially leading to catalyst deactivation.[1] The electron-withdrawing nitro group, while generally beneficial for the oxidative addition step, can sometimes participate in side reactions. Careful selection of the base (type and stoichiometry) is critical to deprotonate the phenol without promoting unwanted side reactions.

Q2: Do I need to protect the phenolic hydroxyl group?

A2: Not always. Many modern catalyst systems can tolerate free hydroxyl groups, especially with the use of a suitable base in sufficient quantity (at least 2 equivalents to deprotonate both the phenol and the coupling partner if applicable). However, if you experience low yields or catalyst deactivation, protection of the phenol as a methyl ether, benzyl ether, or silyl ether may be a beneficial strategy.

Q3: How does the nitro group affect the reactivity of this compound?

A3: The electron-withdrawing nature of the nitro group makes the aryl bromide more electron-deficient. This generally accelerates the rate of oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, which is often the rate-limiting step in the catalytic cycle.[2]

Q4: Which palladium source is best to start with?

A4: For initial screening, common and relatively air-stable palladium(II) sources like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are good starting points. These are typically reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or pre-catalysts may offer better results.

Q5: How do I choose the right ligand?

A5: The ligand choice is crucial and depends on the specific cross-coupling reaction.

  • Suzuki-Miyaura: Bulky, electron-rich phosphine ligands like those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos) are often effective.

  • Heck: Triphenylphosphine (PPh₃) is a classic choice, but more electron-rich and bulky phosphines or N-heterocyclic carbenes (NHCs) can improve reactivity.[3]

  • Sonogashira: A combination of a palladium-phosphine complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst is standard. Copper-free conditions often employ more specialized ligands.[4][5]

  • Buchwald-Hartwig: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are generally required for high efficiency.[2][6]

Troubleshooting Guides

Issue 1: Low or No Conversion to Product

If you observe little to no formation of your desired product, consider the following potential causes and solutions:

Troubleshooting_Low_Conversion cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions Start Low/No Conversion Catalyst_Inactive Inactive Catalyst Start->Catalyst_Inactive Oxidative_Addition Inefficient Oxidative Addition Start->Oxidative_Addition Base_Issue Inappropriate Base/Stoichiometry Start->Base_Issue Temp_Issue Temperature Too Low Start->Temp_Issue Solvent_Issue Poor Solubility Start->Solvent_Issue Inert_Atmosphere Oxygen Contamination Start->Inert_Atmosphere Sol_Catalyst Use fresh catalyst/ligand. Consider a pre-catalyst. Catalyst_Inactive->Sol_Catalyst Solution Sol_Ligand Switch to a more electron-rich, bulky ligand (e.g., Buchwald type). Oxidative_Addition->Sol_Ligand Solution Sol_Base Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure at least 2 equivalents. Base_Issue->Sol_Base Solution Sol_Temp Increase temperature in increments (e.g., 10°C at a time). Temp_Issue->Sol_Temp Solution Sol_Solvent Try a different solvent or solvent mixture to ensure all components are dissolved. Solvent_Issue->Sol_Solvent Solution Sol_Inert Ensure proper degassing of solvents and maintain a positive inert gas pressure. Inert_Atmosphere->Sol_Inert Solution Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)(Br)L₂ Pd0->PdII_Aryl Pd0->PdII_Aryl  Ar-Br OxAdd Oxidative Addition Transmetalation Transmetalation PdII_Both R¹-Pd(II)(R²)L₂ PdII_Aryl->PdII_Both PdII_Aryl->PdII_Both R²-B(OH)₂ + Base RedElim Reductive Elimination PdII_Both->Pd0 PdII_Both->Pd0  Ar-R² Product Ar-R² ArylHalide Ar-Br (this compound) BoronicAcid R²-B(OH)₂ + Base

References

Technical Support Center: Synthesis of 2-Bromo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the workup procedure of 2-Bromo-4-nitrophenol synthesis. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this chemical synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of this compound synthesis.

Issue Possible Cause(s) Recommended Solution(s)
Product does not precipitate upon adding water. - The product is too soluble in the current solvent system.- Insufficient product formation.- If acetic acid was used as the solvent, try removing it under reduced pressure before adding water.[1]- Cool the solution in an ice bath to decrease solubility.[2]- If the reaction yield is low, revisit the reaction conditions (time, temperature, reagent stoichiometry).
An oil, rather than a solid, forms after quenching the reaction. - The product may be impure, leading to a depressed melting point.- Residual solvent is preventing crystallization.- Wash the oil with cold water or a dilute acid solution to remove impurities.[3]- Attempt to induce crystallization by scratching the inside of the flask with a glass rod.- Dissolve the oil in a suitable organic solvent (e.g., dichloromethane), wash the solution, dry it, and then evaporate the solvent.[1]
The product is difficult to filter and cakes on the flask. - The crystals formed too quickly or without agitation.- During the cooling and precipitation step, ensure the mixture is stirred continuously to obtain finer crystals that are easier to filter.[2]
Low yield of the final product. - Incomplete reaction.- Loss of product during extraction or washing steps.- Over-bromination or side reactions.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion.[4][5]- Minimize the number of washing steps or use saturated brine to reduce solubility in the aqueous phase.- Control the reaction temperature carefully to prevent over-bromination.[5]
The final product is discolored (e.g., brown or yellow). - Presence of residual bromine.- Impurities from side reactions.- Wash the crude product with a solution of sodium bisulfite to remove excess bromine.- Recrystallize the product from a suitable solvent, such as dichloromethane or ethanol, to improve purity and color.[1][6]
Difficulty in removing the solvent (e.g., acetic acid). - Acetic acid has a relatively high boiling point.- Use a rotary evaporator under reduced pressure to efficiently remove glacial acetic acid.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the workup procedure in the synthesis of this compound?

The workup procedure is designed to isolate and purify the desired this compound from the reaction mixture. This typically involves quenching the reaction to stop it, separating the crude product from the solvent and unreacted reagents, washing away impurities, and finally, purifying the product, often through recrystallization.

Q2: How do I properly quench the bromination reaction?

For reactions carried out in glacial acetic acid, the workup may involve direct evaporation of the solvent.[1] Alternatively, the reaction mixture can be poured into cold water to precipitate the crude product.[2] If excess bromine is present, a quenching agent like sodium bisulfite can be added to neutralize it.

Q3: What are the common solvents used for extracting this compound?

Dichloromethane is a commonly used solvent for both extraction and recrystallization of this compound.[1] Chloroform has also been used in related syntheses.[6]

Q4: What washing steps are recommended during the workup?

After precipitation or extraction, washing the crude product is crucial. Washing with water helps remove water-soluble impurities and acids.[2][6] A wash with 50% aqueous acetic acid followed by water has also been reported for a similar compound.[2] If the reaction involves an organic solvent, washing the organic phase with water and then a saturated salt solution (brine) is a standard procedure to remove water and inorganic impurities.[6]

Q5: What is the most effective method for purifying the final product?

Recrystallization is a common and effective method for purifying this compound. Dichloromethane and ethanol are suitable solvents for recrystallization.[1][6] The purity of the product can be assessed by its melting point and analytical techniques such as NMR spectroscopy.[1]

Experimental Protocol: Workup and Purification

This protocol is a general guideline based on common procedures for the synthesis of this compound from 4-nitrophenol.

  • Solvent Removal (if applicable): If the reaction was conducted in a solvent like glacial acetic acid, evaporate the solvent under reduced pressure using a rotary evaporator.[1]

  • Precipitation: To the residue (or the reaction mixture if solvent evaporation is not performed), add cold water to precipitate the crude this compound.[2] Stir the mixture to ensure complete precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter with cold water to remove any remaining acid and water-soluble impurities.[2]

  • Drying: Dry the crude product in a vacuum desiccator or a low-temperature oven (40–60°C).[2]

  • Recrystallization: Dissolve the crude product in a minimal amount of hot dichloromethane. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry thoroughly.

Quantitative Data Summary

ParameterValueSource(s)
Molecular Weight 218.00 g/mol [7]
Melting Point 90-94 °C[8]
Appearance Yellow Crystalline Powder or Crystals[8]
Yield (Example of a related synthesis) 89%[6]

Workup Procedure Workflow

Workup_Procedure Workup Procedure for this compound Synthesis cluster_reaction Reaction Completion cluster_isolation Product Isolation cluster_purification Purification reaction_mixture Reaction Mixture (e.g., in Acetic Acid) evaporation Evaporate Solvent (Reduced Pressure) reaction_mixture->evaporation precipitation Precipitate with Cold Water evaporation->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash Solid with Water filtration->washing drying Dry Crude Product washing->drying recrystallization Recrystallize from Dichloromethane drying->recrystallization final_product Pure this compound recrystallization->final_product

Caption: A flowchart illustrating the key steps in the workup and purification of this compound.

References

Technical Support Center: Scaling Up 2-Bromo-4-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Bromo-4-nitrophenol from a laboratory to a pilot plant setting. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the bromination of 4-nitrophenol?

A1: The primary safety concerns when scaling up this synthesis revolve around the handling of bromine and the management of the reaction itself. Bromine is a highly corrosive, toxic, and volatile substance that can cause severe burns upon contact and is harmful if inhaled. The bromination of phenols is an exothermic reaction, which can lead to a runaway reaction if not properly controlled at a larger scale. Additionally, the reaction generates hydrogen bromide (HBr) gas, which is also corrosive and toxic.

Q2: How can I control the exothermic nature of the bromination reaction at a pilot plant scale?

A2: Controlling the exotherm is critical for safety and product quality. At the pilot plant scale, this can be achieved by:

  • Slow, controlled addition of bromine: Use a dosing pump for gradual addition of the brominating agent.

  • Efficient heat exchange: Employ a reactor with a jacketed cooling system and ensure good agitation to maintain a uniform temperature.

  • Dilution: Running the reaction in a larger volume of a suitable solvent can help to dissipate the heat generated.

Q3: What is the best way to manage the hydrogen bromide (HBr) gas evolved during the reaction?

A3: At a pilot scale, HBr gas must be safely neutralized. This is typically done by venting the reactor headspace through a gas scrubber system containing a caustic solution (e.g., sodium hydroxide) to neutralize the acidic HBr gas before it is released into the atmosphere.

Q4: I am observing significant batch-to-batch variability in my pilot plant production. What are the likely causes?

A4: Batch-to-batch variability can arise from several factors.[1] Key areas to investigate include:

  • Raw material quality: Ensure the purity and consistency of your 4-nitrophenol, bromine, and solvent from batch to batch.

  • Process parameter control: Small deviations in temperature, addition rates, and reaction time can have a magnified effect at a larger scale.

  • Mixing efficiency: Inadequate agitation can lead to localized "hot spots" and incomplete reaction.

  • Crystallization conditions: Variations in cooling rates and agitation during crystallization can affect yield and purity.[2]

Q5: What are the common impurities in this compound synthesis, and how can they be minimized?

A5: The most common impurity is the dibrominated product, 2,6-dibromo-4-nitrophenol.[3] This arises from the high reactivity of the phenol ring.[4] To minimize its formation:

  • Control stoichiometry: Use a slight excess of 4-nitrophenol or carefully control the bromine addition to avoid over-bromination.

  • Lower reaction temperature: Running the reaction at a lower temperature can increase selectivity for the mono-brominated product.

  • Choice of solvent: Using a less polar solvent may help to moderate the reactivity.[4]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the scale-up of this compound synthesis.

Problem IDIssuePotential CausesRecommended Solutions
TSG-001 Low Yield - Incomplete reaction. - Loss of product during work-up and isolation. - Formation of side products.- Monitor reaction completion: Use in-process controls (e.g., HPLC, TLC) to ensure the reaction has gone to completion. - Optimize crystallization: Carefully control the cooling profile and agitation during crystallization to maximize product recovery. - Control reaction conditions: Adhere strictly to the established temperature, addition rate, and stoichiometry to minimize side product formation.
TSG-002 Product Purity Issues (e.g., presence of dibrominated impurity) - Poor control of bromine addition. - High reaction temperature. - Inefficient purification.- Improve bromine addition: Use a calibrated dosing pump for precise control over the bromine addition rate. - Optimize temperature: Maintain the reaction temperature within the validated range to enhance selectivity. - Recrystallization: Perform a recrystallization of the crude product from a suitable solvent (e.g., ethanol/water) to remove impurities.
TSG-003 Reaction Runaway/Loss of Temperature Control - Bromine added too quickly. - Inadequate cooling capacity of the reactor. - Poor agitation.- Immediate Action: Stop the bromine addition immediately and apply maximum cooling to the reactor. - Review process parameters: Re-evaluate and validate the bromine addition rate and cooling capacity for the pilot scale. - Ensure proper mixing: Verify that the agitator is functioning correctly and providing adequate mixing for the batch size.
TSG-004 HBr Scrubber Inefficiency - Insufficient caustic concentration in the scrubber. - High flow rate of HBr overwhelming the scrubber. - Poor design of the scrubber system.- Monitor caustic concentration: Regularly check and replenish the caustic solution in the scrubber. - Control reaction rate: A slower reaction rate will generate HBr at a more manageable pace for the scrubber. - Evaluate scrubber design: Ensure the scrubber is appropriately sized and designed for the scale of the reaction.

Experimental Protocols

Pilot Scale Synthesis of this compound

Materials and Equipment:

  • Glass-lined reactor with a jacketed cooling/heating system, agitator, temperature probe, and bottom outlet valve.

  • Dosing pump for bromine addition.

  • HBr gas scrubber system with a caustic solution.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum oven.

  • 4-Nitrophenol

  • Bromine

  • Glacial Acetic Acid

  • Sodium Hydroxide (for scrubber)

Procedure:

  • Reactor Setup: Ensure the reactor and all associated equipment are clean, dry, and inerted with nitrogen. Charge the scrubber with a fresh caustic solution.

  • Charge Reactants: Charge the reactor with 4-nitrophenol and glacial acetic acid. Start the agitator to ensure a homogenous solution.

  • Cooling: Cool the reactor contents to the desired reaction temperature (e.g., 10-15°C) using the jacketed cooling system.

  • Bromine Addition: Begin the slow, controlled addition of bromine via the dosing pump, maintaining the internal temperature within the specified range.

  • Reaction Monitoring: Monitor the reaction progress by taking periodic samples for in-process analysis (e.g., HPLC).

  • Reaction Completion: Once the reaction is complete, stop the bromine addition and continue to stir for a specified time to ensure full conversion.

  • Quenching and Precipitation: Slowly add water to the reaction mixture to quench any unreacted bromine and to precipitate the product.

  • Isolation: Filter the precipitated product using the filtration unit.

  • Washing: Wash the product cake with water to remove residual acetic acid and inorganic salts.

  • Drying: Dry the product in a vacuum oven at a controlled temperature until a constant weight is achieved.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Low Yield (TSG-001) start Low Yield Observed check_completion Check Reaction Completion (IPC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_time Increase Reaction Time or Temperature incomplete->optimize_time end Yield Improved optimize_time->end check_workup Evaluate Work-up and Isolation complete->check_workup loss_during_workup Product Loss During Work-up check_workup->loss_during_workup Yes no_loss Minimal Loss check_workup->no_loss No optimize_cryst Optimize Crystallization/Filtration loss_during_workup->optimize_cryst optimize_cryst->end check_purity Analyze for Side Products no_loss->check_purity side_products Significant Side Products check_purity->side_products Yes optimize_conditions Re-optimize Stoichiometry/Temperature side_products->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for addressing low yield issues.

Experimental Workflow for Pilot Scale Synthesis

G Pilot Scale Synthesis Workflow A Reactor Setup and Inerting B Charge 4-Nitrophenol and Acetic Acid A->B C Cool to Reaction Temperature B->C D Controlled Bromine Addition C->D E In-Process Control (IPC) Monitoring D->E Vent to HBr Scrubber E->D Adjust Addition Rate F Reaction Completion and Stir-out E->F Reaction Complete G Quench with Water and Precipitate F->G H Filter Product G->H I Wash Product Cake H->I J Dry Product in Vacuum Oven I->J K Final Product J->K

Caption: Step-by-step workflow for the pilot scale synthesis of this compound.

References

Technical Support Center: Analytical Method Development for Resolving Isomers of Bromonitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development required to resolve isomers of bromonitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of bromonitrophenol?

The main challenges in separating bromonitrophenol isomers stem from their similar physicochemical properties, such as polarity, boiling point, and solubility. This similarity often leads to co-elution in chromatographic methods. Successful separation requires optimization of analytical parameters to exploit subtle differences in their structure.[1][2]

Q2: Which analytical techniques are most suitable for resolving bromonitrophenol isomers?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for separating bromonitrophenol isomers.[3][4] Capillary Electrophoresis (CE) can also be a viable alternative.[5][6] The choice of technique depends on the specific isomers, the sample matrix, and the available instrumentation.[3]

Q3: What are the key parameters to optimize for HPLC separation of bromonitrophenol isomers?

For HPLC, critical parameters to optimize include:

  • Stationary Phase: The choice of column chemistry is crucial. C18 columns are a good starting point, but for challenging separations, phenyl-hexyl or pentafluorophenyl (PFP) phases can offer different selectivity due to π-π interactions.[2][7][8]

  • Mobile Phase: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile vs. methanol), pH, and additives, significantly impacts resolution.[1][8] Adjusting the pH can be particularly effective for ionizable compounds like phenols.[1][9]

  • Temperature: Optimizing the column temperature can alter selectivity and improve peak shape.[2]

Q4: What are the key parameters to optimize for GC separation of bromonitrophenol isomers?

For GC, the following parameters are critical for resolving bromonitrophenol isomers:

  • Stationary Phase: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent, is often a good starting point, as it separates based on boiling points.[10][11] For enhanced selectivity, a longer column can improve resolution.[9][10]

  • Temperature Program: A slow oven temperature ramp rate is crucial to allow sufficient time for the separation of isomers with close boiling points.[9][10]

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., Helium or Hydrogen) is necessary to minimize band broadening.[10]

  • Derivatization: Derivatizing the phenolic hydroxyl group can improve volatility and chromatographic performance.[4][12]

Troubleshooting Guides

HPLC Troubleshooting
Issue Potential Cause Troubleshooting Steps
Peak Co-elution / Poor Resolution Inadequate column selectivity or efficiency.[1]1. Optimize Mobile Phase: Adjust the organic modifier-to-aqueous ratio. Try switching from acetonitrile to methanol or vice versa.[1] 2. Adjust pH: For phenolic compounds, small changes in mobile phase pH can significantly affect retention and selectivity.[1][9] 3. Change Stationary Phase: If mobile phase optimization fails, consider a column with a different chemistry (e.g., PFP or phenyl-hexyl).[1][8] 4. Adjust Temperature: Varying the column temperature can alter selectivity.[2]
Peak Tailing Secondary interactions between the analyte and the stationary phase.[13]1. Adjust Mobile Phase pH: Ensure the pH is appropriate to suppress ionization of the phenolic hydroxyl group.[13] 2. Use a High-Purity Column: Employ a column with minimal residual silanol groups. 3. Sample Overload: Reduce the injection volume or dilute the sample.[13]
Peak Fronting Column overload or poor sample solubility.[13]1. Reduce Sample Concentration: Dilute the sample in the mobile phase.[13] 2. Ensure Sample is Fully Dissolved: Check that the sample solvent is compatible with the mobile phase.[14]
Shifting Retention Times Inconsistent system conditions.[1]1. Check Pump Performance: Ensure the pump is delivering a consistent flow rate and degas the mobile phase to remove air bubbles.[1][15] 2. Thermostat the Column: Maintain a stable column temperature. 3. Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before each injection.
High Backpressure Blockage in the HPLC system.[1]1. Identify the Source: Systematically disconnect components to locate the blockage.[1] 2. Check for Blocked Frits: The column inlet frit may be clogged. Try back-flushing the column (if permitted by the manufacturer).[1] 3. Filter Samples: Ensure all samples and mobile phases are filtered through a 0.45 µm filter.[4]
GC Troubleshooting
Issue Potential Cause Troubleshooting Steps
Peak Co-elution / Poor Resolution Inadequate column selectivity or inefficient separation.[10]1. Optimize Temperature Program: Use a slower temperature ramp rate (e.g., 1-2 °C/min).[10] 2. Use a Longer Column: A longer column provides more theoretical plates and can improve resolution.[11] 3. Optimize Carrier Gas Flow Rate: Ensure the linear velocity is optimal for the carrier gas being used.[10] 4. Change Stationary Phase: Consider a column with a different polarity if the initial choice does not provide adequate separation.[11]
Peak Tailing Active sites in the inlet or column.[10]1. Use a Deactivated Inlet Liner: Prevents interaction of polar analytes with the liner.[10] 2. Trim the Column: Remove the first few centimeters of the column from the inlet side.[10] 3. Derivatize the Analyte: Derivatization of the phenolic group can reduce active site interactions.[4]
Ghost Peaks Contamination in the system.[10]1. Bake Out the Column: Heat the column at a high temperature (below its maximum limit) to remove contaminants.[10] 2. Run a Blank: Inject a solvent blank to confirm the system is clean.[11] 3. Use High-Purity Gas and Solvents: Ensure the carrier gas and solvents are of high purity.[10]
Shifting Retention Times Inconsistent oven temperature or carrier gas flow.1. Calibrate GC Oven: Ensure the oven temperature is accurate and stable.[10] 2. Check for Leaks: Ensure there are no leaks in the gas lines. 3. Use a Gas Purifier: Install a purifier to remove contaminants from the carrier gas.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Bromonitrophenol Isomer Separation

This protocol provides a starting point for developing a reversed-phase HPLC method for the separation of bromonitrophenol isomers.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.[2]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][16]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% phosphoric acid. A good starting point is a 60:40 (v/v) mixture of acetonitrile and water with 0.1% phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection Wavelength: UV detection at a wavelength determined from the UV spectrum of the bromonitrophenol isomers (likely in the range of 270-320 nm).[4][7]

  • Injection Volume: 10-20 µL.[4][16]

  • Column Temperature: 30 °C.[4][16]

  • Sample Preparation: Prepare a stock solution of the mixed bromonitrophenol isomers in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution. Filter all solutions through a 0.45 µm syringe filter before injection.[4]

Protocol 2: Gas Chromatography (GC) Method for Bromonitrophenol Isomer Separation

This protocol outlines a starting point for developing a GC method for the separation of bromonitrophenol isomers. Derivatization may be necessary to improve volatility and peak shape.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[4][16]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[4][16]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[4]

  • Injector Temperature: 250 °C.[4]

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized based on the specific isomers.[4]

  • Detector Temperature: 300 °C (for FID).[4]

  • Injection Mode: Split (e.g., 50:1 split ratio).[4]

  • Sample Preparation and Derivatization (Optional): Accurately weigh the bromonitrophenol sample and dissolve it in a suitable solvent like dichloromethane. For derivatization, a common procedure is to react the phenolic hydroxyl group to form a more volatile trimethylsilyl (TMS) ether.[4]

Quantitative Data Summary

The following tables present hypothetical, yet realistic, performance characteristics for the analysis of bromonitrophenol isomers based on data for structurally similar compounds.

Table 1: HPLC Method Performance Characteristics

ParameterExpected Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Table 2: GC Method Performance Characteristics

ParameterExpected Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Precision (RSD%) < 3%
Accuracy (Recovery %) 97 - 103%

Visualizations

HPLC_Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_result Outcome start Start: Peak Co-elution in HPLC mp_strength Adjust Organic/Aqueous Ratio start->mp_strength mp_type Switch Organic Modifier (ACN vs. MeOH) mp_strength->mp_type If no improvement mp_ph Adjust pH mp_type->mp_ph If no improvement col_temp Optimize Column Temperature mp_ph->col_temp If still co-eluting col_chem Change Column Chemistry (e.g., PFP, Phenyl-Hexyl) col_temp->col_chem If no improvement success Resolution Achieved col_chem->success If resolved failure Consult Senior Scientist col_chem->failure If still unresolved

Caption: HPLC troubleshooting workflow for co-eluting peaks.

GC_Method_Development_Flow cluster_parameters Parameter Optimization start Start: Develop GC Method for Bromonitrophenol Isomers select_column Select Column (e.g., DB-5ms) start->select_column temp_prog Optimize Oven Temperature Program select_column->temp_prog flow_rate Optimize Carrier Gas Flow Rate temp_prog->flow_rate check_resolution Assess Resolution and Peak Shape flow_rate->check_resolution derivatization Consider Derivatization (e.g., TMS ether) check_resolution->derivatization Inadequate validate_method Validate Method (Linearity, Precision, Accuracy) check_resolution->validate_method Adequate derivatization->temp_prog Re-optimize

Caption: Workflow for GC method development for isomer separation.

References

Technical Support Center: Characterization of 2-Bromo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 2-Bromo-4-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and pitfalls encountered during the analysis of this compound.

Troubleshooting Guides & FAQs

This section provides answers to specific issues you may encounter during the characterization of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My 1H NMR spectrum shows unexpected peaks or splitting patterns. What could be the cause?

A1: Unexpected signals in your 1H NMR spectrum can arise from several sources. Here’s a systematic approach to troubleshoot the issue:

  • Residual Solvents: Ensure your sample is thoroughly dried. Common NMR solvents like acetone-d6 and DMSO-d6 have characteristic residual peaks. Compare your unknown peaks to a standard solvent impurity table.

  • Presence of Impurities: The most common impurities are related to the synthesis of this compound. These include:

    • Unreacted 4-nitrophenol: This will show a simpler aromatic substitution pattern.

    • 2,6-Dibromo-4-nitrophenol: This will result in a singlet for the aromatic protons due to symmetry.

    • Isomers: Depending on the synthetic route, other isomers like 4-Bromo-2-nitrophenol might be present, leading to a different set of aromatic signals.

  • Degradation: this compound can degrade over time, especially if exposed to light or high temperatures.[1] Degradation products will introduce new signals into your spectrum. It is advisable to use a fresh sample or verify the purity of your existing sample by another method like HPLC.[1]

Troubleshooting Workflow for Unexpected NMR Peaks

G start Unexpected Peaks in 1H NMR check_solvent Check for Residual Solvent Peaks start->check_solvent check_impurities Analyze for Potential Synthetic Impurities check_solvent->check_impurities If not solvent solution Identify and Quantify Impurity/Degradant check_solvent->solution If solvent identified check_degradation Assess Sample Degradation check_impurities->check_degradation If no known impurities check_impurities->solution If impurity identified check_degradation->solution If degradation suspected

Caption: Troubleshooting unexpected peaks in 1H NMR.

Q2: The aromatic protons in my 1H NMR spectrum are difficult to assign. What are the expected chemical shifts and coupling constants?

A2: The aromatic region of the 1H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing nitro group and the bromine atom, along with the hydroxyl group, will influence their chemical shifts.

Proton Expected Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-3~8.45d~2.7
H-5~8.16ddJ = ~9.0 Hz, ~2.6 Hz
H-6~7.13d~9.1

Data is based on a spectrum in CDCl3.[2]

2. Mass Spectrometry (MS)

Q1: I am not seeing the expected molecular ion peak in my mass spectrum. Why?

A1: The absence of a clear molecular ion peak in electron ionization mass spectrometry (EI-MS) can be due to the instability of the molecular ion, which may readily fragment. For this compound, you should look for the characteristic isotopic pattern of bromine, which gives two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).[3] If the molecular ion is not observed, consider using a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI).

Q2: What are the expected major fragmentation peaks for this compound in MS?

A2: The fragmentation of this compound is influenced by the bromo, nitro, and hydroxyl functional groups. The following table summarizes the expected major fragments.

m/z Fragment Interpretation
217/219[M]+•Molecular ion with bromine isotopes
187/189[M-NO]+•Loss of nitric oxide
171/173[M-NO2]+Loss of nitro group
138[M-Br]+Loss of bromine atom
108[M-Br-NO]+Loss of bromine and nitric oxide
92[M-Br-NO2]+Loss of bromine and nitro group

Mass Spectrometry Fragmentation Pathway

G M [M]+• (m/z 217/219) M_NO [M-NO]+• (m/z 187/189) M->M_NO -NO M_NO2 [M-NO2]+ (m/z 171/173) M->M_NO2 -NO2 M_Br [M-Br]+ (m/z 138) M->M_Br -Br M_Br_NO [M-Br-NO]+ (m/z 108) M_Br->M_Br_NO -NO M_Br_NO2 [M-Br-NO2]+ (m/z 92) M_Br->M_Br_NO2 -NO2

Caption: Predicted fragmentation of this compound.

3. Infrared (IR) Spectroscopy

Q1: My IR spectrum is complex. What are the key characteristic absorption bands for this compound?

A1: The IR spectrum of this compound will show characteristic peaks for the O-H, N-O, C-Br, and aromatic C-H and C=C bonds. The positions of these bands can be influenced by intramolecular hydrogen bonding between the hydroxyl and nitro groups.

Wavenumber (cm⁻¹) Vibration Description
3200-3600O-H stretchBroad peak, indicating hydrogen bonding
1500-1600 & 1300-1370N-O stretch (nitro)Two strong bands for asymmetric and symmetric stretching
1450-1600C=C stretch (aromatic)Multiple sharp peaks
3000-3100C-H stretch (aromatic)Weak to medium intensity peaks
500-700C-Br stretchStrong to medium peak in the fingerprint region

4. Chromatography

Q1: I am having trouble getting good separation and peak shape in my HPLC analysis. What should I do?

A1: Poor peak shape and resolution in HPLC can be caused by several factors. For this compound, consider the following:

  • Mobile Phase pH: The phenolic hydroxyl group is acidic. Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the compound to keep it in its neutral form. This will improve peak shape and retention time reproducibility.

  • Column Choice: A C18 column is a good starting point for reversed-phase chromatography. If you are still having issues, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.

  • Sample Stability: As mentioned, this compound can degrade.[1] Ensure your sample is fresh and protected from light. Running a degradation study can help identify if the issue is with sample stability.

Experimental Protocols

1. 1H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard 30-degree pulse.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

2. Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like dichloromethane or ethyl acetate. Dilute to a final concentration of 10-50 µg/mL.

  • GC Parameters:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Parameters (EI):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: 50-300 m/z.

3. Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet): Mix 1-2 mg of this compound with approximately 100 mg of dry KBr powder in an agate mortar. Grind to a fine powder and press into a transparent pellet using a hydraulic press.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Disclaimer: These protocols are general guidelines. Specific parameters may need to be optimized for your instrument and experimental conditions.

References

Validation & Comparative

Comparative NMR Spectral Analysis of 2-Bromo-4-nitrophenol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the 1H and 13C NMR spectral characteristics of 2-Bromo-4-nitrophenol, with a comparative analysis against structurally related phenolic compounds. This guide provides key spectral data, standardized experimental protocols, and a visual representation of the analytical workflow to aid in structural elucidation and purity assessment.

This technical guide presents a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound. For a thorough understanding of the influence of substituents on the chemical shifts of aromatic protons and carbons, a comparative analysis is provided against three related compounds: 4-nitrophenol, 2-bromophenol, and 2,6-dibromo-4-nitrophenol. The summarized data, presented in clear tabular format, is intended to assist researchers in the identification and characterization of these and similar molecular structures.

1H NMR Spectral Data Comparison

The 1H NMR spectra of substituted phenols are highly informative, with the chemical shifts and coupling constants of the aromatic protons providing a clear indication of the electronic environment within the molecule. The introduction of electron-withdrawing groups, such as the nitro group (-NO2), and electronegative atoms, like bromine (-Br), significantly influences the shielding of nearby protons, leading to predictable downfield shifts.

CompoundSolventChemical Shift (δ ppm), Multiplicity, Coupling Constant (J Hz)
This compound DMSO-d6H-3: 8.32 (d, J = 2.8 Hz), H-5: 8.11 (dd, J = 9.2, 2.8 Hz), H-6: 7.18 (d, J = 9.2 Hz), -OH: 11.8 (br s)
4-NitrophenolDMSO-d6H-2, H-6: 8.15 (d, J = 9.2 Hz), H-3, H-5: 6.95 (d, J = 9.2 Hz), -OH: 11.1 (br s)
2-BromophenolCDCl3H-3: 7.50 (dd, J = 7.9, 1.6 Hz), H-4: 6.85 (td, J = 7.7, 1.6 Hz), H-5: 7.23 (ddd, J = 8.1, 7.7, 1.6 Hz), H-6: 6.91 (dd, J = 8.1, 1.6 Hz), -OH: 5.6 (s)
2,6-Dibromo-4-nitrophenolAcetone-d6H-3, H-5: 8.35 (s), -OH: ~9.0 (br s)

13C NMR Spectral Data Comparison

The 13C NMR spectra provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents. The carbon atom attached to the hydroxyl group (C-1) and the nitro group (C-4) are typically observed at lower field due to the electron-withdrawing nature of these groups. The presence of bromine also induces a downfield shift on the directly attached carbon and influences the shifts of adjacent carbons.

CompoundSolventChemical Shift (δ ppm)
This compound DMSO-d6C-1: 155.5, C-2: 112.1, C-3: 135.0, C-4: 140.2, C-5: 126.0, C-6: 118.0
4-NitrophenolDMSO-d6C-1: 161.5, C-2, C-6: 115.9, C-3, C-5: 126.4, C-4: 141.2[1]
2-BromophenolCDCl3C-1: 152.0, C-2: 110.1, C-3: 132.8, C-4: 121.9, C-5: 128.8, C-6: 116.3
2,6-Dibromo-4-nitrophenolAcetone-d6C-1: 150.2, C-2, C-6: 111.9, C-3, C-5: 136.1, C-4: 142.0

Experimental Protocols

A standardized protocol for the acquisition of high-quality 1H and 13C NMR spectra of phenolic compounds is crucial for data reproducibility and comparison.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid phenolic compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle agitation or vortexing may be applied.

  • If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

1H NMR Acquisition Parameters (Typical for a 400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Solvent: As specified in the data tables.

  • Temperature: 298 K.

  • Spectral Width: 0-15 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

13C NMR Acquisition Parameters (Typical for a 100 MHz Spectrometer):

  • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

  • Solvent: As specified in the data tables.

  • Temperature: 298 K.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the solvent peak.

Data Interpretation and Structural Elucidation Workflow

The process of analyzing NMR spectra to determine the structure of a molecule follows a logical workflow. This involves preparing the sample, acquiring the spectra, processing the data, and finally, interpreting the spectral features to assign the structure.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1H NMR Acquisition transfer->H1_NMR C13_NMR 13C NMR Acquisition transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT phasing Phase Correction FT->phasing baseline Baseline Correction phasing->baseline referencing Referencing baseline->referencing chem_shift Chemical Shift Analysis referencing->chem_shift multiplicity Multiplicity Analysis referencing->multiplicity coupling Coupling Constant Analysis referencing->coupling integration Integration referencing->integration structure Structure Elucidation chem_shift->structure multiplicity->structure coupling->structure integration->structure

Figure 1. Workflow for NMR-based structural elucidation of phenolic compounds.

References

A Comparative Guide to the Synthesis of 2-Bromo-4-nitrophenol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted phenols is a critical task. 2-Bromo-4-nitrophenol, a valuable intermediate, can be synthesized through various routes. This guide provides an objective comparison of two prominent synthesis pathways, supported by experimental data and detailed protocols to inform your selection of the most suitable method.

Performance Comparison of Synthesis Routes

The selection of a synthesis route for this compound is often a trade-off between reaction simplicity, yield, and the availability of starting materials. Below is a summary of the key quantitative data for two distinct methods.

ParameterRoute 1: Direct Bromination of 4-nitrophenolRoute 2: Multi-step Synthesis from 2-methoxy-5-nitroaniline
Starting Material 4-nitrophenol2-methoxy-5-nitroaniline
Key Reactions Electrophilic Aromatic Substitution (Bromination)Diazotization, Sandmeyer Reaction, Nucleophilic Substitution, Acidification
Reported Yield Not explicitly stated, but similar phenolic brominations can exceed 99%.55.8%[1][[“]]
Purity Not explicitly stated, but products with ≥98.0% purity are commercially available.[3]Not explicitly stated.
Reaction Time 24 hours[4]Not explicitly stated for all steps.
Number of Steps 14
Simplicity HighModerate

Experimental Protocols

Route 1: Direct Bromination of 4-nitrophenol

This method is a straightforward approach involving the direct electrophilic bromination of a commercially available starting material.

Methodology: To a solution of 4-nitrophenol (75 g, 0.54 mol) in glacial acetic acid (700 ml), bromine (40 ml) is added. The resulting solution is stirred at room temperature under a nitrogen atmosphere for 24 hours. Following the reaction, the solvent is removed by evaporation under reduced pressure. The remaining residue is then recrystallized from dichloromethane to yield this compound.[4]

Route 2: Multi-step Synthesis from 2-methoxy-5-nitroaniline

This pathway offers an alternative approach, particularly when 4-nitrophenol is not the preferred starting material. It involves a series of well-established reactions.[1][[“]]

Methodology:

  • Diazotization: 2-methoxy-5-nitroaniline is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form the corresponding diazonium salt.

  • Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) bromide solution to introduce the bromine atom, yielding 2-bromo-4-nitroanisole.

  • Nucleophilic Substitution: The methoxy group of 2-bromo-4-nitroanisole is cleaved by treatment with sodium hydroxide in a nucleophilic substitution reaction.

  • Acidification: The resulting phenoxide is acidified with hydrochloric acid to produce the final product, this compound.[1][[“]]

Synthesis Route Diagrams

The logical flow of each synthesis route is depicted below, illustrating the transformation from starting materials to the final product.

Synthesis_Routes cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Multi-step Synthesis 4-Nitrophenol 4-Nitrophenol 2-Bromo-4-nitrophenol_R1 This compound 4-Nitrophenol->2-Bromo-4-nitrophenol_R1 Br2, Acetic Acid 2-methoxy-5-nitroaniline 2-methoxy-5-nitroaniline Diazonium_Salt Diazonium_Salt 2-methoxy-5-nitroaniline->Diazonium_Salt Diazotization 2-bromo-4-nitroanisole 2-bromo-4-nitroanisole Diazonium_Salt->2-bromo-4-nitroanisole Sandmeyer (CuBr) Phenoxide Phenoxide 2-bromo-4-nitroanisole->Phenoxide NaOH 2-Bromo-4-nitrophenol_R2 This compound Phenoxide->2-Bromo-4-nitrophenol_R2 HCl

Caption: Comparative diagram of synthesis routes for this compound.

References

A Comparative Guide to the Reactivity of 2-Bromo-4-nitrophenol and 2,6-dibromo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-Bromo-4-nitrophenol and 2,6-dibromo-4-nitrophenol. The analysis is grounded in fundamental principles of organic chemistry and supported by physicochemical data to offer a clear perspective on their behavior in various reaction types, particularly nucleophilic and electrophilic aromatic substitutions.

Physicochemical Properties

A key determinant of the reactivity of these phenolic compounds is their acidity, which is quantified by the pKa value. The electron-withdrawing nature of the nitro and bromo substituents significantly influences the acidity of the hydroxyl group.

CompoundStructureMolecular Weight ( g/mol )Predicted pKa
This compound218.015.36 ± 0.22[1]
2,6-dibromo-4-nitrophenol296.903.67 ± 0.44[2]

The lower pKa of 2,6-dibromo-4-nitrophenol indicates it is a stronger acid. This is attributed to the presence of two electron-withdrawing bromine atoms, which, in addition to the nitro group, help to stabilize the resulting phenoxide anion through their inductive effects. The more stable conjugate base of 2,6-dibromo-4-nitrophenol means the proton is more readily donated.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for functionalizing aromatic rings, especially those activated by electron-withdrawing groups. In the case of this compound and 2,6-dibromo-4-nitrophenol, the nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

Theoretical Analysis:

  • This compound: The bromine atom is ortho to the activating nitro group. This arrangement facilitates SNAr reactions, as the electron-withdrawing effect of the nitro group is strongly felt at the carbon bearing the bromine, making it more electrophilic. The intermediate Meisenheimer complex is stabilized by delocalization of the negative charge onto the nitro group.

  • 2,6-dibromo-4-nitrophenol: This molecule has two bromine atoms, both ortho to the nitro group. The presence of a second bromine atom is expected to further increase the electrophilicity of the carbon atoms attached to the bromines due to an enhanced inductive electron withdrawal. This would suggest that 2,6-dibromo-4-nitrophenol is more reactive towards nucleophiles than its monobromo counterpart. The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile to form the Meisenheimer complex[3]. A more electrophilic ring will lower the activation energy for this step.

Predicted reactivity in SNAr.

Reactivity in Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the existing substituents on the aromatic ring dictate the position of the incoming electrophile and the overall reaction rate.

Theoretical Analysis:

  • Substituent Effects:

    • -OH (hydroxyl): Strongly activating and ortho, para-directing.

    • -NO2 (nitro): Strongly deactivating and meta-directing.

    • -Br (bromo): Deactivating but ortho, para-directing.

  • This compound: The powerful activating effect of the hydroxyl group dominates. It directs incoming electrophiles to the positions ortho and para to it. The position para to the hydroxyl group is occupied by the nitro group. The positions ortho to the hydroxyl group are C2 (occupied by bromine) and C6. Therefore, electrophilic substitution is most likely to occur at the C6 position.

  • 2,6-dibromo-4-nitrophenol: Both positions ortho to the activating hydroxyl group are blocked by bromine atoms. The position para to the hydroxyl group is occupied by the nitro group. The ring is highly deactivated due to the presence of three electron-withdrawing groups (two bromines and one nitro).

Predicted reactivity in EAS.

Proposed Experimental Protocol for Comparative Reactivity Study (Williamson Ether Synthesis)

To empirically compare the reactivity of this compound and 2,6-dibromo-4-nitrophenol in a nucleophilic aromatic substitution reaction, a Williamson ether synthesis can be performed under controlled conditions. The rate of formation of the corresponding ether product can be monitored over time.

Objective: To compare the rate of reaction of this compound and 2,6-dibromo-4-nitrophenol with sodium ethoxide.

Materials:

  • This compound

  • 2,6-dibromo-4-nitrophenol

  • Sodium ethoxide solution in ethanol (standardized)

  • Anhydrous ethanol

  • Quenching solution (e.g., dilute HCl)

  • Internal standard (e.g., a stable compound with a distinct retention time in GC/HPLC, such as decane or dodecane)

  • Reaction vials with septa

  • Constant temperature bath

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup:

    • In two separate, dry reaction vials, add an accurately weighed amount of this compound and 2,6-dibromo-4-nitrophenol, respectively, to achieve the same initial molar concentration (e.g., 0.1 M).

    • To each vial, add a precise volume of the internal standard solution in anhydrous ethanol.

    • Place the vials in a constant temperature bath set to a suitable temperature (e.g., 50 °C) and allow them to equilibrate.

  • Reaction Initiation:

    • Initiate the reactions simultaneously by adding a pre-heated, standardized solution of sodium ethoxide in ethanol to each vial via syringe. The molar ratio of the phenoxide to sodium ethoxide should be kept consistent (e.g., 1:1.2).

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture using a syringe.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.

  • Analysis:

    • Analyze the quenched aliquots by GC or HPLC.

    • Quantify the concentration of the starting material and the ether product by comparing their peak areas to that of the internal standard.

  • Data Presentation:

    • Plot the concentration of the starting material versus time for both reactions.

    • Calculate the initial reaction rates and/or the rate constants for both reactions.

Experimental_Workflow start Start setup Prepare reaction vials with This compound and 2,6-dibromo-4-nitrophenol and internal standard start->setup equilibrate Equilibrate at constant temperature setup->equilibrate initiate Initiate reactions with sodium ethoxide equilibrate->initiate sample Withdraw and quench aliquots at timed intervals initiate->sample analyze Analyze aliquots by GC/HPLC sample->analyze t = 0, 5, 15... min plot Plot concentration vs. time analyze->plot calculate Calculate reaction rates/ rate constants plot->calculate compare Compare reactivity calculate->compare end End compare->end

Workflow for comparative reactivity study.

Summary and Conclusion

Based on theoretical principles, 2,6-dibromo-4-nitrophenol is expected to be more reactive than this compound in nucleophilic aromatic substitution reactions due to the increased electrophilicity of the aromatic ring imparted by the second bromine atom. Conversely, this compound is predicted to be significantly more reactive in electrophilic aromatic substitution reactions, as its aromatic ring is less deactivated and has an available position for electrophilic attack that is activated by the hydroxyl group. The proposed experimental protocol provides a framework for the empirical validation of these predictions. This understanding of their differential reactivity is crucial for the strategic design of synthetic routes in pharmaceutical and materials science research.

References

Navigating Structural Elucidation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for 2-Bromo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

A definitive validation of the three-dimensional structure of 2-Bromo-4-nitrophenol, a key intermediate in the synthesis of pharmaceuticals and fine chemicals, is crucial for understanding its reactivity and ensuring product quality.[1] While single-crystal X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, its application is contingent on the ability to grow suitable single crystals. To date, a publically available crystal structure for this compound has not been reported. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural validation of this compound, offering researchers a framework for selecting the most appropriate analytical tools.

Unambiguous Structure vs. In-Solution Characterization: A Head-to-Head Comparison

The choice of analytical technique for structural elucidation hinges on the specific information required. X-ray crystallography provides a precise map of atomic positions in the crystalline state, offering definitive proof of molecular structure, stereochemistry, and intermolecular interactions. In contrast, spectroscopic techniques like NMR, IR, and MS provide valuable, complementary information about the molecule's connectivity, functional groups, and molecular weight, typically in a solution or gas phase.

Analytical Technique Principle Information Obtained Phase Advantages Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a crystalline lattice3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, intermolecular interactionsSolidUnambiguous structure determinationRequires high-quality single crystals, not suitable for amorphous solids or liquids
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic fieldCarbon-hydrogen framework, connectivity through bonds (2D NMR), chemical environment of nuclei, relative stereochemistrySolutionProvides detailed information about molecular structure and connectivity in solution, non-destructiveDoes not provide absolute configuration, can be complex to interpret for large molecules
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of functional groups (e.g., O-H, N-O, C=C)Solid, Liquid, GasRapid and simple for identifying functional groupsProvides limited information on the overall molecular structure
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratioMolecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural cluesGasHigh sensitivity, provides accurate molecular weightDoes not provide stereochemical information, fragmentation can be complex to interpret

Spectroscopic Data for this compound: A Practical Overview

While a crystal structure is not available, extensive spectroscopic data exists for this compound, providing a comprehensive picture of its molecular identity.

Spectroscopic Data Observed Features Interpretation Source
¹H NMR ¹H NMR (250 MHz, CDCl₃) δ 8.45 (1H, d, J=2.7 Hz), 8.16 (1H, dd, J=9.0, 2.6 Hz), 7.13 (1H, d, J=9.1 Hz), 6.18 (1H, s)Confirms the presence of three aromatic protons with splitting patterns consistent with the this compound substitution pattern. The singlet at 6.18 ppm corresponds to the phenolic proton.[2]
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H, aromatic C-H, C=C, and N-O stretching vibrations.Confirms the presence of the hydroxyl, nitro, and aromatic functional groups.[3][4]
Mass Spectrometry (GC-MS) Molecular ion peaks corresponding to the isotopic distribution of bromine (¹⁹Br and ⁸¹Br).Confirms the molecular weight and the presence of one bromine atom.[3][4]

Experimental Protocols

Single-Crystal X-ray Diffraction (Hypothetical for this compound)

This protocol outlines the general procedure that would be followed to obtain the crystal structure of this compound.

1. Crystal Growth:

  • Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at room temperature.

  • Other methods include slow cooling of a saturated solution or vapor diffusion.

2. Crystal Mounting:

  • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

3. Data Collection:

  • The mounted crystal is placed on a single-crystal X-ray diffractometer.

  • A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.

  • The crystal is rotated, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector).

  • A full sphere of diffraction data is collected.

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

Visualizing the Workflow and Comparison

To better understand the experimental process and the relationship between these analytical techniques, the following diagrams are provided.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Crystallography cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination Compound_Synthesis Synthesis of This compound Crystal_Growth Crystal Growth Compound_Synthesis->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Xray_Diffraction X-ray Diffraction Crystal_Mounting->Xray_Diffraction Data_Processing Data Processing Xray_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Caption: Workflow for 3D structure determination by X-ray crystallography.

logical_comparison Comparison of Structural Information from Different Techniques cluster_techniques Analytical Techniques cluster_information Structural Information Molecule This compound Xray X-ray Crystallography Molecule->Xray NMR NMR Spectroscopy Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS 3D_Structure 3D Atomic Arrangement (Bond Lengths, Angles) Xray->3D_Structure Definitive Connectivity Atom Connectivity (C-H Framework) NMR->Connectivity Detailed Functional_Groups Functional Groups (O-H, N=O) IR->Functional_Groups Confirmatory Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Precise

Caption: Comparison of structural insights from different analytical methods.

References

Comparative Study of the Biological Activity of Nitrophenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the ortho-, meta-, and para-isomers of nitrophenol, detailing their differential toxicological profiles, metabolic fates, and mechanisms of action. This guide provides researchers, scientists, and drug development professionals with essential comparative data to inform their work.

Nitrophenols, a class of aromatic organic compounds, exist as three structural isomers: 2-nitrophenol (ortho-nitrophenol), 3-nitrophenol (meta-nitrophenol), and 4-nitrophenol (para-nitrophenol). These isomers are widely used as intermediates in the synthesis of pharmaceuticals, dyes, pesticides, and other industrial chemicals.[1][2] Despite their structural similarity, the position of the nitro group relative to the hydroxyl group significantly influences their biological activity, leading to distinct toxicological and metabolic profiles. This guide presents a comparative study of these isomers, supported by experimental data, to elucidate their structure-activity relationships.

Executive Summary of Comparative Biological Activity

The biological activities of nitrophenol isomers are primarily dictated by the position of the nitro group, which affects their acidity, lipophilicity, and susceptibility to metabolic enzymes. The general order of toxicity for mononitrophenols is 4-nitrophenol > 3-nitrophenol > 2-nitrophenol.[3] This trend is observed across various toxicological endpoints, including acute toxicity and cytotoxicity. The primary mechanism of toxicity for nitrophenols is the uncoupling of oxidative phosphorylation, a process that disrupts cellular energy production.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data on the acute toxicity and cytotoxicity of the three nitrophenol isomers.

Table 1: Comparative Acute Toxicity (LD50)

IsomerChemical StructureOral LD50 (Rat) (mg/kg)Oral LD50 (Mouse) (mg/kg)
2-Nitrophenolo-Nitrophenol2,830[1][4]1,300[1][4]
3-Nitrophenolm-Nitrophenol930[1][4]1,410[1][4]
4-Nitrophenolp-Nitrophenol202–620[1][4]470–625.7[1][4]

Table 2: Comparative Cytotoxicity (IC50) on A549 Human Lung Carcinoma Cells

Isomer24-hour IC50 (µg/mL)48-hour IC50 (µg/mL)
2-Nitrophenol>10,000[1]>10,000[1]
3-Nitrophenol2,503[1]552[1]
4-Nitrophenol223[1]122[1]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for nitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[3] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP, the cell's primary energy currency. Nitrophenols, being weakly acidic and lipophilic, can diffuse across the mitochondrial membranes. In the intermembrane space, they can pick up a proton, traverse the inner membrane, and release the proton into the mitochondrial matrix, effectively dissipating the proton gradient. This uncoupling leads to an increase in oxygen consumption without a corresponding increase in ATP production, generating heat instead. The severity of this effect follows the order: 4-nitrophenol > 3-nitrophenol > 2-nitrophenol.[3]

G cluster_0 Mitochondrial Intermembrane Space (High H+) cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix (Low H+) Nitrophenol (NP) Nitrophenol (NP) NP-H NP-H Nitrophenol (NP)->NP-H Picks up H+ Proton (H+) Proton (H+) NP NP NP-H->NP Diffuses across membrane and releases H+ NP->Nitrophenol (NP) Diffuses back H+ H+ ATP_Synthase ATP Synthase H+->ATP_Synthase Normal Proton Flow ATP ATP Production Blocked ATP_Synthase->ATP

Mechanism of mitochondrial uncoupling by nitrophenols.

Metabolism of Nitrophenol Isomers

The metabolism of nitrophenols primarily occurs in the liver and involves Phase I (oxidation and reduction) and Phase II (conjugation) reactions.[5] The main goal of these transformations is to increase the water solubility of the compounds to facilitate their excretion.

Phase I Reactions:

  • Reduction: The nitro group can be reduced to an amino group, forming aminophenols. This reaction is catalyzed by cytochrome P450 enzymes.[5]

  • Oxidation: Hydroxylation of the aromatic ring can occur, leading to the formation of catechols (e.g., 4-nitrocatechol from 4-nitrophenol).[5]

Phase II Reactions:

  • Glucuronidation: The hydroxyl group of nitrophenols can be conjugated with glucuronic acid.

  • Sulfation: The hydroxyl group can also be conjugated with sulfate.

The metabolic pathways for 2- and 4-nitrophenol have been studied in rats, with conjugation being a major route of detoxification.[5] While a specific metabolic pathway for 3-nitrophenol has not been definitively identified, it is expected to be similar to the other isomers.[5]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Nitrophenol Nitrophenol Aminophenol Aminophenol Nitrophenol->Aminophenol Reduction (CYP450) Nitrocatechol Nitrocatechol Nitrophenol->Nitrocatechol Oxidation Glucuronide_Conjugate Glucuronide Conjugate Nitrophenol->Glucuronide_Conjugate Glucuronidation Sulfate_Conjugate Sulfate Conjugate Nitrophenol->Sulfate_Conjugate Sulfation Excretion Excretion Aminophenol->Excretion Nitrocatechol->Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

General metabolic pathways of nitrophenol isomers.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology (Up-and-Down Procedure - UDP):

  • Animal Model: Typically, young adult female rats or mice are used.

  • Housing: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Food is withheld overnight before dosing, but water is available ad libitum.

  • Dosing: The test substance is administered orally by gavage. A starting dose is chosen based on available information.

  • Procedure: A single animal is dosed. If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This sequential dosing continues until a specified stopping criterion is met.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.

Cytotoxicity (IC50) Determination using MTT Assay

Objective: To determine the concentration of a substance that inhibits the growth of a cell population by 50% (IC50).

Methodology:

  • Cell Culture: Adherent cells (e.g., A549, HeLa, HepG2) are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the nitrophenol isomer. A vehicle control (e.g., DMSO) and a no-treatment control are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with Nitrophenol Isomers (Serial Dilutions) Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (~570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Workflow for determining cytotoxicity using the MTT assay.

Conclusion

The biological activity of nitrophenol isomers is clearly dependent on the position of the nitro group. 4-nitrophenol consistently demonstrates the highest toxicity, followed by 3-nitrophenol and then 2-nitrophenol. This trend is attributed to its greater effectiveness as an uncoupler of oxidative phosphorylation. Understanding these structure-activity relationships is crucial for assessing the risks associated with exposure to these compounds and for the rational design of safer chemicals and pharmaceuticals. Further research is warranted to obtain more comprehensive comparative data, particularly regarding cytotoxicity on a wider range of cell lines and the kinetics of their metabolism.

References

quantitative analysis of 2-Bromo-4-nitrophenol by titration

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantitative Analysis of 2-Bromo-4-nitrophenol

For researchers, scientists, and drug development professionals, the accurate quantitative analysis of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of this compound, a key intermediate in various synthetic processes. We will explore a classical titration method and compare its performance with modern chromatographic and spectrophotometric techniques.

Overview of Analytical Methodologies

The quantification of this compound can be approached through several analytical techniques. Due to the acidic nature of its phenolic hydroxyl group, acid-base titration presents a viable classical method. For higher sensitivity and selectivity, instrumental methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry are commonly employed.

Comparison of Quantitative Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, sample matrix complexity, available instrumentation, and the desired throughput. Below is a comparative summary of the different techniques for the quantitative analysis of this compound.

ParameterPotentiometric Acid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Neutralization of the acidic phenol with a standard basic titrant, monitoring the potential change.Separation based on polarity using a liquid mobile phase and a solid stationary phase, with UV detection.Separation based on volatility and polarity in a gaseous mobile phase, with flame ionization or mass spectrometry detection.Measurement of light absorbance at a specific wavelength corresponding to the analyte's maximum absorption.
Limit of Detection (LOD) ~10⁻³ mol/L< 0.05 µg/mL~0.1 ng/L (with derivatization and ECD)~10⁻⁶ mol/L
Limit of Quantification (LOQ) ~10⁻² mol/L< 0.15 µg/mL~0.5 ng/L (with derivatization and ECD)~10⁻⁵ mol/L
Linearity (R²) N/A≥ 0.999≥ 0.998≥ 0.999
Precision (RSD) ≤ 2%Intra-day: ≤ 5% Inter-day: ≤ 7%Intra-day: ≤ 6% Inter-day: ≤ 8%≤ 3%
Accuracy (Recovery) 98-102%95-105%90-110%97-103%
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in mobile phase and filtration.Derivatization may be required to increase volatility.Dilution to a suitable concentration in a specific solvent.
Advantages Cost-effective, simple instrumentation, high precision for concentrated samples.High resolution and sensitivity, suitable for non-volatile compounds, well-established.High sensitivity and selectivity, especially with MS detection.Simple, rapid, and cost-effective for routine analysis of pure samples.
Disadvantages Lower sensitivity, not suitable for trace analysis or complex mixtures.Higher cost of instrumentation and solvents.May require derivatization, not suitable for thermally labile compounds.Prone to interference from other absorbing species in the sample matrix.

Experimental Protocols

Potentiometric Acid-Base Titration

This method involves the titration of this compound with a standardized solution of a strong base, such as sodium hydroxide (NaOH). The endpoint is determined by monitoring the potential change using a pH electrode.

Instrumentation:

  • Potentiometer with a pH electrode

  • Burette (50 mL)

  • Magnetic stirrer and stir bar

  • Beakers and volumetric flasks

Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (or other suitable solvent)

  • Deionized water

Procedure:

  • Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in 50 mL of ethanol in a 100 mL beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the pH electrode in the solution.

  • Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Start the titration by adding the NaOH solution in small increments (e.g., 0.5-1.0 mL).

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • As the pH begins to change more rapidly, reduce the volume of the increments (e.g., 0.1 mL) to accurately determine the equivalence point.

  • Continue the titration until the pH of the solution plateaus.

  • The equivalence point is determined from the point of maximum inflection on the titration curve (plot of pH vs. volume of NaOH added).

  • Calculate the purity of the this compound sample based on the volume of NaOH consumed at the equivalence point.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the quantitative analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by the UV spectrum of this compound (likely around 300-320 nm).

  • Quantification: Inject the calibration standards and the sample solution into the HPLC system. Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualizations

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve setup Setup Potentiometer & Burette dissolve->setup titrate Add Titrant Incrementally setup->titrate record Record pH titrate->record record->titrate plot Plot Titration Curve record->plot endpoint Determine Equivalence Point plot->endpoint calculate Calculate Purity endpoint->calculate Method_Comparison cluster_methods Quantitative Analysis Methods cluster_attributes Performance Attributes Titration Potentiometric Titration Sensitivity Sensitivity Titration->Sensitivity Low Cost Cost Titration->Cost Low Sample_Prep Sample Preparation Titration->Sample_Prep Simple HPLC HPLC HPLC->Sensitivity High Selectivity Selectivity HPLC->Selectivity High HPLC->Cost High Speed Speed HPLC->Speed Moderate GC Gas Chromatography GC->Sensitivity Very High GC->Selectivity Very High GC->Sample_Prep Complex (Derivatization) UV_Vis UV-Vis Spectrophotometry UV_Vis->Selectivity Low UV_Vis->Cost Low UV_Vis->Speed Fast

A Researcher's Guide to Confirming the Identity of 2-Bromo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a critical checkpoint. This guide provides a comparative framework for the identification of 2-Bromo-4-nitrophenol, a key intermediate in various synthetic pathways. We will explore the synthesis of this compound and its potential alternatives, offering a side-by-side analysis of experimental data to aid researchers in distinguishing the target product from possible byproducts.

Synthesis and Potential Byproducts: A Comparative Overview

The synthesis of this compound is commonly achieved through the electrophilic bromination of p-nitrophenol. However, this reaction can sometimes lead to the formation of over-brominated byproducts, with 2,6-dibromo-4-nitrophenol being a notable example. Understanding the differences in reaction outcomes and the physical properties of these compounds is the first step in successful product identification.

CompoundStarting MaterialReagentsTypical YieldMelting Point (°C)
This compound p-NitrophenolBr₂ in Acetic AcidVariable111-115[1]
2,6-dibromo-4-nitrophenol p-NitrophenolExcess Br₂ in Acetic AcidUp to 98%[2]141-142[3]
p-Nitrophenol (Unreacted) ---113-114[4]

Spectroscopic Data for Product Confirmation

Definitive identification of the synthesized product relies on a suite of analytical techniques. Here, we compare the key spectroscopic data for this compound, its common byproduct, and the starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between these structurally similar compounds based on the chemical shifts and splitting patterns of the aromatic protons.

Compound¹H NMR (Aromatic Region, ppm)
This compound δ ~8.4 (d, J≈2.5 Hz, 1H), ~8.1 (dd, J≈9.0, 2.5 Hz, 1H), ~7.2 (d, J≈9.0 Hz, 1H)
2,6-dibromo-4-nitrophenol δ ~8.3 (s, 2H)
p-Nitrophenol δ ~8.2 (d, J≈9.0 Hz, 2H), ~6.9 (d, J≈9.0 Hz, 2H)[4]
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. Key vibrational frequencies can help differentiate the products.

CompoundKey IR Absorptions (cm⁻¹)
This compound ~3400 (O-H stretch), ~1580 & ~1340 (NO₂ stretch), ~1270 (C-O stretch), ~600-800 (C-Br stretch)
2,6-dibromo-4-nitrophenol ~3400 (O-H stretch), ~1570 & ~1330 (NO₂ stretch), ~1260 (C-O stretch), ~600-800 (C-Br stretch)
p-Nitrophenol ~3300 (O-H stretch, broad), ~1590 & ~1340 (NO₂ stretch), ~1300 (C-O stretch)
Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and provides characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) is a key diagnostic feature.

CompoundMolecular Ion (m/z)Key Fragmentation Peaks
This compound 217/219 (M⁺, M⁺+2)[5][6]187/189 ([M-NO]⁺), 171/173 ([M-NO₂]⁺), 138 ([M-Br]⁺)
2,6-dibromo-4-nitrophenol 295/297/299 (M⁺, M⁺+2, M⁺+4)265/267/269 ([M-NO]⁺), 249/251/253 ([M-NO₂]⁺), 216/218 ([M-Br]⁺)
p-Nitrophenol 139 (M⁺)[7]109 ([M-NO]⁺), 93 ([M-NO₂]⁺)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-350 amu).

  • Analysis: Identify the molecular ion peak and observe the characteristic isotopic pattern for bromine-containing compounds. Analyze the fragmentation pattern to further confirm the structure.

Visualizing the Workflow and Logic

To further clarify the process of synthesis and identification, the following diagrams illustrate the key pathways and logical steps involved.

Synthesis_Pathway p_nitrophenol p-Nitrophenol br2_acetic_acid Br₂ / Acetic Acid p_nitrophenol->br2_acetic_acid product This compound br2_acetic_acid->product 1 equivalent Br₂ byproduct 2,6-dibromo-4-nitrophenol br2_acetic_acid->byproduct Excess Br₂

Caption: Synthesis of this compound and a potential byproduct.

Experimental_Workflow synthesis Synthesis of Crude Product purification Purification (e.g., Recrystallization) synthesis->purification nmr ¹H NMR Spectroscopy purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms confirmation Product Identity Confirmed nmr->confirmation ir->confirmation ms->confirmation

Caption: Experimental workflow for product confirmation.

Logical_Relationship start Analyze Crude Product nmr_check ¹H NMR: Aromatic Splitting Pattern? start->nmr_check ms_check MS: Molecular Ion m/z 217/219? nmr_check->ms_check Yes (3 distinct signals) byproduct Likely Byproduct or Starting Material nmr_check->byproduct No (e.g., 1 singlet or 2 doublets) product This compound ms_check->product Yes ms_check->byproduct No

References

A Comparative Guide to Alternative Reagents for the Bromination of Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the bromination of nitrophenols is a critical transformation in the synthesis of a wide array of valuable intermediates. The presence of both a deactivating nitro group and an activating hydroxyl group on the aromatic ring presents unique challenges in terms of reactivity and regioselectivity. While molecular bromine (Br₂) is the traditional reagent for this purpose, its high toxicity, corrosive nature, and challenging handling necessitate the exploration of safer and more efficient alternatives. This guide provides an objective comparison of various alternative brominating agents, supported by experimental data, to facilitate the selection of the most suitable reagent for your specific synthetic needs.

Performance Comparison of Brominating Agents

The choice of a brominating agent significantly influences the yield, regioselectivity, and reaction conditions required for the successful bromination of nitrophenols. The following table summarizes the performance of several alternative reagents.

Brominating ReagentTarget SubstrateReaction ConditionsYield (%)Regioselectivity (ortho:meta:para)Key Advantages
N-Bromosuccinimide (NBS) Phenols, Anilines, NitroaromaticsAcetonitrile, 0 °C to RT90-97% (on activated systems)High para-selectivity in polar solventsSolid, easy to handle; selectivity can be tuned by solvent choice.[1][2]
Copper(II) Bromide (CuBr₂) Phenols, Aryl ethersAcetonitrile, RTGood (Not specified for nitrophenols)Excellent for monobromination, typically para-selectiveMild reaction conditions; high regioselectivity.[3]
HBr/DMSO PhenolsAcetonitrile, RTModerate to highHigh para-selectivity with bulky sulfoxidesInexpensive reagents; mild and metal-free conditions.[4][5]
KBr/KBrO₃ PhenolsAcetic acid/water, 35 °CGood (Not specified for nitrophenols)High para-selectivityInexpensive and readily available reagents; in situ generation of bromine.[6]
NaBr/NaOCl (Bleach) Acetanilide1(M) HCl, 0 °Cup to 98%High para-selectivityCost-effective; uses common household bleach.[7]

Experimental Protocols

Detailed methodologies for the bromination of phenolic compounds using the discussed alternative reagents are provided below. These protocols may require optimization for specific nitrophenol substrates.

Bromination using N-Bromosuccinimide (NBS)

This protocol is a representative method for achieving high para-selectivity in the bromination of a phenol derivative.[1][2]

Materials:

  • Substituted Phenol (e.g., p-nitrophenol) (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (4 mL)

  • Dichloromethane (for workup)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted phenol in anhydrous acetonitrile in a round-bottom flask at -10 °C.

  • Add N-Bromosuccinimide (NBS) in one portion.

  • Stir the resulting mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 30 minutes to 8 hours, depending on the substrate), quench the reaction with water.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Bromination using KBr/KBrO₃ with ZnAl–BrO₃⁻–Layered Double Hydroxides

This method is designed for the regioselective monobromination of phenols.[6]

Materials:

  • Phenol derivative (1.0 mmol)

  • Potassium Bromide (KBr) (1.0 mmol)

  • ZnAl–BrO₃⁻–Layered Double Hydroxides (LDHs) (0.2 mmol)

  • Acetic acid (5 mL)

  • Water (0.5 mL)

  • Dichloromethane (for extraction)

  • Sodium sulfite solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine the phenol derivative, acetic acid, water, and potassium bromide.

  • Add the ZnAl–BrO₃⁻–LDHs to the stirred mixture at 35 °C.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Remove the LDHs by centrifugation.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Wash the combined organic extract with sodium sulfite solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Bromination using Sodium Bromide (NaBr) and Sodium Hypochlorite (NaOCl)

This cost-effective method utilizes household bleach for the in-situ generation of bromine.[7]

Materials:

  • Acetanilide (as a model for activated aromatic compounds) (7.4 mmol)

  • Sodium Bromide (NaBr) (8 mmol)

  • 1(M) Hydrochloric Acid (HCl) (7 mL)

  • Sodium Hypochlorite (NaOCl) solution (4% w/v) (5 mL)

  • Aqueous ethanol

  • Diethyl ether (for extraction)

  • Dilute sodium bisulfite solution

Procedure:

  • Dissolve acetanilide and sodium bromide in aqueous alcohol in a round-bottom flask and add 1(M) HCl.

  • Stir the mixture rapidly at 0 °C.

  • Add the NaOCl solution dropwise over approximately 75 minutes.

  • After the complete addition of NaOCl, an off-white precipitate should form.

  • Filter the precipitate and wash it with dilute sodium bisulfite solution, followed by water.

  • Alternatively, if no precipitate forms, extract the reaction mixture with diethyl ether.

  • Crystallize the product from 95% ethanol.

Reaction Mechanisms and Workflows

The bromination of nitrophenols proceeds via an electrophilic aromatic substitution (EAS) mechanism. The regiochemical outcome is determined by the directing effects of the hydroxyl (ortho-, para-directing) and nitro (meta-directing) groups.

EAS_Mechanism cluster_step1 Step 1: Generation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Reagent Brominating Reagent Br+ Br⁺ (Electrophile) Reagent->Br+ SigmaComplex Arenium Ion (Sigma Complex) Br+->SigmaComplex Nitrophenol Nitrophenol Nitrophenol->SigmaComplex slow Product Bromonitrophenol SigmaComplex->Product fast

Caption: Generalized mechanism of electrophilic aromatic bromination of nitrophenols.

A general workflow for a typical bromination experiment using an alternative reagent is outlined below.

Experimental_Workflow start Start dissolve Dissolve Nitrophenol in Solvent start->dissolve add_reagent Add Brominating Reagent dissolve->add_reagent react Stir at Specified Temperature add_reagent->react monitor Monitor Reaction by TLC react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete dry Dry & Concentrate Organic Layer workup->dry purify Purify by Chromatography/Crystallization dry->purify end End purify->end

Caption: A typical experimental workflow for the bromination of nitrophenols.

References

A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 2-Bromo-4-nitrophenol and 4-Bromo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of isomeric purity is paramount. In this guide, we provide a detailed spectroscopic comparison of 2-Bromo-4-nitrophenol and 4-Bromo-2-nitrophenol, offering key data and experimental insights to distinguish between these two closely related isomers.

The positional differences of the bromo and nitro functional groups on the phenol ring give rise to distinct spectroscopic signatures. This comparison guide delves into the nuances of their ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data to provide a clear framework for their identification and characterization.

Chemical Structures

To visualize the isomeric differences, the chemical structures of this compound and 4-Bromo-2-nitrophenol are presented below.

Chemical_Structures cluster_2B4N This compound cluster_4B2N 4-Bromo-2-nitrophenol node_2B4N node_4B2N

Caption: Chemical structures of the isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 4-Bromo-2-nitrophenol.

¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
Compound Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
This compound 8.35d2.7H-3
8.15dd9.0, 2.7H-5
7.20d9.0H-6
4-Bromo-2-nitrophenol 8.10d2.5H-3
7.65dd9.0, 2.5H-5
7.10d9.0H-6
¹³C NMR Spectral Data Comparison
Compound Chemical Shift (ppm)
This compound 155.1 (C-1), 110.2 (C-2), 141.2 (C-4), 127.8 (C-5), 126.2 (C-3), 118.9 (C-6)
4-Bromo-2-nitrophenol 154.9 (C-1), 139.8 (C-2), 116.5 (C-4), 130.5 (C-5), 125.1 (C-3), 121.3 (C-6)
IR Spectral Data Comparison (cm⁻¹)
Functional Group This compound 4-Bromo-2-nitrophenol
O-H stretch~3400 (broad)~3400 (broad)
N-O stretch (asymmetric)~1520~1530
N-O stretch (symmetric)~1340~1350
C-Br stretch~680~670
UV-Vis Spectral Data Comparison
Compound λmax (nm) Solvent
This compound 404NaOH
4-Bromo-2-nitrophenol ~400Alkaline solution

Note: The UV-Vis absorption maximum of nitrophenols is highly dependent on the pH of the solution. In alkaline solutions, the deprotonation of the phenolic hydroxyl group leads to a bathochromic shift (red shift) of the absorption maximum.

Mass Spectrometry Data
Compound Molecular Ion (M⁺) Key Fragmentation Peaks (m/z)
This compound 217/219 (due to Br isotopes)187, 171, 108, 63
4-Bromo-2-nitrophenol 217/219 (due to Br isotopes)187, 171, 108, 63

The mass spectra of the two isomers are expected to be very similar due to the same molecular weight and elemental composition. The fragmentation patterns are also likely to be similar, making mass spectrometry less effective for distinguishing between these isomers without high-resolution analysis and comparison with reference spectra.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition : A standard proton NMR pulse program is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition : The IR spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An accumulation of 16-32 scans is usually sufficient.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or an aqueous buffer of a specific pH). Quartz cuvettes with a 1 cm path length are used.

  • Data Acquisition : The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. A solvent blank is used to correct for the absorbance of the solvent and the cuvette.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Ionization Method : Electron Ionization (EI) is a common method for these types of compounds.

  • Data Acquisition : The mass spectrum is acquired over a mass-to-charge (m/z) range that includes the expected molecular ion peaks (around m/z 217-219).

Workflow for Spectroscopic Comparison

The logical workflow for the spectroscopic comparison of this compound and 4-Bromo-2-nitrophenol is illustrated in the diagram below.

Spectroscopic_Comparison_Workflow cluster_isomers Isomeric Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion This compound This compound NMR NMR (¹H, ¹³C) This compound->NMR IR IR This compound->IR UV_Vis UV-Vis This compound->UV_Vis MS Mass Spec This compound->MS 4-Bromo-2-nitrophenol 4-Bromo-2-nitrophenol 4-Bromo-2-nitrophenol->NMR 4-Bromo-2-nitrophenol->IR 4-Bromo-2-nitrophenol->UV_Vis 4-Bromo-2-nitrophenol->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Identification Isomer Identification Data_Analysis->Identification

Caption: Workflow for isomeric differentiation.

Kinetic Studies of Reactions Involving 2-Bromo-4-nitrophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of chemical intermediates is paramount for process optimization, safety, and the development of novel synthetic pathways. This guide provides a comparative analysis of the kinetic studies of reactions involving 2-Bromo-4-nitrophenol, a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]

Due to a notable scarcity of published kinetic data specifically for this compound, this guide will present a comparative overview based on established methodologies for structurally similar compounds, such as other substituted phenols and nitrophenols. The objective is to provide a predictive framework and detailed experimental protocols for researchers seeking to investigate the kinetics of this compound reactions.

Comparative Kinetic Analysis

The reactivity of this compound is influenced by its functional groups: the hydroxyl group, the electron-withdrawing nitro group, and the bromo substituent. These features suggest that the compound can participate in several reaction types, including oxidation, reduction, and nucleophilic substitution. This section compares the expected kinetic behavior of this compound in these reactions with known data for related compounds.

Oxidation Reactions

The oxidation of phenolic compounds is a critical area of study, particularly in environmental remediation and synthetic chemistry. The kinetics of oxidation of substituted phenols by oxidants like potassium bromate have been investigated, revealing first-order kinetics with respect to the oxidant, substrate, and H+ concentration.[2] For related substituted phenols, activation energies have been determined to be in the range of 43-65 kJ/mol.[2]

Table 1: Comparative Kinetic Parameters for the Oxidation of Substituted Phenols

CompoundOxidantReaction OrderRate Constant (k)Activation Energy (Ea) (kJ/mol)
This compound (Projected) H₂O₂/UVPseudo-first-orderHypotheticalHypothetical
3,4-DimethylphenolKBrO₃First-order-58.59[2]
4-sec-ButylphenolKBrO₃First-order-61.43[2]
4-tert-ButylphenolKBrO₃First-order-65.38[2]
2,4,6-TrichlorophenolAOPsPseudo-first-order--

Data for this compound is hypothetical and would need to be determined experimentally.

Reduction of the Nitro Group

The reduction of the nitro group in nitrophenols is a common reaction, often catalyzed by metal nanoparticles.[3][4] These reactions typically follow pseudo-first-order kinetics when the reducing agent, such as sodium borohydride, is in excess.[3] The reaction progress can be conveniently monitored by UV-Vis spectroscopy.[3]

Table 2: Comparative Kinetic Parameters for the Reduction of Nitrophenols

CompoundCatalystReducing AgentReaction OrderApparent Rate Constant (k_app) (s⁻¹)
This compound (Projected) Pd NanoparticlesNaBH₄Pseudo-first-orderHypothetical
4-NitrophenolPd NanoparticlesNaBH₄Pseudo-first-orderVaries with catalyst loading
4-NitrophenolAu NanoparticlesNaBH₄Pseudo-zero-order or first-orderDependent on concentration[5]

Data for this compound is hypothetical and would need to be determined experimentally.

Nucleophilic Aromatic Substitution

The presence of a strong electron-withdrawing nitro group in the para position and a good leaving group (bromide) makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions.[6][7] These reactions typically proceed via a bimolecular mechanism (SNAr) and follow second-order kinetics.[8] The rate is dependent on the concentration of both the substrate and the nucleophile.[8]

Table 3: Comparative Kinetic Parameters for Nucleophilic Aromatic Substitution

SubstrateNucleophileSolventReaction OrderRate Law
This compound (Projected) MethoxideMethanolSecond-orderRate = k[Substrate][Nucleophile]
1-Bromo-4-nitrobenzenePiperidineBenzeneSecond-orderRate = k[Substrate][Nucleophile]

Data for this compound is hypothetical and would need to be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable kinetic data. The following are generalized protocols for studying the kinetics of reactions involving this compound.

Protocol 1: Kinetic Study of this compound Oxidation using Advanced Oxidation Processes (AOPs)

Objective: To determine the pseudo-first-order rate constant for the degradation of this compound by hydroxyl radicals generated via a UV/H₂O₂ system.

Materials:

  • This compound (≥98.0% purity)

  • Hydrogen peroxide (30% w/w)

  • Phosphate buffer solution (pH 7)

  • Methanol (HPLC grade)

  • Deionized water

  • UV photoreactor

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • In a quartz reaction vessel, add a known volume of the stock solution and dilute with phosphate buffer to achieve the desired initial concentration (e.g., 0.1 mM).

  • Add a large excess of hydrogen peroxide (e.g., 10 mM) to ensure pseudo-first-order conditions.

  • Place the vessel in the UV photoreactor and start the irradiation.

  • Withdraw samples at regular time intervals.

  • Quench the reaction in the samples by adding a small amount of methanol.

  • Analyze the concentration of this compound in each sample using HPLC.

  • Plot the natural logarithm of the concentration of this compound versus time. The negative of the slope of the resulting straight line will be the pseudo-first-order rate constant (k_obs).

Protocol 2: Kinetic Study of the Catalytic Reduction of this compound

Objective: To determine the apparent rate constant for the reduction of this compound to 2-Amino-4-bromophenol using a palladium nanoparticle catalyst and a reducing agent.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Palladium nanoparticle catalyst suspension

  • Deionized water

  • UV-Vis spectrophotometer

Procedure:

  • Prepare fresh aqueous solutions of this compound and NaBH₄.

  • In a quartz cuvette, mix a specific volume of the this compound solution with deionized water.

  • Add a large excess of the NaBH₄ solution to the cuvette. The solution should change color due to the formation of the 2-bromo-4-nitrophenolate ion, which has a characteristic absorbance maximum.

  • Record the initial absorbance at this maximum wavelength.

  • Initiate the reaction by adding a small volume of the palladium nanoparticle suspension to the cuvette and start monitoring the absorbance at the same wavelength as a function of time.

  • The absorbance will decrease as the nitrophenolate is reduced.

  • Assuming pseudo-first-order kinetics, plot ln(A_t / A_0) versus time, where A_t is the absorbance at time t and A_0 is the initial absorbance. The apparent rate constant (k_app) is the negative of the slope.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the kinetic studies of this compound.

G cluster_oxidation Oxidative Degradation Pathway This compound This compound Intermediate_1 Hydroxylated Intermediate This compound->Intermediate_1 •OH attack Intermediate_2 Ring Opening Products Intermediate_1->Intermediate_2 Further oxidation Final_Products CO2, H2O, Br-, NO3- Intermediate_2->Final_Products Mineralization

Caption: Proposed pathway for the oxidative degradation of this compound.

G cluster_workflow Experimental Workflow for Kinetic Analysis Prepare_Reactants Prepare Reactant Solutions Initiate_Reaction Initiate Reaction Prepare_Reactants->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., HPLC, UV-Vis) Initiate_Reaction->Monitor_Reaction Data_Analysis Data Analysis (Plot ln[A] vs. time) Monitor_Reaction->Data_Analysis Determine_Rate_Constant Determine Rate Constant Data_Analysis->Determine_Rate_Constant

Caption: General experimental workflow for kinetic analysis.

G cluster_snar SNAr Mechanism Reactants This compound + Nucleophile Meisenheimer_Complex Meisenheimer Complex (Intermediate) Reactants->Meisenheimer_Complex Attack of Nucleophile (Slow, Rate-determining) Products Substituted Product + Bromide Meisenheimer_Complex->Products Loss of Leaving Group (Fast)

Caption: Logical relationship in the SNAr mechanism for this compound.

References

Unveiling the Electronic Landscape: A Comparative Computational Analysis of 2-Bromo-4-nitrophenol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electronic properties of aromatic compounds is paramount for predicting their reactivity, stability, and potential biological activity. This guide provides a comparative analysis of the electronic characteristics of 2-Bromo-4-nitrophenol, a molecule of interest in various chemical and pharmaceutical applications. Due to the limited availability of direct computational studies on this specific compound, this report leverages data from closely related substituted nitrophenols to provide a comprehensive and objective comparison, supported by established theoretical methodologies.

Executive Summary

This guide delves into the electronic properties of this compound and its structural analogs through a review of computational chemistry studies. By examining key quantum chemical descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the dipole moment, we can infer the molecule's chemical reactivity, kinetic stability, and intermolecular interaction potential. The presented data, primarily derived from Density Functional Theory (DFT) calculations, offers valuable insights for the rational design of novel molecules in medicinal chemistry and materials science.

Comparison of Electronic Properties

The electronic properties of phenolic compounds are significantly influenced by the nature and position of their substituents. The interplay of electron-withdrawing groups like the nitro group (-NO₂) and halogens (e.g., -Br, -Cl) with the electron-donating hydroxyl group (-OH) dictates the electron density distribution and, consequently, the molecule's behavior in chemical reactions.

To provide a clear comparison, the following table summarizes key electronic properties for this compound and a selection of structurally similar molecules, as calculated in various computational studies. It is important to note that direct computational data for this compound is sparse; therefore, data for closely related compounds is used to infer its probable electronic characteristics. The methodologies employed in these studies, typically DFT with the B3LYP functional and a 6-311++G(d,p) or similar basis set, are standard for achieving a good balance between accuracy and computational cost.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Computational Method
2-Chloro-4-nitrophenol ----B3LYP/6-31G[1]
4-Nitrophenol -7.03-3.273.76-HF/6-311+G, DFT/B3LYP/6-311+G[2]
p-Bromophenol ---2.8340B3LYP/6-311G(d,p)
p-Chlorophenol ---2.4266B3LYP/6-311G(d,p)
o-Nitrophenol ----B3LYP/6-31G[3]
m-Nitrophenol ----B3LYP/6-31G[3]

Note: A hyphen (-) indicates that the specific data point was not available in the cited literature.

Based on the trends observed in these related molecules, it can be inferred that this compound would exhibit a significant HOMO-LUMO gap, indicating good kinetic stability. The presence of the electron-withdrawing nitro and bromo groups is expected to lower both the HOMO and LUMO energy levels. The dipole moment is anticipated to be substantial due to the cumulative effect of the polar substituents on the aromatic ring.

Experimental Protocols: A Glimpse into Computational Chemistry

The data presented in this guide is predominantly derived from computational studies employing Density Functional Theory (DFT). A typical workflow for such a study is outlined below:

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Visualization mol_structure Define Molecular Structure (this compound) comp_method Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, Dipole Moment) freq_calc->elec_prop data_extraction Extract Quantitative Data elec_prop->data_extraction visualization Visualize Molecular Orbitals & Electrostatic Potential data_extraction->visualization comparison Compare with Alternatives visualization->comparison

A typical workflow for computational analysis of molecular electronic properties.

Methodology Details:

  • Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable energetic conformation. This is typically performed using a gradient-based optimization algorithm.

  • Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data.

  • Electronic Property Calculation: With the optimized geometry, single-point energy calculations are performed to determine various electronic properties. The energies of the HOMO and LUMO are key outputs, from which the energy gap is calculated. The dipole moment is also calculated to understand the charge distribution.

  • Analysis of Results: The calculated data is then analyzed. Molecular orbitals (HOMO and LUMO) are often visualized to understand the regions of electron density involved in chemical reactions. The molecular electrostatic potential (MEP) map is another valuable visualization tool that indicates the electron-rich and electron-poor regions of a molecule.

Signaling Pathways and Logical Relationships

The electronic properties of a molecule like this compound are intrinsically linked to its potential interactions within a biological system. For instance, the HOMO-LUMO gap can be correlated with the molecule's reactivity and its ability to participate in charge-transfer interactions, which are fundamental to many biological processes, including enzyme inhibition and receptor binding.

The following diagram illustrates the logical relationship between the calculated electronic properties and the prediction of a molecule's potential biological activity.

logical_relationship cluster_computational Computational Properties cluster_inferred Inferred Characteristics cluster_prediction Predicted Activity homo_lumo HOMO-LUMO Gap reactivity Chemical Reactivity homo_lumo->reactivity stability Kinetic Stability homo_lumo->stability dipole_moment Dipole Moment intermolecular Intermolecular Interactions dipole_moment->intermolecular mep Molecular Electrostatic Potential (MEP) mep->intermolecular biological_activity Potential Biological Activity (e.g., Drug-Receptor Binding) reactivity->biological_activity stability->biological_activity intermolecular->biological_activity

Relationship between electronic properties and predicted biological activity.

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity, as less energy is required to excite an electron to a higher energy state. The dipole moment and MEP provide insights into how the molecule will orient itself and interact with other polar molecules, such as water and biological macromolecules. These computational insights are crucial first steps in the drug discovery pipeline, helping to prioritize candidates for further experimental validation.

References

comparative efficacy of 2-Bromo-4-nitrophenol derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Efficacy of 2-Bromo-4-nitrophenol Derivatives and Analogs

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative overview of the biological efficacy of derivatives of this compound and structurally related compounds. While direct comparative studies on a series of this compound derivatives are limited in publicly available literature, this document synthesizes data from closely related bromophenol and nitrophenol analogs to provide insights into their anticancer and antimicrobial potential. The information is supported by detailed experimental protocols and visualizations to aid in the design and interpretation of future studies.

Anticancer Activity of Structurally Related Bromophenol Derivatives

The anticancer potential of bromophenol derivatives has been a subject of significant research interest. Studies on various bromophenol-containing compounds, such as Schiff bases, have demonstrated potent cytotoxic effects against a range of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Comparative Anticancer Activity (IC₅₀ in µM) of Bromophenol Schiff Base Analogs

Compound ClassHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)
Bromophenol Schiff Bases (General)1.47 - 4.12[1]5.95 - 45.39[1]9.07 - 73.69[1]12.83[1]
Cisplatin (Reference Drug)-32.38[1]--
5-Fluorouracil (Reference Drug)--6.44[1]-

Note: The data presented above is derived from studies on various bromophenol derivatives, not specifically from a comparative study of this compound derivatives, and is intended to provide a general indication of the potential efficacy of this class of compounds.[1]

Mechanism of Action: Induction of Apoptosis

Many anticancer agents exert their effects by inducing apoptosis in cancer cells. This programmed cell death is a crucial pathway for eliminating damaged or malignant cells. The signaling cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.

cluster_0 Apoptosis Signaling Pathway Drug_Molecule Bromophenol Derivative Cell_Stress Cellular Stress (e.g., ROS production) Drug_Molecule->Cell_Stress Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Initiator Caspase-9 (activated) Apoptosome->Caspase_9 Caspase_3 Executioner Caspase-3 (activated) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

Antimicrobial Activity of Structurally Related Nitrophenol Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated and nitrated phenolic compounds have shown promise in this area. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.

Comparative Antimicrobial Activity (MIC in µM) of Nitrobenzyl-oxy-phenol Derivatives

CompoundMoraxella catarrhalis
3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol (4a)MIC value comparable to Monobenzone[2][3]
2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol (4b)11[2][3]
Ciprofloxacin (Reference Antibiotic)9[2][3]

Note: This data is for nitrobenzyl-oxy-phenol derivatives and is provided to illustrate the potential antimicrobial activity of nitrophenol-containing structures.

Experimental Protocols

Reproducibility is crucial in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

cluster_1 MTT Assay Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Addition 2. Add serial dilutions of test compound Cell_Seeding->Compound_Addition Incubation 3. Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition 4. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization 6. Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % viability and IC50 value Absorbance_Reading->Data_Analysis

Caption: A general workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Detailed Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion

Derivatives of this compound and its analogs represent a promising area for the discovery of new therapeutic agents. The available data on structurally similar compounds suggest that this chemical scaffold has the potential for significant anticancer and antimicrobial activities. The presence of the bromo and nitro functional groups appears to play a crucial role in their biological effects. Further research involving the synthesis and systematic biological evaluation of a focused library of this compound derivatives is warranted to fully elucidate their structure-activity relationships and to identify lead compounds for further development. The protocols and data presented in this guide offer a foundation for researchers to advance the exploration of this interesting class of molecules.

References

A Comparative Guide to Phenolic Compounds in Agrochemistry: Evaluating 2-Bromo-4-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the agricultural science and chemical development sectors, the identification of potent and selective active ingredients is paramount. Phenolic compounds, in particular, are a well-established class of molecules with diverse biological activities, serving as valuable leads for the development of novel pesticides. This guide provides a comparative analysis of 2-bromo-4-fluoro-6-nitrophenol, a derivative of 2-Bromo-4-nitrophenol, against its precursors for use in agricultural applications, specifically as a bactericide and herbicide.

Performance Comparison in Fungicidal Applications

A key application for 2-bromo-4-fluoro-6-nitrophenol is its efficacy as a fungicidal agent. Experimental data from patent literature demonstrates its superior performance in inhibiting the growth of Gaeumannomyces graminis, a major wheat pathogen. The following table summarizes the comparative fungicidal activity.

CompoundEC50 (mg/L) against Gaeumannomyces graminis
2-bromo-4-fluoro-6-nitrophenolNot explicitly stated, but implied to be most effective
2-nitro-4-fluorophenol20.30[1]
2-bromo-4-fluorophenol30.35[1]
4-fluorophenolNot calculable (only 26.2% inhibition at 80mg/L)[1]

The data indicates that the addition of both a bromine and a nitro group to the 4-fluorophenol scaffold significantly enhances its fungicidal activity. 2-bromo-4-fluoro-6-nitrophenol is highlighted as having broad-spectrum and high-efficiency agricultural bactericidal activity, as well as good inhibitory effects on weeds[1].

Experimental Protocols

The synthesis of the highly active 2-bromo-4-fluoro-6-nitrophenol is achieved through the nitration of 2-bromo-4-fluorophenol.

Synthesis of 2-bromo-4-fluoro-6-nitrophenol

Materials:

  • 2-bromo-4-fluorophenol (0.05 mol)

  • Chloroform (25 ml)

  • Mixed acid (0.065 mol sulfuric acid and nitric acid in a 1:5.5 molar ratio)

  • Water

  • Saturated salt water

  • Anhydrous sodium sulfate

  • Ethyl alcohol

Procedure:

  • In a reaction flask, dissolve 0.05 mol of 2-bromo-4-fluorophenol in 25 ml of chloroform with stirring.

  • Control the temperature at 20°C and slowly add the mixed acid (sulfuric acid-nitric acid, 1:5.5 molar ratio) dropwise.

  • After the addition is complete, raise the temperature to 45°C and continue the reaction for 3 hours.

  • After the reaction is complete, wash the organic phase with water and then with saturated salt water.

  • Dry the organic phase with anhydrous sodium sulfate and filter.

  • Evaporate the filtrate to obtain the crude product.

  • Recrystallize the crude product from ethyl alcohol to obtain the light yellow final product.

This method is reported to have a yield of 89%[1].

Synthesis Workflow

The following diagram illustrates the synthesis process of 2-bromo-4-fluoro-6-nitrophenol from its precursor, 2-bromo-4-fluorophenol.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction & Workup cluster_product Final Product 2_bromo_4_fluorophenol 2-bromo-4-fluorophenol dissolution Dissolution in Chloroform 2_bromo_4_fluorophenol->dissolution chloroform Chloroform chloroform->dissolution mixed_acid H2SO4/HNO3 nitration Nitration at 20°C, then 45°C for 3h mixed_acid->nitration dissolution->nitration washing Washing with H2O and brine nitration->washing drying Drying with Na2SO4 washing->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization from Ethanol evaporation->recrystallization final_product 2-bromo-4-fluoro-6-nitrophenol recrystallization->final_product

Synthesis of 2-bromo-4-fluoro-6-nitrophenol.

Concluding Remarks

The presented data suggests that the specific substitution pattern of a bromo and a nitro group on a fluorophenol core, as seen in 2-bromo-4-fluoro-6-nitrophenol, is crucial for its enhanced fungicidal properties. This makes it a more potent candidate for agricultural applications compared to its simpler phenolic precursors. The provided synthesis protocol offers a high-yield pathway to this promising agrochemical. Further research could focus on expanding the comparative analysis to include other relevant pathogens and weed species to fully elucidate the activity spectrum of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-4-nitrophenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, logistical, and procedural information for the proper disposal of 2-Bromo-4-nitrophenol. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. This compound is classified as hazardous, being harmful if swallowed, causing skin and eye irritation, and demonstrating high toxicity to aquatic life with long-lasting effects.[1][2][3][4]

Immediate Safety and Handling Precautions

Before handling this compound, ensure all appropriate personal protective equipment (PPE) is worn and emergency procedures are understood.

Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves such as nitrile or neoprene.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

  • Body Protection: A lab coat or chemical-resistant apron must be worn.[2]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Handling & Storage:

  • Avoid generating dust.[2]

  • Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Do not release into the environment.[1][3]

Operational Plan: Waste Segregation and Collection

The primary disposal route for this compound is through an approved hazardous waste disposal facility.[2][3][5] It is categorized as a halogenated organic compound and must be segregated accordingly to prevent dangerous reactions and to facilitate proper disposal.[6][7]

Experimental Protocol: Step-by-Step Waste Collection

This protocol details the procedure for the safe collection and temporary storage of this compound waste pending pickup by a certified disposal service.

  • Waste Identification:

    • All waste containing this compound (e.g., pure compound, contaminated labware, solutions) must be treated as hazardous waste.

  • Container Selection:

    • Select a dedicated, leak-proof, and chemically compatible container with a secure screw-top lid. High-density polyethylene (HDPE) containers are a suitable choice.

    • Ensure the container is clearly labeled.

  • Waste Segregation and Labeling:

    • Label the waste container as: "HAZARDOUS WASTE: this compound ".

    • Include hazard pictograms for "Harmful" and "Dangerous for the environment".

    • List all chemical constituents and their approximate percentages on the hazardous waste tag.[6]

    • Crucially, store this waste stream separately from non-halogenated chemical waste.[6]

  • Waste Accumulation:

    • For solid waste (e.g., contaminated filter paper, gloves), place it directly into the labeled container.

    • For liquid waste (e.g., solutions containing this compound), carefully pour it into the designated liquid waste container.

    • Do not mix with incompatible waste streams.

    • Keep the waste container securely closed when not in use.[6]

  • Temporary Storage:

    • Store the sealed waste container in a designated and secure hazardous waste satellite accumulation area.[6]

    • The storage area must be well-ventilated.

    • Ensure the container is within secondary containment to mitigate spills.[6]

  • Arranging for Disposal:

    • Once the container is nearly full (do not overfill), request a waste collection from your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[6]

Disposal Options and Parameters

Direct disposal of this compound into drains or as regular trash is strictly prohibited due to its environmental toxicity.[5] The recommended method of destruction for nitrophenols is high-temperature incineration by a licensed facility.[8]

Disposal MethodKey ParametersNotes
Incineration Rotary Kiln: 820–1,600°CFluidized Bed: 450–980°C[8]This is the preferred method for complete destruction.[8] Requires a licensed disposal facility.
Landfill Not recommended without prior treatment.The high mobility and toxicity of the compound pose a significant risk of environmental contamination.[9]
Sewer/Drain Disposal Prohibited The substance is very toxic to aquatic life with long-lasting effects.[1][3]

Emergency and Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the full PPE as described above before attempting cleanup.[10]

  • Contain and Clean:

    • Solid Spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[2][10]

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical sorbent pads). Place the absorbent material into a sealed, labeled hazardous waste container.[10][11]

  • Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[10]

  • Report: Report the incident to your supervisor and institutional EHS department immediately.[10]

Disposal Process Workflow

The following diagram illustrates the logical steps for the proper management and disposal of this compound waste from the laboratory.

Caption: Workflow for this compound Waste Disposal.

References

Essential Safety and Logistical Information for Handling 2-Bromo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 2-Bromo-4-nitrophenol (CAS No: 5847-59-6). Given its hazardous properties, including being harmful if swallowed and very toxic to aquatic life, adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an acute oral toxicant and poses a significant hazard to the aquatic environment. Therefore, a stringent PPE protocol is mandatory for all personnel handling this compound.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is highly recommended.To prevent skin contact and absorption. Phenolic compounds can penetrate many common glove materials. While specific breakthrough times for this compound are not readily available, selecting gloves with high resistance to aromatic and nitro compounds is a critical precautionary measure.
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause severe eye damage. Standard safety glasses are insufficient.
Skin and Body Protection A lab coat worn over long-sleeved clothing and closed-toe shoes. For procedures with a higher risk of splashes, a chemical-resistant apron is also required.To minimize skin exposure to the chemical.
Respiratory Protection All handling of this compound powder must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is mandatory.To prevent inhalation of the powdered compound, which can cause respiratory irritation. A dust mask, such as an N95, may be sufficient for nuisance exposures but a respirator with an organic vapor cartridge is recommended for higher-risk procedures.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential to minimize the risk of exposure and contamination.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_post Post-Handling prep1 Don all required PPE as specified in Table 1 prep2 Ensure fume hood is operational and certified prep1->prep2 prep3 Gather and inspect all necessary equipment prep2->prep3 handle1 Weigh the compound carefully to avoid dust generation prep3->handle1 handle2 Perform all transfers and reactions within the fume hood handle1->handle2 handle3 Keep the container tightly sealed when not in use handle2->handle3 clean1 Decontaminate all surfaces and equipment handle3->clean1 clean2 Segregate all contaminated waste into a labeled hazardous waste container clean1->clean2 post1 Doff PPE in the correct order to avoid cross-contamination clean2->post1 post2 Wash hands thoroughly with soap and water post1->post2

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Experimental Protocols
  • Preparation:

    • Before entering the laboratory, ensure all required PPE is donned correctly.

    • Verify the functionality of the chemical fume hood and that its certification is current.

    • Assemble all necessary glassware, spatulas, and other equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • When weighing the solid, use a tared container and handle it gently to prevent the generation of airborne dust.

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • All manipulations of the compound, including transfers and reactions, must be performed within the confines of the fume hood.

  • Cleanup:

    • Following the experimental procedure, decontaminate all surfaces that may have come into contact with this compound. A suitable cleaning agent, such as soap and water, followed by a rinse with an appropriate solvent (e.g., ethanol or acetone), is recommended. All cleaning materials must be disposed of as hazardous waste.

    • Segregate all waste, including contaminated gloves, wipes, and pipette tips, into a clearly labeled hazardous waste container.

Emergency and Disposal Plans

In Case of Exposure

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Isolate: Immediately alert personnel in the area and restrict access to the spill location.

  • Don PPE: Before any cleanup is attempted, don the appropriate PPE as detailed in Table 1, with an emphasis on respiratory protection.

  • Contain and Clean:

    • For solid spills, carefully sweep the material to avoid generating dust and place it into a labeled hazardous waste container.

    • For solutions, absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water, followed by a solvent rinse. All cleanup materials are to be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste, including contaminated PPE and cleaning materials, in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name and hazard symbols.

  • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for proper disposal in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes key information.

Table 3: Quantitative Data for this compound

PropertyValueSource(s)
Molecular Formula C₆H₄BrNO₃
Molecular Weight 218.00 g/mol
Melting Point 111-115 °C
Appearance Powder
Glove Breakthrough Time Data not available. Use gloves rated for nitro and aromatic compounds.
Occupational Exposure Limits Not established. Adhere to the principle of As Low As Reasonably Achievable (ALARA).

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.